2-Fluoronicotinic acid
説明
特性
IUPAC Name |
2-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLVHTWJGWNRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192541 | |
| Record name | 2-Fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-55-5 | |
| Record name | 2-Fluoronicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoronicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 393-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoronicotinic Acid: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary: This guide provides a comprehensive technical overview of 2-Fluoronicotinic acid (CAS No. 393-55-5), a pivotal fluorinated building block in modern medicinal and agrochemical research. We will delve into its fundamental physicochemical properties, detailed spectroscopic profile, and common synthetic routes. The narrative emphasizes the strategic importance of the fluorine substituent, explaining how it modulates bioactivity and pharmacokinetic properties. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its application and handling.
Introduction to this compound
This compound, systematically named 2-fluoropyridine-3-carboxylic acid, is a heterocyclic organic compound that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure, featuring a pyridine ring functionalized with both a carboxylic acid and a fluorine atom, offers a unique combination of reactivity and physicochemical properties. The strategic placement of the highly electronegative fluorine atom at the 2-position significantly influences the molecule's electronic distribution, acidity, and metabolic stability. These characteristics make it a sought-after building block in drug discovery, where the incorporation of fluorine is a well-established strategy for enhancing efficacy, selectivity, and pharmacokinetic profiles.[3][4] This guide will explore the core attributes of this compound, from its fundamental data to its practical applications in creating next-generation pharmaceuticals and agrochemicals.[2][5]
Core Physicochemical & Structural Data
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development.
Key Properties Table
The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 393-55-5 | [6][7] |
| Molecular Formula | C₆H₄FNO₂ | [6][7] |
| Molecular Weight | 141.10 g/mol | [1][6][7] |
| Appearance | White to yellow crystalline powder | [1][2] |
| Melting Point | 161-165 °C | [1][7] |
| Boiling Point (Predicted) | 298.7 ± 20.0 °C | [1] |
| pKa (Predicted) | 2.54 ± 0.10 | [1] |
| Density (Predicted) | 1.419 ± 0.06 g/cm³ | [1] |
Structural Information
-
IUPAC Name: 2-fluoropyridine-3-carboxylic acid[6]
-
SMILES: C1=CC(=C(N=C1)F)C(=O)O[6]
-
InChIKey: LLLVHTWJGWNRBD-UHFFFAOYSA-N[6]
The structure consists of a pyridine ring where the carboxylic acid group is at position 3 (the "nicotinic acid" framework) and a fluorine atom is at position 2. This arrangement is crucial for its reactivity, particularly the susceptibility of the 2-position to nucleophilic substitution and the electronic influence of the fluorine on the acidity of the carboxylic acid.
Spectroscopic Characterization: A Multi-technique Approach
Spectroscopic analysis is essential for confirming the identity and purity of this compound. A combined approach using IR, NMR, and Mass Spectrometry provides a complete structural picture.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band typically appearing in the 2500-3300 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of the carbonyl group.
-
C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ range, confirming the presence of the fluorine-carbon bond.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework.
-
¹H NMR: The spectrum will show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublets of doublets) and coupling constants will be consistent with their relative positions. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (often >10 ppm).
-
¹³C NMR: The spectrum will display six signals. The carbonyl carbon will be the most downfield signal (>160 ppm). The five aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant (¹JCF).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak will appear at an m/z ratio corresponding to the molecular weight (141.10).
-
Key Fragments: A common fragmentation pathway is the loss of a hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45), providing further structural confirmation.[10]
Synthesis & Chemical Reactivity
General Synthetic Strategies
While numerous specific synthetic routes exist, a common conceptual pathway to fluorinated nicotinic acids involves the construction of the substituted pyridine ring followed by functional group manipulations. The diagram below illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of this compound.
This process often starts with a readily available pyridine derivative. A key step is the introduction of fluorine, frequently achieved via a nucleophilic aromatic substitution (SNAr) reaction, such as the Halex process, where a chloro or bromo precursor is displaced by fluoride from a source like potassium fluoride (KF).[11]
Key Chemical Reactions: The Role of Fluorine
This compound is a versatile intermediate for two primary types of reactions:
-
Reactions at the Carboxylic Acid: Like any carboxylic acid, it readily undergoes esterification, amide bond formation (coupling reactions), and reduction to the corresponding alcohol. These reactions are fundamental to its use as a building block for incorporating the 2-fluoropyridine moiety into larger molecules.
-
Reactions at the Pyridine Ring: The fluorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at this position, providing a powerful tool for library synthesis and molecular diversification.[12][13]
Applications in Drug Discovery & Agrochemicals
The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into a drug candidate can profoundly alter its properties in beneficial ways:[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups (like the pyridine nitrogen), which can affect receptor binding, solubility, and cell membrane permeability.[4]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing the binding affinity and potency of the drug.
-
PET Imaging: The radioactive isotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET). Fluoronicotinic acid derivatives are used as prosthetic groups to label biomolecules with ¹⁸F, creating imaging agents for diagnosing and monitoring diseases like cancer and inflammation.[14][15][16][17]
Role as a Key Building Block
This compound serves as a foundational scaffold for constructing more complex molecules. Its bifunctional nature allows it to act as a bridge, connecting different molecular fragments through distinct chemical reactions.
Caption: Dual reactivity of this compound as a molecular scaffold.
Case Study: Intermediate for Bioactive Molecules
This compound is an intermediate used to prepare oxadiazole derivatives that inhibit tubulin polymerization, a mechanism relevant to cancer therapy. It is also used to synthesize potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme implicated in inflammatory processes. These examples highlight its role in creating compounds with diverse therapeutic potential.
Safety, Handling, and Storage
GHS Hazard Profile
This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before use.
-
Pictogram: Warning[6]
-
Hazard Statements:
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[18] If handling large quantities or generating dust, use respiratory protection.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[18][19][20]
-
Handling: Avoid breathing dust.[21] Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[18]
-
Storage: Keep the container tightly sealed in a dry, cool, and dark place.[1] Store locked up.
Example Experimental Protocol: Amide Coupling
This protocol describes a standard procedure for coupling this compound with a generic primary amine using a common coupling agent like HATU. This is a foundational reaction for its use in medicinal chemistry.
Objective: To synthesize N-alkyl-2-fluoronicotinamide.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DMF.
-
Activation: Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-20 minutes. This step forms the activated ester of the carboxylic acid, which is highly reactive towards the amine. The base (DIPEA) is crucial for this activation and to neutralize the acid formed.
-
Coupling: Add the primary amine (dissolved in a small amount of DMF if it is a solid) to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, quench the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 3.0.
This self-validating protocol includes monitoring and purification steps to ensure the integrity of the final compound, reflecting the rigorous standards required in drug development.
References
- 1. Cas 393-55-5,this compound | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 6. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 14. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.com [fishersci.com]
- 19. downloads.ossila.com [downloads.ossila.com]
- 20. punchout.medline.com [punchout.medline.com]
- 21. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 2-Fluoronicotinic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoronicotinic acid, a fluorinated derivative of nicotinic acid, is a pivotal building block in the synthesis of a multitude of bioactive molecules. Its unique physicochemical properties, imparted by the strategic placement of a fluorine atom on the pyridine ring, have established it as a valuable intermediate in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of the chemical structure, key properties, and detailed synthesis methodologies for this compound. It delves into the mechanistic underpinnings of various synthetic routes, offering field-proven insights to inform experimental design and optimization. The content is structured to serve as a practical resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Significance of this compound in Medicinal Chemistry
The introduction of fluorine into organic molecules can profoundly influence their biological activity.[1] In the realm of drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the acidity and lipophilicity of lead compounds.[1][2] this compound (also known as 2-fluoropyridine-3-carboxylic acid) has emerged as a critical intermediate, leveraging these benefits in the design of novel therapeutics.[3][4] Its applications span various therapeutic areas, including the development of treatments for neurological disorders, and it also finds use in the formulation of advanced agrochemicals.[3][5] The versatility of this compound stems from its dual functionality: a carboxylic acid group amenable to a wide range of coupling reactions and a fluorine-substituted pyridine core that can participate in nucleophilic aromatic substitution (SNAr) reactions.[4]
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical structure and properties of this compound is fundamental to its effective utilization in synthesis.
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and a carboxylic acid group at the 3-position.[6][7]
Key Identifiers:
-
IUPAC Name: 2-fluoropyridine-3-carboxylic acid[6]
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | Off-white to yellow crystalline powder | [3] |
| Melting Point | 161-165 °C | [8] |
| Boiling Point | 298.7 °C at 760 mmHg | [8] |
| Density | 1.419 g/cm³ | [8] |
| pKa | 2.54 ± 0.10 (Predicted) | [8] |
This data is compiled from various chemical suppliers and databases and should be considered as typical values.
Synthesis of this compound: A Comparative Analysis of Methodologies
Several synthetic routes to this compound have been developed, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and safety considerations.
Nucleophilic Aromatic Substitution (SNAr) from 2-Chloronicotinic Acid
One of the most common and industrially relevant methods for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction, starting from the more readily available 2-chloronicotinic acid.[9][10][11] This approach is a specific application of the Halex (Halogen Exchange) process.[12][13][14]
Reaction Principle:
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is more pronounced at the ortho (C2) and para (C4) positions, making them susceptible to nucleophilic attack.[15][16][17] The presence of an electron-withdrawing carboxylic acid group further activates the ring for SNAr. In this reaction, a fluoride ion source displaces the chloride ion at the 2-position.
Mechanism of SNAr on the Pyridine Ring: The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. When the nucleophile attacks the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[15][16]
Typical Reaction Conditions:
-
Starting Material: 2-Chloronicotinic acid[9]
-
Fluoride Source: Potassium fluoride (KF) is commonly used, often in combination with a phase-transfer catalyst. Other sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can also be employed.[14]
-
Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane are typically required.[12][18]
-
Temperature: Elevated temperatures, often in the range of 150-250 °C, are necessary to drive the reaction to completion.[12][19]
Experimental Protocol: Halex Reaction for this compound
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-chloronicotinic acid and anhydrous potassium fluoride.
-
Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMSO).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.
Synthesis from Pyridine N-Oxides
An alternative approach involves the use of pyridine N-oxide precursors. This method can offer milder reaction conditions and different regioselectivity compared to the direct halogen exchange.[20][21]
Reaction Principle: Pyridine N-oxides can be activated at the 2-position. The N-oxide group can be converted into a good leaving group, which is then displaced by a fluoride nucleophile.[20] A common strategy involves the formation of a 2-pyridyltrialkylammonium salt, which is highly reactive towards nucleophilic substitution by fluoride.[21]
Advantages:
-
Milder Conditions: This method can often be carried out at lower temperatures compared to the Halex process.[21]
-
Regioselectivity: The activation of pyridine N-oxides is highly regioselective for the 2-position.[20]
-
Functional Group Tolerance: The milder conditions can be more compatible with sensitive functional groups.[21]
Other Synthetic Approaches
While less common for the direct synthesis of this compound itself, other methods for the preparation of fluoropyridines are noteworthy:
-
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an aminopyridine. However, it is often limited by the potential for explosive intermediates.[20]
-
C-H Fluorination: Direct C-H fluorination is an emerging area of research that offers the potential for more efficient and atom-economical syntheses. However, achieving high regioselectivity on substituted pyridines can be challenging.[22][23]
Comparative Summary of Synthesis Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Halex (SNAr) | 2-Chloronicotinic acid | KF, CsF, or TBAF in a polar aprotic solvent | Industrially scalable, uses readily available starting materials.[18] | Requires harsh conditions (high temperatures), potential for side reactions.[19] |
| From N-Oxides | Nicotinic acid N-oxide | Activating agent (e.g., Ts₂O), Fluoride source | Milder reaction conditions, high regioselectivity.[20][21] | May require additional steps for N-oxide formation and activation. |
| Balz-Schiemann | 2-Aminonicotinic acid | NaNO₂, HBF₄ | Classic method for introducing fluorine. | Potentially hazardous diazonium intermediates, moderate yields.[20] |
Conclusion and Future Outlook
This compound remains a cornerstone in the synthesis of fluorinated pharmaceuticals and agrochemicals. The Halex reaction, despite its demanding conditions, is a robust and widely used method for its large-scale production. As synthetic methodologies continue to advance, particularly in the area of late-stage functionalization and C-H activation, more efficient and environmentally benign routes to this compound and its derivatives are anticipated. For researchers in drug discovery, a comprehensive understanding of the available synthetic strategies is paramount for the efficient and strategic incorporation of this valuable building block into novel molecular designs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 6. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Cas 393-55-5,this compound | lookchem [lookchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 12. Halex process - Wikipedia [en.wikipedia.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. youtube.com [youtube.com]
- 18. gchemglobal.com [gchemglobal.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 2-Fluoronicotinic Acid
This guide provides a comprehensive technical overview of the solubility and stability of 2-Fluoronicotinic acid, a key intermediate in the synthesis of various bioactive molecules.[1] The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the effective use and handling of this compound. This document outlines detailed methodologies for determining its solubility and stability profiles, underpinned by established scientific principles and regulatory guidelines.
Introduction to this compound
This compound (IUPAC name: 2-fluoropyridine-3-carboxylic acid) is a pyridine derivative with a carboxylic acid substituent at the 3-position and a fluorine atom at the 2-position. Its chemical structure makes it a valuable building block in medicinal chemistry, often utilized in the synthesis of compounds targeting various biological pathways. Understanding its fundamental physicochemical properties, such as solubility and stability, is paramount for its successful application in research and development, ensuring the integrity and reproducibility of experimental outcomes.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and in vitro testing. While specific quantitative solubility data for this compound is not extensively published, this section provides standardized protocols for its determination in various solvents.
Experimental Determination of Solubility
Two common methods for determining the solubility of a compound are the kinetic and equilibrium solubility assays.
2.1.1. Kinetic Solubility Protocol
This method is a high-throughput technique ideal for early-stage drug discovery to quickly assess a compound's solubility. It involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in DMSO.
-
Sample Preparation: In a microtiter plate, add a small volume (e.g., 5 µL) of the DMSO stock solution to each well.
-
Buffer Addition: Add an appropriate volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to achieve the final target concentration.
-
Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: After incubation, analyze the samples for the presence of precipitate. This can be done using various techniques:
-
Nephelometry: Measures the light scattering caused by undissolved particles.
-
Direct UV Assay: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at a predetermined wavelength.
-
Diagram of Kinetic Solubility Workflow
References
An In-depth Technical Guide to the Biological Mechanism of 2-Fluoronicotinic Acid
Foreword: Unraveling the Therapeutic Potential of Fluorinated Nicotinic Acid Analogs
For researchers, scientists, and drug development professionals, the pyridine ring system, a core component of nicotinic acid (Vitamin B3), represents a foundational scaffold for therapeutic innovation. The strategic introduction of fluorine atoms into such scaffolds has emerged as a powerful tool in medicinal chemistry to enhance metabolic stability and bioavailability.[1] This guide focuses on 2-Fluoronicotinic acid, a fluorinated derivative of nicotinic acid, and delineates its presumed mechanism of action in biological systems. While this compound is widely utilized as a synthetic intermediate for creating novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, its intrinsic biological activity is an area of active investigation.[1][2]
This document provides a comprehensive overview of the hypothesized mechanism of action of this compound, drawing upon the well-established pharmacology of its parent compound, nicotinic acid. We will explore its likely interaction with the G protein-coupled receptor GPR109A, the subsequent intracellular signaling cascades, and the anticipated physiological outcomes. Furthermore, this guide furnishes detailed experimental protocols for researchers to validate these hypotheses and further explore the therapeutic utility of this compound.
Part 1: The Primary Target - GPR109A (HCA2 Receptor)
The central hypothesis for the mechanism of action of this compound is its function as an agonist for the GPR109A receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] Nicotinic acid is a known potent agonist of GPR109A, and this interaction is responsible for many of its therapeutic and side effects.[2][3] The structural similarity between nicotinic acid and this compound strongly suggests a shared biological target. Moreover, studies have demonstrated that other fluorinated compounds, such as fluorinated pyrazole acids, can act as potent and selective agonists of GPR109A.[4]
GPR109A is a Gi/o-protein coupled receptor predominantly expressed in adipocytes and immune cells, including monocytes, macrophages, and neutrophils.[1][5] Its activation initiates a cascade of intracellular events that mediate its diverse physiological effects.
The Gi/o-Mediated Signaling Pathway: Inhibition of Adenylyl Cyclase
Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key downstream effector of cAMP signaling.[]
Figure 1: Gi/o-mediated signaling pathway of this compound via GPR109A.
The β-Arrestin Pathway: Receptor Internalization and Desensitization
In addition to the canonical G-protein signaling, agonist-bound GPR109A can recruit β-arrestin proteins. This interaction can lead to the internalization of the receptor from the cell surface, a process that contributes to signal desensitization. The β-arrestin pathway can also initiate G-protein-independent signaling cascades, further diversifying the cellular responses to GPR109A activation.[1]
Part 2: Physiological Consequences of GPR109A Activation
The activation of GPR109A by an agonist like this compound is expected to trigger several key physiological responses, primarily related to lipid metabolism and inflammation.
Regulation of Lipolysis in Adipocytes
The most well-characterized effect of GPR109A activation is the potent inhibition of lipolysis in adipocytes.[2][7][8] By decreasing intracellular cAMP and PKA activity, the phosphorylation and activation of hormone-sensitive lipase (HSL) and perilipin are reduced.[9] This leads to a decrease in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. The subsequent reduction in circulating FFAs is a primary mechanism for the lipid-lowering effects of nicotinic acid, as it reduces the substrate available for triglyceride synthesis in the liver.
| Parameter | Effect of GPR109A Activation | Underlying Mechanism |
| Intracellular cAMP | Decrease | Inhibition of Adenylyl Cyclase |
| PKA Activity | Decrease | Reduced cAMP levels |
| HSL & Perilipin Phosphorylation | Decrease | Reduced PKA activity |
| Lipolysis | Inhibition | Decreased activity of lipolytic enzymes |
| Free Fatty Acid Release | Decrease | Reduced triglyceride breakdown |
Table 1: Summary of the antilipolytic effects of GPR109A activation.
Anti-Inflammatory Effects in Immune Cells
GPR109A is expressed on various immune cells, and its activation has been shown to exert anti-inflammatory effects.[5] Agonist binding can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, and chemokines like MCP-1 in macrophages.[5] This anti-inflammatory action is also linked to the Gi/o-mediated decrease in cAMP, which can modulate the activity of transcription factors involved in the inflammatory response, such as NF-κB.[5][10]
Figure 2: Hypothesized anti-inflammatory mechanism of this compound.
Part 3: Experimental Validation of the Mechanism of Action
To empirically validate the hypothesized mechanism of action of this compound, a series of in vitro and cellular assays are recommended.
In Vitro GPR109A Activation Assay: cAMP Measurement
The most direct method to determine if this compound is a GPR109A agonist is to measure its effect on intracellular cAMP levels in a cell line stably expressing the human GPR109A receptor.
Protocol: Forskolin-Induced cAMP Accumulation Assay
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.
-
Assay Procedure: a. Aspirate the culture medium and add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well. b. Add 25 µL of the test compounds (this compound dilutions or controls) to the respective wells. c. Incubate for 15 minutes at 37°C. d. Add 25 µL of forskolin (to a final concentration of 10 µM) to all wells to stimulate adenylyl cyclase. e. Incubate for a further 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and determine the EC50 value for this compound. A potent inhibition of forskolin-stimulated cAMP accumulation will confirm GPR109A agonist activity.
Cellular Assay for Anti-Lipolytic Activity
To assess the functional consequence of GPR109A activation, the effect of this compound on lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1) can be measured.
Protocol: In Vitro Lipolysis Assay
-
Adipocyte Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Compound Treatment: a. Wash the differentiated adipocytes with Krebs-Ringer bicarbonate buffer (KRBB) containing 2% BSA. b. Pre-incubate the cells with various concentrations of this compound or a positive control (nicotinic acid) for 30 minutes.
-
Lipolysis Stimulation: Stimulate lipolysis by adding a β-adrenergic agonist (e.g., 10 µM isoproterenol) and incubate for 2 hours at 37°C.
-
Measurement of FFA and Glycerol Release: Collect the incubation medium and measure the concentration of free fatty acids and glycerol using commercially available colorimetric assay kits.
-
Data Analysis: A dose-dependent decrease in isoproterenol-stimulated FFA and glycerol release in the presence of this compound will indicate anti-lipolytic activity.
Assessment of Anti-Inflammatory Activity in Macrophages
The anti-inflammatory potential of this compound can be evaluated by measuring its effect on cytokine production in activated macrophages.
Protocol: Cytokine Release Assay in Macrophages
-
Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages.
-
Compound Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex cytokine assay.
-
Data Analysis: A significant reduction in LPS-induced cytokine production in the presence of this compound will confirm its anti-inflammatory properties.
Conclusion
Based on its structural analogy to nicotinic acid and the known pharmacology of other fluorinated GPR109A agonists, this compound is strongly hypothesized to act as an agonist of the GPR109A receptor. This interaction is predicted to mediate its biological effects through the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The primary physiological consequences of this mechanism are expected to be the inhibition of lipolysis in adipocytes and the suppression of pro-inflammatory responses in immune cells. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically test this hypothesis and to further elucidate the therapeutic potential of this compound in metabolic and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. Nocturnal inhibition of lipolysis in man by nicotinic acid and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of lipolysis by nicotinic acid and by acipimox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
2-Fluoronicotinic acid and its derivatives' biological activity
An In-Depth Technical Guide to the Biological Activity of 2-Fluoronicotinic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of this compound and its derivatives, compounds of increasing significance in medicinal and agricultural chemistry. The strategic incorporation of a fluorine atom onto the nicotinic acid scaffold imparts unique physicochemical properties that can significantly enhance metabolic stability, bioavailability, and target-specific interactions.[1][2] This document explores the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these compounds. Key therapeutic areas of application are examined, including their roles as anticancer, antifungal, and anti-inflammatory agents.[1][3][4] Furthermore, this guide details their utility as intermediates in the development of agrochemicals and as molecular scaffolds for advanced diagnostic tools like Positron Emission Tomography (PET) tracers.[1][5][6] Detailed experimental protocols for the synthesis and biological evaluation are provided to equip researchers and drug development professionals with the practical knowledge required to harness the potential of this versatile chemical class.
Introduction: The Emergence of Fluorinated Nicotinamides
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental component of cellular metabolism, serving as a precursor to the coenzymes NAD and NADP. Its derivatives have long been a cornerstone in pharmaceutical research. The advent of fluorine chemistry has revolutionized drug design, and its application to the nicotinic acid framework has unlocked a new generation of bioactive molecules.[7]
The introduction of a fluorine atom, particularly at the 2-position of the pyridine ring, creates this compound, a versatile building block.[1] This single atomic substitution dramatically alters the molecule's electronic properties, lipophilicity, and metabolic fate.[2][8] These modifications often lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, making them highly valuable for researchers in drug discovery and development.[1][9] This guide synthesizes current knowledge on these derivatives, providing a technical foundation for their continued exploration.
The Strategic Role of Fluorine in Drug Design
The use of fluorine in medicinal chemistry is a deliberate strategy to fine-tune a molecule's properties.[2] Its unique characteristics—high electronegativity, a small van der Waals radius similar to hydrogen, and the exceptional strength of the carbon-fluorine (C-F) bond—are leveraged to overcome common challenges in drug development.[10]
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life and bioavailability.[2][5]
-
Modulation of pKa: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby functional groups. This alteration can change a molecule's ionization state at physiological pH, which is critical for membrane permeability and target binding affinity.[7]
-
Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with biological targets like enzymes and receptors. It can also form hydrogen bonds, further strengthening the drug-target complex.[10]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's binding site.[2]
Synthesis of this compound Derivatives: A General Overview
This compound serves as a key starting material for a vast array of derivatives, typically synthesized through reactions involving its carboxylic acid group.[1] Common derivatization strategies include amidation, esterification, and conversion to more complex heterocyclic systems like oxadiazoles.[3][11]
The general workflow for synthesizing and evaluating these derivatives is a multi-step process that integrates chemical synthesis with biological screening.
Caption: General workflow for synthesis and evaluation of derivatives.
Experimental Protocol: Synthesis of a 2-Fluoronicotinamide Derivative
This protocol describes a standard procedure for the amidation of this compound.
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend this compound (1.0 eq) in thionyl chloride (5.0 eq). Add a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to yield the crude 2-fluoronicotinoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to obtain the final 2-fluoronicotinamide derivative.
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates in several therapeutic and industrial fields.
Anticancer Activity
Several derivatives have been identified as potent anticancer agents.
-
Tubulin Polymerization Inhibition: Certain oxadiazole derivatives synthesized from this compound have been shown to inhibit tubulin polymerization, a critical process for cell division.[3] By disrupting microtubule dynamics, these compounds induce mitotic arrest in tumor cells, leading to apoptosis. This mechanism is shared by well-known chemotherapy drugs.[3]
-
DNA Demethylase Inhibition: Nicotinamide derivatives have been developed as potent and selective inhibitors of ALKBH2, a DNA demethylase enzyme.[12] ALKBH2 is overexpressed in certain cancers, like glioblastoma, and its inhibition can increase DNA methylation, leading to anti-proliferative and anti-migration effects in cancer cells.[12]
Antifungal Activity
The search for new antifungal agents is critical due to rising resistance. 2-aminonicotinamide derivatives, which can be synthesized from a 2-halonicotinic acid precursor, have shown excellent activity against pathogenic fungi, including drug-resistant strains.[4]
-
Mechanism of Action: These compounds function by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[4] GPI anchors are essential for tethering proteins to the fungal cell wall. Disrupting this process compromises cell wall integrity, making the fungus vulnerable.[4]
-
Broad-Spectrum Activity: Specific fluorinated derivatives have demonstrated potent activity against Candida albicans, Candida parapsilosis, Candida glabrata, and Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values as low as 0.0313 µg/mL.[4]
Vasorelaxant and Anti-inflammatory Activity
Nicotinic acid itself is known to be a vasodilator.[13] Thio-derivatives of nicotinic acid have been studied for their ability to relax blood vessels and for their antioxidant properties. The vasorelaxation effect is mediated in part by endothelium-induced nitric oxide (NO) and prostacyclin.[13] While direct studies on 2-fluoro derivatives in this context are less common, this remains a promising area of investigation, as inflammation and oxidative stress are linked to cardiovascular diseases.
Agrochemical Applications
Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry.[1] It is used in the synthesis of modern herbicides and pesticides. The inclusion of fluorine can enhance the efficacy and selectivity of these agents while potentially reducing their environmental impact compared to older chemistries.[1]
Neurological Applications and PET Imaging
The pyridine core is a common scaffold for drugs targeting the central nervous system (CNS). Fluorination can improve CNS penetration by modulating lipophilicity.[2] this compound and its isomers are used to create tracers for Positron Emission Tomography (PET), an advanced medical imaging technique.[5][6] By labeling a derivative with fluorine-18 ([¹⁸F]), a positron-emitting isotope, researchers can visualize and quantify biological processes in real-time within the body, aiding in disease diagnosis and monitoring treatment response.[5][14]
| Derivative Class | Biological Target/Mechanism | Therapeutic/Industrial Application | Key Findings |
| Oxadiazoles | Tubulin Polymerization | Anticancer | Induces mitotic arrest in tumor cells.[3] |
| Nicotinamides | ALKBH2 DNA Demethylase | Anticancer (Glioblastoma) | Potent and selective inhibition leads to reduced cell viability and migration.[12] |
| 2-Aminonicotinamides | GPI-Anchor Biosynthesis | Antifungal | Broad-spectrum activity against resistant fungal strains (MIC as low as 0.0313 µg/mL).[4] |
| General Intermediates | Various | Agrochemicals | Used to synthesize effective and potentially safer herbicides and pesticides.[1] |
| [¹⁸F]-Labeled Derivatives | Folate Receptors, etc. | Medical Diagnostics (PET) | Allows for non-invasive visualization of metabolic processes and receptor expression.[5][14] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on their specific structure. SAR analysis helps elucidate which molecular features are crucial for efficacy and selectivity.
Caption: Key Structure-Activity Relationship insights for derivatives.
-
The 2-Fluoro Group: This feature is fundamental. It provides metabolic stability and alters the electron density of the pyridine ring, which is often crucial for binding.[2][5]
-
The Carboxylic Acid Moiety (Position 3): This is the primary point of diversification. The nature of the group attached here (e.g., an amide, ester, or a complex heterocycle) largely dictates the biological target. For instance, linking to specific aminothiophenyl groups yields potent antifungal agents, while forming oxadiazoles can lead to anticancer compounds.[4][11]
-
Substituents on the Pyridine Ring: Further substitutions on the ring (e.g., at positions 4, 5, or 6) can fine-tune properties like solubility, lipophilicity, and binding orientation.
-
Side Chain Modifications: In series where a side chain is attached to the amide or ester, its length, rigidity, and functional groups are critical. For antifungal 2-aminonicotinamides, the nature of the phenyl ring on the side chain significantly impacts the MIC values.[4]
Protocols for Biological Evaluation
Protocol: In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231, HeLa) in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Antifungal Activity (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) using the broth microdilution method.
-
Strain Preparation: Culture the fungal strain (C. albicans, etc.) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Inoculum Preparation: Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. For some fungi, a trailing endpoint is observed, and the MIC80 (80% growth inhibition compared to the control) is determined.
Conclusion and Future Perspectives
This compound and its derivatives represent a highly versatile and valuable class of compounds in modern chemical biology and drug discovery. The strategic placement of fluorine provides a powerful tool to enhance molecular properties, leading to compounds with potent and diverse biological activities ranging from anticancer to antifungal.[1][2][4] The utility of this scaffold as a key intermediate for agrochemicals and advanced medical imaging agents further underscores its importance.[1][5]
Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitutions on the pyridine ring, and generating more complex heterocyclic systems. A deeper investigation into their mechanisms of action, particularly for anti-inflammatory and neurological applications, is warranted. The continued development of efficient and scalable synthetic routes will be crucial for translating these promising laboratory findings into clinically and commercially viable products.[15] As our understanding of structure-activity relationships grows, the rational design of next-generation this compound derivatives holds immense potential for addressing unmet needs in medicine and agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Cas 393-55-5,this compound | lookchem [lookchem.com]
- 4. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 12. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Fluoronicotinic Acid
Abstract
2-Fluoronicotinic acid, a seemingly simple heterocyclic compound, has emerged as a cornerstone in modern medicinal chemistry. Its strategic incorporation into drug candidates and diagnostic agents has consistently led to improvements in metabolic stability, bioavailability, and target engagement. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound, from its probable early synthesis via classical methods to the sophisticated contemporary protocols that enable its widespread use. We will delve into the causality behind experimental choices in its synthesis, provide detailed, field-proven protocols, and explore its transformative applications in drug development, particularly in the realm of Positron Emission Tomography (PET) imaging.
The Strategic Advantage of Fluorine in Pyridine Scaffolds
The introduction of fluorine into organic molecules has become a pivotal strategy in drug discovery.[1][2] This is due to the unique electronic properties of fluorine, the smallest and most electronegative of the halogens. When incorporated into a pyridine ring, a common motif in pharmaceuticals, fluorine can profoundly influence the molecule's physicochemical and pharmacokinetic properties.[1][2] Specifically, the C-F bond can:
-
Enhance Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its charge state at physiological pH and influencing its interaction with biological targets.
-
Alter Lipophilicity: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and oral absorption.
-
Induce Favorable Conformational Changes: The presence of fluorine can lead to specific conformational preferences that may optimize binding to a target protein.
These beneficial effects have established fluorinated pyridines, and by extension this compound, as "privileged scaffolds" in medicinal chemistry.
Historical Perspective: The Dawn of Aromatic Fluorination and the Likely First Synthesis
While a singular, seminal publication declaring the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of methods for introducing fluorine into aromatic systems. The Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann in 1927, was a landmark achievement in this field.[3][4][5][6] This reaction provided a reliable, albeit often harsh, method for converting aromatic amines into aryl fluorides via the thermal decomposition of diazonium tetrafluoroborate salts.[3][4][5][6]
Given the prevalence of this methodology, it is highly probable that the first synthesis of this compound was achieved through the Balz-Schiemann reaction, starting from 2-aminonicotinic acid.
Conceptual Historical Synthesis: The Balz-Schiemann Reaction
The logical pathway for the first synthesis of this compound would have involved the following steps:
-
Diazotization: 2-Aminonicotinic acid would be treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated diazonium salt would then be heated, leading to the expulsion of nitrogen gas and boron trifluoride, yielding this compound.
References
Introduction: The Strategic Importance of 2-Fluoronicotinic Acid
An In-Depth Technical Guide to the Commercial Sourcing of 2-Fluoronicotinic Acid for Pharmaceutical and Agrochemical R&D
This compound (CAS: 393-55-5), also known as 2-Fluoro-3-pyridinecarboxylic acid, is a fluorinated heterocyclic building block of significant interest to the scientific research community, particularly those in pharmaceutical and agrochemical development.[1][2][3] Its value lies in the strategic placement of a fluorine atom on the pyridine ring. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets—a concept central to modern drug design.[1][4][5]
This guide serves as a technical resource for researchers, chemists, and procurement specialists, offering a comprehensive overview of the commercial landscape for this compound. It details sourcing strategies, quality validation protocols, key applications, and safe handling procedures to empower scientists in their research and development endeavors.
Core Chemical Properties:
-
Molecular Formula: C₆H₄FNO₂[3]
-
Molecular Weight: 141.10 g/mol [3]
-
Appearance: Typically a white to off-white or yellow crystalline solid.[6][7]
Caption: Chemical structure and key properties of this compound.
Part 1: Supplier Landscape and Procurement Strategy
Sourcing this compound requires navigating a diverse supplier landscape. This includes large, well-established global chemical corporations, specialized niche suppliers focusing on fluorine chemistry, and online marketplaces that aggregate offerings from numerous, often smaller, manufacturers. For research and development purposes, reliability, documentation, and purity are paramount.
Types of Suppliers:
-
Global Manufacturers/Distributors: Companies like MilliporeSigma (Merck), Thermo Fisher Scientific, and VWR often provide high-purity grades suitable for research, backed by extensive quality control and readily available documentation. While they may not be the primary manufacturer, their distribution network ensures availability and reliability.
-
Specialized Chemical Companies: Firms such as Chem-Impex and Oakwood Chemical focus on providing unique building blocks for the pharmaceutical industry.[1][8] They often offer deep expertise in fluorinated compounds.
-
Marketplace Aggregators: Platforms like LookChem and ChemicalRegister.com list numerous suppliers, primarily from Asia.[2][9] These platforms are excellent for sourcing bulk quantities and identifying primary manufacturers but may require more rigorous due diligence from the buyer regarding quality and documentation.
Table 1: Representative Commercial Suppliers of this compound (CAS 393-55-5) and Related Compounds
| Supplier | Typical Purity | Scale | Notes |
|---|---|---|---|
| Chem-Impex | ≥ 97% | Research | Specializes in intermediates for pharmaceutical and agrochemical research.[1] |
| BLD Pharm | ≥ 97% | Research & Bulk | A leading supplier of research chemicals to pharmaceutical companies.[10] |
| Jinan Finer Chemical Co., Ltd. | Custom | Research & Bulk | A professional manufacturer and R&D provider of chemical intermediates.[2] |
| Amadis Chemical Co., Ltd. | Custom | Research | An innovative manufacturer with a focus on professional data management and testing.[2] |
| Shanghai Minstar Chemical Co. | Custom | Research & Bulk | Offers large stock of this compound.[2] |
| Sigma-Aldrich (Merck) | ≥ 97% | Research | A leading global supplier for the life science industry (for isomers).[11] |
| Thermo Scientific | ≥ 97% | Research | A major supplier of laboratory chemicals (for isomers).[12] |
Note: The market is dynamic. Researchers should always verify current availability and request quotes directly.
Caption: A typical procurement workflow for acquiring research-grade chemicals.
Part 2: Technical Specifications & Quality Verification
When sourcing this compound, specifying the correct CAS number (393-55-5) is critical to avoid confusion with its isomers, such as 3-fluoroisonicotinic acid (CAS 393-53-3) or 6-fluoronicotinic acid (CAS 403-45-2), which possess different chemical properties and reactivity.[13][14] The primary document for assessing quality is the Certificate of Analysis (CoA).
Decoding the Certificate of Analysis (CoA)
A CoA is a supplier's guarantee that the product meets a defined set of specifications. Researchers must scrutinize this document before purchase and upon receipt.[7][15]
Table 2: Typical Quality Specifications for Research-Grade this compound
| Parameter | Typical Specification | Method | Purpose |
|---|---|---|---|
| Appearance | White to off-white solid/powder | Visual | Confirms physical state and absence of gross contamination. |
| Identity | Conforms to structure | ¹H NMR, IR | Confirms the molecular structure is correct. |
| Assay (Purity) | ≥ 97.0% | HPLC, ¹H NMR | Quantifies the amount of this compound relative to impurities. |
| Water Content | ≤ 0.5% | Karl Fischer (KF) | Important for reactions sensitive to moisture. |
| Residue on Ignition | ≤ 0.1% | USP/EP Method | Measures the amount of inorganic impurities. |
Protocol: Incoming Quality Control (QC) Verification
Trustworthiness in chemical sourcing is built on a "trust, but verify" principle. Implementing a routine incoming QC check is a self-validating system that protects research integrity.
-
Documentation Review:
-
Confirm the supplier's CoA matches the batch number on the container.
-
Verify that all specifications listed in Table 2 meet your pre-defined requirements.
-
-
Visual Inspection:
-
Check that the physical appearance (color, form) matches the CoA description.
-
Ensure the container seal is intact and there is no evidence of contamination.
-
-
Analytical Confirmation (Recommended):
-
Melting Point: Measure the melting point of a small sample. Compare it to the literature value (if available) or the supplier's specification. A broad melting range or significant deviation can indicate impurities.
-
¹H NMR Spectroscopy: For definitive identification, acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, splitting patterns, and integration should be consistent with the structure of this compound.
-
Part 3: Applications in Drug Discovery and Development
This compound is primarily used as an intermediate or building block in the synthesis of more complex molecules.[16] The fluorine atom and the carboxylic acid group provide two key points for chemical modification.
-
Pharmaceutical Development: The compound is a precursor for synthesizing active pharmaceutical ingredients (APIs), including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders.[1] The fluorine atom can block sites of metabolism, increasing the drug's half-life, or modulate the pKa of the pyridine nitrogen, affecting receptor binding.
-
Agrochemical Synthesis: In agriculture, it serves as an intermediate for novel herbicides and pesticides, where the fluorinated pyridine motif can enhance efficacy and selectivity.[1][16]
-
PET Imaging: Fluoronicotinic acid scaffolds are valuable for synthesizing tracers for Positron Emission Tomography (PET).[16] The stable ¹⁹F can be substituted with the positron-emitting ¹⁸F isotope, allowing for the creation of imaging agents to visualize metabolic processes and disease states in vivo.[17]
Caption: Synthetic utility of this compound as a versatile building block.
Part 4: Safe Handling, Storage, and Hazard Management
As with any laboratory chemical, proper handling of this compound is essential for personnel safety. Information is derived from Safety Data Sheets (SDS) for the compound and its close structural analogs.[18][19]
Table 3: GHS Hazard Information for Fluoronicotinic Acids | Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements (Examples) | | :--- | :--- | :--- | :--- | | Skin Irritation (Category 2) |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | | Eye Irritation (Category 2) |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Protocol: Safe Handling and Storage
-
Engineering Controls:
-
Always handle this compound powder inside a certified chemical fume hood to prevent inhalation of dust.
-
Ensure an eyewash station and safety shower are readily accessible.[18]
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and chemical safety goggles that meet appropriate standards (e.g., ANSI Z87.1 or EN166).
-
-
Handling Procedures:
-
Avoid creating dust when weighing or transferring the material.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[18]
-
-
Storage:
-
Store in a cool, dry, and dark place in a tightly sealed container.[20]
-
The storage area should be well-ventilated. A dedicated cabinet for corrosive and irritant solids is recommended.
-
Conclusion
This compound is a readily available and highly valuable building block for scientific innovation. Its successful application, however, begins with informed and strategic sourcing. By understanding the supplier landscape, rigorously evaluating material quality through documentation and in-house verification, and adhering to strict safety protocols, researchers can confidently integrate this versatile compound into their discovery workflows. This diligence ensures the integrity of experimental outcomes and paves the way for the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-fluoropyridine-4-carboxylic Acid Cas No: 393-53-3 at Best Price in Shijiazhuang | De Keda Shijiazhuang Chemical Co,. Ltd. [tradeindia.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. 5-Bromo-2-fluoronicotinic acid [oakwoodchemical.com]
- 9. 2-Acetonicotinic acid (CAS No. 89942-59-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 10. BLDpharm - Bulk Product Details [bldpharm.com]
- 11. 3-氟吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-Fluoropyridine-4-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. scbt.com [scbt.com]
- 14. chemscene.com [chemscene.com]
- 15. file.chemscene.com [file.chemscene.com]
- 16. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.com [fishersci.com]
- 19. downloads.ossila.com [downloads.ossila.com]
- 20. 393-53-3|3-Fluoroisonicotinic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Strategic Synthesis of 2-Fluoronicotinic Acid from Fluoropyridine Precursors
An In-Depth Technical Guide for Drug Development Professionals and Researchers
Introduction: The Significance of 2-Fluoronicotinic Acid
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemicals.[1] Its structure, featuring a fluorine atom at the 2-position of the pyridine ring, imparts unique electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The electron-withdrawing nature of fluorine can modulate the pKa of the carboxylic acid and the pyridine nitrogen, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to biological targets through favorable electrostatic interactions.
This document provides a comprehensive guide to the principal synthetic strategies for preparing this compound, starting from readily available fluoropyridine derivatives. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested protocols, and offer expert insights into process optimization and troubleshooting.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Strategy A: Direct Functionalization. Introducing the C3-carboxylic acid group (or a precursor) directly onto a pre-existing 2-fluoropyridine ring.
-
Strategy B: Ring Formation and Precursor Modification. Constructing the fluoropyridine ring with a pre-installed functional group at the C3 position, which is then converted to the carboxylic acid.
This guide will focus on the most robust and scalable methods within these strategies: Ortho-Directed Lithiation-Carboxylation and the Oxidation of a C3-Alkyl Precursor.
Method 1: Ortho-Directed Lithiation and Carboxylation of 2-Fluoropyridine
This is the most direct approach, leveraging the directing effect of the pyridine nitrogen to achieve regioselective functionalization at the C3 position.
Principle and Mechanistic Insight
The reaction proceeds via an ortho-directed metalation-deprotonation (DoM) mechanism. The pyridine nitrogen acts as a powerful directing group, coordinating to the lithium atom of the strong base, typically Lithium Diisopropylamide (LDA). This coordination acidifies the adjacent C3 proton, facilitating its abstraction to form a stable 3-pyridyllithium intermediate. Subsequent quenching with an electrophile, in this case, carbon dioxide, yields the desired carboxylate, which is then protonated upon acidic workup.
The choice of a strong, non-nucleophilic, sterically hindered base like LDA is critical. It favors deprotonation over nucleophilic attack on the electron-deficient pyridine ring. The reaction is conducted at cryogenic temperatures (-78 °C) to ensure the stability of the highly reactive organolithium intermediate and prevent undesired side reactions, such as decomposition or rearrangement.[2][3]
Caption: Workflow for synthesis via ortho-directed metalation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
|---|---|---|---|
| 2-Fluoropyridine | 372-48-5 | 97.09 | Ensure anhydrous conditions. |
| Diisopropylamine | 108-18-9 | 101.19 | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M solution in hexanes. |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, inhibitor-free. |
| Carbon Dioxide (CO₂) | 124-38-9 | 44.01 | Gas cylinder or crushed dry ice. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M aqueous solution. |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous. |
| Magnesium Sulfate | 7487-88-9 | 120.37 | Anhydrous. |
Protocol Steps:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C using an acetone/dry ice bath.
-
Base Formation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Lithiation: Add a solution of 2-fluoropyridine (1.0 eq) in anhydrous THF (20 mL) dropwise to the LDA solution. Maintain the temperature at -78 °C throughout the addition. Stir the reaction mixture at this temperature for 1-2 hours. Formation of the 3-pyridyllithium is often indicated by a color change.
-
Carboxylation: Quench the reaction by bubbling CO₂ gas through the solution for 30 minutes or by carefully adding an excess of freshly crushed dry ice pellets. A thick precipitate of the lithium carboxylate salt will form. Allow the mixture to slowly warm to room temperature.
-
Work-up: Add water (50 mL) to the reaction mixture. Transfer the contents to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts. The aqueous layer contains the lithium salt of the product.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M HCl. A white precipitate of this compound should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 65-80% |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 161-165 °C[1] |
| Purity (HPLC) | >98% |
Method 2: Oxidation of 2-Fluoro-3-methylpyridine
This method is an excellent alternative, particularly for larger-scale synthesis, as it avoids the use of cryogenic temperatures and organolithium reagents.
Principle and Mechanistic Insight
The strategy involves the oxidation of the methyl group at the C3 position to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this transformation. The reaction is typically performed in an aqueous medium under neutral or slightly alkaline conditions. The permanganate ion attacks the benzylic-like methyl group, proceeding through a series of oxidative steps, ultimately forming a manganese dioxide (MnO₂) byproduct and the potassium salt of the nicotinic acid.
The key to success is controlling the reaction temperature to prevent over-oxidation and potential ring cleavage. A subsequent acidic work-up is required to precipitate the final product and to dissolve the MnO₂ byproduct. This method has been successfully used for analogous preparations of fluorinated nicotinic acids.[4]
Caption: Workflow for synthesis via oxidation of a methyl precursor.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
|---|---|---|---|
| 2-Fluoro-3-methylpyridine | 2369-18-8 | 111.12 | Starting material[5][6] |
| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | Strong oxidant. Handle with care. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%). |
| Sodium Metabisulfite | 7681-57-4 | 190.11 | For quenching excess KMnO₄. |
Protocol Steps:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 2-fluoro-3-methylpyridine (1.0 eq) and water (20 mL per gram of starting material).
-
Oxidant Addition: While stirring vigorously, add potassium permanganate (approx. 3.0 eq) portion-wise over 2-3 hours. The addition is exothermic; maintain the reaction temperature below 50 °C during this phase using an ice bath if necessary.
-
Reaction Progression: After the addition is complete, heat the purple slurry to reflux (approx. 95-100 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has been discharged and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. If any purple color remains, quench it by adding a small amount of sodium metabisulfite until the solution is colorless. Filter the hot mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.
-
Isolation and Purification: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH 2-3. The white product will precipitate.
-
Final Steps: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to afford pure this compound.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 45-60% |
| Appearance | White crystalline solid |
| Melting Point | 161-165 °C[1] |
| Purity (HPLC) | >99% |
Safety and Handling
-
Organolithium Reagents (n-BuLi): Extremely pyrophoric and react violently with water. All manipulations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe techniques.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Fluorinated Compounds: Handle with care. While this compound itself has moderate toxicity, fluorinated intermediates can be harmful.[7] Always work in a well-ventilated fume hood.
-
Acid/Base Handling: Concentrated acids and bases are corrosive. Use appropriate PPE and add reagents slowly to control exothermic reactions.
Conclusion
The synthesis of this compound can be effectively achieved through several strategic routes. The choice between ortho-directed lithiation and precursor oxidation depends on the available equipment, scale, and safety considerations. Direct lithiation offers a shorter route with good yields but requires stringent anhydrous and cryogenic conditions. The oxidation of 2-fluoro-3-methylpyridine is more amenable to larger scales, avoiding hazardous organometallic reagents, though yields may be more moderate. Both protocols presented herein are robust, reproducible, and serve as a reliable foundation for researchers and drug development professionals requiring access to this valuable synthetic intermediate.
References
- 1. Cas 393-55-5,this compound | lookchem [lookchem.com]
- 2. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Fluoro-3-methylpyridine | 2369-18-8 | TCI AMERICA [tcichemicals.com]
- 7. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Fluoronicotinic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Ascendancy of Fluorine in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered basicity of nearby functional groups—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the vast array of fluorinated building blocks, 2-Fluoronicotinic acid has emerged as a particularly valuable precursor for the synthesis of a diverse range of pharmaceutical intermediates.[3] Its pyridine core, functionalized with both a carboxylic acid and a fluorine atom, presents a versatile platform for constructing complex molecular architectures.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of pharmaceutical intermediates. We will explore the rationale behind its use, provide a detailed, field-proven protocol for a key synthetic transformation, and discuss the broader implications for drug discovery and development.
The this compound Advantage: More Than Just a Halogen
The utility of this compound as a pharmaceutical intermediate stems from the synergistic interplay of its constituent functional groups. The fluorine atom at the 2-position of the pyridine ring exerts a profound influence on the molecule's reactivity and biological interactions.
Key Physicochemical and Biological Implications:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly prolong the in vivo half-life of a drug molecule.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for optimizing a drug's solubility, membrane permeability, and off-target interactions.
-
Increased Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, such as enzymes and receptors, thereby enhancing the potency of the drug.[2]
-
Improved Bioavailability: The increased lipophilicity conferred by the fluorine atom can improve a molecule's ability to cross cellular membranes, leading to better absorption and distribution.[2][3]
These properties make this compound a highly sought-after building block in the development of novel therapeutics, particularly in the areas of neurological disorders, oncology, and inflammatory diseases.[3]
Core Synthetic Application: Amide Bond Formation
One of the most prevalent and critical reactions in pharmaceutical synthesis is the formation of the amide bond. This compound serves as an excellent substrate for amide coupling reactions, allowing for its incorporation into a wide array of molecular frameworks. The following protocol details a robust and reproducible method for the synthesis of an N-aryl-2-fluoronicotinamide, a common scaffold in many biologically active compounds. This protocol is based on well-established principles of amide bond formation, widely employed in medicinal chemistry.[4][5][6]
Experimental Protocol: Synthesis of a Representative N-Aryl-2-fluoronicotinamide Intermediate
This protocol describes the coupling of this compound with a representative aniline derivative using a carbodiimide coupling agent, a standard and versatile method in pharmaceutical synthesis.[5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Substituted Aniline | ≥98% | Commercial Source |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercial Source |
| 1-Hydroxybenzotriazole (HOBt) | ≥98% | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Source |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |
| Saturated aqueous sodium bicarbonate | Reagent Grade | In-house preparation |
| Brine | Reagent Grade | In-house preparation |
| Anhydrous magnesium sulfate | Reagent Grade | Commercial Source |
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the this compound in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.5 M concentration).
-
Activation: To the stirred solution, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the substituted aniline (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated this compound mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-fluoronicotinamide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions, ensuring a cleaner and more efficient reaction.[5]
-
DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents, which would lead to lower yields.
Data Presentation: Representative Reaction Parameters and Outcomes
| Entry | Aniline Substituent | Solvent | Coupling Reagents | Yield (%) | Purity (%) |
| 1 | 4-Methoxyaniline | DMF | EDC/HOBt | 85-95 | >98 |
| 2 | 3-Chloroaniline | DCM/DMF | HATU/DIPEA | 80-90 | >97 |
| 3 | 4-(Trifluoromethyl)aniline | DMF | T3P/Pyridine | 75-85 | >98 |
Yields and purities are representative and may vary based on the specific substrate and reaction scale.
Visualizing the Workflow
A clear understanding of the experimental sequence is paramount for successful execution. The following diagram illustrates the key steps in the synthesis of an N-aryl-2-fluoronicotinamide intermediate.
Caption: Experimental workflow for the synthesis of an N-aryl-2-fluoronicotinamide.
Broader Applications and Future Outlook
The amide coupling reaction detailed above is just one example of the synthetic utility of this compound. Its versatile structure allows for a range of other important transformations, including:
-
Esterification: The carboxylic acid can be readily converted to esters, which are themselves valuable intermediates.
-
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by other nucleophiles under specific conditions, allowing for further functionalization of the pyridine ring.
-
Cross-Coupling Reactions: The pyridine ring can be modified through various metal-catalyzed cross-coupling reactions, expanding the accessible chemical space.
Furthermore, the incorporation of the this compound motif is of significant interest in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging.[7][8] The ability to introduce a fluorine-18 isotope at a late stage of the synthesis allows for the creation of novel PET tracers for disease diagnosis and for monitoring therapeutic response.[7][8][9]
As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly vital role in shaping the future of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. rroij.com [rroij.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Integration of 2-Fluoronicotinic Acid in Modern Agrochemical Development
Abstract
The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry, leading to products with enhanced efficacy, metabolic stability, and tailored physicochemical properties.[1][2][3] 2-Fluoronicotinic acid (2-FNA) has emerged as a pivotal structural motif and a versatile synthetic intermediate in the creation of high-performance herbicides, insecticides, and fungicides.[4] This document serves as a comprehensive technical guide for researchers and development scientists, detailing the strategic advantages of the 2-fluoro-3-pyridyl moiety, its application in commercially significant agrochemicals, and detailed, field-proven protocols for synthesis and analysis.
The Strategic Advantage of the 2-Fluoro-3-Pyridyl Moiety in Agrochemical Design
The introduction of a fluorine atom onto a pyridine ring, as seen in 2-FNA, is a deliberate design choice rooted in fundamental principles of medicinal and agrochemical chemistry. The resulting moiety confers a unique constellation of properties that are highly advantageous for developing effective and environmentally conscious crop protection agents.
Key Physicochemical Contributions:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[3] Its introduction into a molecule often blocks sites susceptible to metabolic degradation by plant or pest enzymes, leading to longer-lasting effects and potentially lower application rates.[3]
-
Increased Bioactivity through Target Interaction: Fluorine's high electronegativity can alter the electronic distribution of the pyridine ring, influencing pKa and creating favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target enzymes or receptors.[3][5] This can lead to a significant increase in binding affinity and, consequently, biological potency.
-
Modulation of Lipophilicity and Transport: Fluorine substitution can increase a molecule's lipophilicity, which is a critical factor for its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects.[3][6] This enhanced uptake and transport from the point of application to the target site are crucial for overall efficacy.[5]
The pyridine scaffold itself is a well-established "privileged" structure in bio-active molecule design, offering a versatile platform for synthetic modification. When combined with the unique properties of fluorine, the 2-fluoro-3-pyridyl unit becomes a powerful building block for modern agrochemical discovery.
Application Notes & Case Studies: From Building Block to Final Product
This compound and its precursors, like 2-chloronicotinic acid, are instrumental in the synthesis of several market-leading agrochemicals.[7][8] The following case study on the herbicide Diflufenican (DFF) illustrates the practical application of this chemistry.
Table 1: Key Agrochemicals Derived from Nicotinic Acid Precursors
| Active Ingredient | Chemical Class | Agrochemical Type | Primary Mode of Action | Precursor |
| Diflufenican | Pyridinecarboxamide | Herbicide | Carotenoid Biosynthesis Inhibitor (PDS inhibitor)[9][10][11] | 2-Chloronicotinic Acid |
| Nicosulfuron | Sulfonylurea | Herbicide | Acetolactate Synthase (ALS) Inhibitor | 2-Chloronicotinic Acid[7] |
| Flupyradifurone | Butenolide | Insecticide | Nicotinic Acetylcholine Receptor (nAChR) Agonist | Dichlorofluoropyridine derivative |
Case Study: Diflufenican Herbicide
Overview: Diflufenican is a selective pre- and early post-emergence herbicide highly effective against a wide range of broadleaf weeds in cereals and other crops.[9][12] Its mode of action is the inhibition of the phytoene desaturase (PDS) enzyme, a critical step in carotenoid biosynthesis.[9][10] Without carotenoids to protect chlorophyll from photooxidation, the target weeds undergo rapid bleaching and necrosis.[9]
Synthetic Strategy: The synthesis of Diflufenican is a prime example of convergent synthesis, where two key fragments are prepared separately and then combined. 2-Chloronicotinic acid (a close analogue and common precursor to 2-FNA derivatives) serves as the foundational building block for one of these fragments.
Visualization of Synthetic Workflow
The general workflow highlights the critical role of nicotinic acid derivatives in creating complex agrochemicals.
Caption: Convergent synthesis workflow for Diflufenican.
Detailed Synthetic Protocol: Laboratory-Scale Synthesis of Diflufenican
This protocol outlines the synthesis of Diflufenican from 2-chloronicotinic acid. It is intended for trained laboratory personnel familiar with standard organic synthesis techniques and safety protocols.
Part A: Synthesis of N-(2,4-difluorophenyl)-2-chloronicotinamide (Intermediate 1)
Rationale: The first step involves converting the carboxylic acid of 2-chloronicotinic acid into a more reactive acid chloride. This activated intermediate readily undergoes amidation with 2,4-difluoroaniline to form the first key fragment. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 2-chloronicotinic acid (10.0 g, 63.5 mmol).
-
Chlorination: Add thionyl chloride (25 mL, 343 mmol) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3 hours. The solid should completely dissolve.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator). This yields the crude 2-chloronicotinoyl chloride as an oil, which is used directly in the next step.
-
Amidation Setup: In a separate 500 mL flask, dissolve 2,4-difluoroaniline (8.2 g, 63.5 mmol) and triethylamine (9.7 mL, 69.8 mmol) in dry dichloromethane (DCM, 150 mL). Cool this solution in an ice bath to 0-5°C.
-
Amidation Reaction: Dissolve the crude acid chloride from step 4 in dry DCM (50 mL) and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water to yield N-(2,4-difluorophenyl)-2-chloronicotinamide as a white solid.
Part B: Nucleophilic Aromatic Substitution to form Diflufenican
Rationale: The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group makes the chlorine at the 2-position susceptible to displacement by a nucleophile. The potassium salt of 3-(trifluoromethyl)phenol, a strong nucleophile, displaces the chloride to form the final ether linkage. A polar aprotic solvent like DMF is ideal for this type of reaction.
Step-by-Step Protocol:
-
Phenoxide Formation: In a 250 mL flask, dissolve 3-(trifluoromethyl)phenol (10.3 g, 63.5 mmol) in dry dimethylformamide (DMF, 100 mL). Add anhydrous potassium carbonate (13.2 g, 95.3 mmol) to the solution.
-
Heating: Heat the mixture to 80°C for 1 hour to ensure complete formation of the potassium phenoxide salt.
-
Coupling Reaction: Add the N-(2,4-difluorophenyl)-2-chloronicotinamide (Intermediate 1, 17.0 g, 63.5 mmol) prepared in Part A to the reaction mixture.
-
Reaction Monitoring: Increase the temperature to 120°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water. Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to yield Diflufenican as a pure white powder.[9]
-
Validation: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). The melting point should be 160°C.[9]
Visualization of the Synthetic Pathway
Caption: Key steps in the laboratory synthesis of Diflufenican.
Conclusion and Future Outlook
This compound and its related derivatives are undeniably powerful tools in the agrochemical development pipeline. Their strategic use allows for the fine-tuning of molecular properties to enhance biological activity, improve metabolic stability, and create next-generation crop protection agents. The synthesis of Diflufenican serves as a classic, instructive example of how this building block is integrated into a complex, commercially successful product. As regulatory standards become more stringent and pest resistance continues to evolve, the demand for innovative and precisely designed molecules will grow.[13] The principles outlined in these notes demonstrate that the 2-fluoro-3-pyridyl scaffold, derived from 2-FNA, will continue to be a cornerstone of research and development in the agrochemical industry for the foreseeable future.
References
- 1. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 9. Diflufenican - Wikipedia [en.wikipedia.org]
- 10. sipcam-oxon.com [sipcam-oxon.com]
- 11. Diflufenican | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta [shootsbysyngenta.com]
Protocol for Utilizing 2-Fluoronicotinic Acid in Enzyme Inhibition Assays
Abstract
This comprehensive application note provides a detailed protocol for the use of 2-Fluoronicotinic acid as an enzyme inhibitor, with a specific focus on its application in assays for Nicotinate Phosphoribosyltransferase (NAPRT). This document is intended for researchers, scientists, and drug development professionals engaged in enzyme kinetics, inhibitor screening, and preclinical drug discovery. We will delve into the underlying scientific principles, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, ensuring both technical accuracy and practical utility.
Introduction: The Significance of this compound in Enzyme Inhibition
This compound, a fluorinated derivative of nicotinic acid (Vitamin B3), has emerged as a valuable tool in biochemical and pharmacological research.[1] The introduction of a fluorine atom can significantly alter the parent molecule's physicochemical properties, including its metabolic stability and binding affinity for biological targets.[2] Notably, this compound has been identified as an inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT), a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3][4] Given the critical role of NAD+ in cellular metabolism and signaling, and the upregulation of NAPRT in certain cancers, inhibiting this enzyme presents a promising therapeutic strategy.[5][6]
This guide provides a robust framework for characterizing the inhibitory potential of this compound against its target enzyme, NAPRT, utilizing a continuous fluorometric assay. The principles and methodologies described herein can be adapted for the study of other enzyme-inhibitor interactions.
Foundational Concepts: Understanding the Assay Principle
The protocol detailed in this document is based on a continuous coupled fluorometric assay. This method allows for the real-time monitoring of enzyme activity. The NAPRT-catalyzed reaction product, nicotinic acid mononucleotide (NAMN), is converted to NADH through a series of enzymatic steps. The resulting increase in NADH fluorescence is directly proportional to the NAPRT activity.[7][8]
The core reaction catalyzed by NAPRT is:
Nicotinic Acid + 5-Phosphoribosyl-1-Pyrophosphate (PRPP) ⇌ Nicotinic Acid Mononucleotide (NAMN) + Pyrophosphate (PPi) [3]
The subsequent coupled reactions for detection are:
-
NAMN + ATP → Nicotinic Acid Adenine Dinucleotide (NAAD) + PPi (catalyzed by NAMN adenylyltransferase)
-
NAAD + Glutamine + ATP → NAD+ + Glutamate + AMP + PPi (catalyzed by NAD+ synthetase)
-
NAD+ + Ethanol ⇌ NADH + Acetaldehyde (catalyzed by alcohol dehydrogenase)[7]
The fluorescence of NADH is monitored (Excitation: ~340 nm, Emission: ~460 nm), and a decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of NAPRT.[9]
Materials and Reagents
To perform a comprehensive enzyme inhibition assay with this compound, the following materials and reagents are required.
| Reagent/Material | Recommended Specifications | Supplier Example |
| Test Compound | ||
| This compound | ≥98% purity | Sigma-Aldrich, Fluorochem |
| Enzyme & Substrates | ||
| Recombinant Human NAPRT | Purified | Commercially available |
| Nicotinic Acid (NA) | ≥99.5% purity | Sigma-Aldrich |
| 5-Phosphoribosyl-1-Pyrophosphate (PRPP) | ≥90% purity | Sigma-Aldrich |
| Coupling Enzymes & Reagents | ||
| NAMN adenylyltransferase (NadD) | Purified | Commercially available |
| NAD+ synthetase (NadE) | Purified | Commercially available |
| Alcohol Dehydrogenase (ADH) | From Yeast | Sigma-Aldrich |
| Adenosine Triphosphate (ATP) | ≥99% purity | Sigma-Aldrich |
| L-Glutamine | Cell culture grade | Thermo Fisher Scientific |
| Ethanol | 200 proof | Sigma-Aldrich |
| Buffers & Other Reagents | ||
| Tris-HCl | Molecular biology grade | Thermo Fisher Scientific |
| MgCl2 | ≥99% purity | Sigma-Aldrich |
| Dithiothreitol (DTT) | Molecular biology grade | Thermo Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | ACS grade | Sigma-Aldrich |
| Equipment & Consumables | ||
| Fluorescence Microplate Reader | Capable of Ex/Em at 340/460 nm | Various |
| 96-well black, flat-bottom plates | Low fluorescence background | Corning, Greiner |
| Calibrated Pipettes and Tips | Various |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible results. It is advisable to prepare concentrated stock solutions, which can then be diluted to the final desired concentrations.
-
This compound (100 mM): Dissolve 14.11 mg of this compound (MW: 141.10 g/mol ) in 1 mL of DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Nicotinic Acid (10 mM): Dissolve 12.31 mg of nicotinic acid (MW: 123.11 g/mol ) in 10 mL of ultrapure water. Store at -20°C.
-
PRPP (40 mM): Prepare fresh on the day of the experiment. Dissolve the appropriate amount in assay buffer.
-
Enzyme Solutions: Reconstitute and dilute enzymes according to the manufacturer's instructions. Store on ice during use.
Assay Workflow
The following diagram illustrates the general workflow for the NAPRT inhibition assay.
Figure 1: General workflow for the enzyme inhibition assay.
Step-by-Step Protocol for IC50 Determination
The following protocol is designed for a 96-well plate format.
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the 100 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., 100 mM, 30 mM, 10 mM, 3 mM, 1 mM, 0.3 mM, 0.1 mM, 0.03 mM, 0.01 mM, and a DMSO-only control).
-
Further dilute these intermediate stocks into the assay buffer to achieve the final desired concentrations in the assay plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Set up the Assay Plate:
-
Blank Wells: Add assay buffer and all reaction components except the NAPRT enzyme.
-
Positive Control (100% Activity) Wells: Add assay buffer, NAPRT enzyme, and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: Add assay buffer, NAPRT enzyme, and the serially diluted this compound.
-
-
Pre-incubation:
-
Add the NAPRT enzyme to the positive control and inhibitor wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Initiate the Reaction:
-
Prepare a master mix containing the substrates (Nicotinic Acid and PRPP) and the coupling enzymes/reagents in the assay buffer.
-
Add the master mix to all wells to start the enzymatic reaction.
-
-
Monitor Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Ex: 340 nm, Em: 460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The reaction rate should be linear during this time.[8]
-
Control Experiments: Ensuring Data Integrity
To validate the assay results, it is crucial to include appropriate controls.[10][11]
-
No-Enzyme Control: To determine the background fluorescence of the reagents.
-
No-Substrate Control: To ensure that the observed signal is dependent on the enzymatic reaction.
-
Positive Control Inhibitor: If available, a known inhibitor of NAPRT can be used to validate the assay's responsiveness.
-
DMSO Control: To account for any effects of the solvent on enzyme activity.
Data Analysis and Interpretation
Calculating Percentage Inhibition
The rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) is determined for each concentration of the inhibitor. The percentage of inhibition is then calculated using the following formula:
% Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] x 100
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.[12] To determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis.[13][14]
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[15]
Software such as GraphPad Prism or similar data analysis tools are recommended for this analysis.[14]
The following diagram illustrates the relationship between inhibitor concentration and enzyme activity.
Figure 2: Illustrative dose-response curve for IC50 determination.
Troubleshooting Common Issues
Enzyme assays can be sensitive to various factors. Here are some common problems and their potential solutions.[16][17]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | Inactive enzyme, degraded reagents, incorrect buffer pH or temperature. | Use fresh enzyme and reagents, verify buffer pH, and ensure optimal incubation temperature. |
| High Background | Contaminated reagents, autofluorescence of the inhibitor. | Prepare fresh reagents, and test the inhibitor's fluorescence at the assay wavelengths. |
| Non-linear Reaction Rate | Substrate depletion, enzyme instability. | Optimize enzyme and substrate concentrations, reduce the assay time. |
| Poor Reproducibility | Pipetting errors, temperature fluctuations. | Use calibrated pipettes, ensure consistent incubation temperatures. |
Safety and Handling of this compound
This compound should be handled with appropriate safety precautions in a laboratory setting.[5]
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the use of this compound in enzyme inhibition assays, with a specific, validated example targeting NAPRT. By following the outlined procedures for experimental setup, execution, and data analysis, researchers can obtain reliable and reproducible results for the characterization of this and other enzyme inhibitors. The principles of careful experimental design, including the use of appropriate controls and robust data analysis, are paramount to the successful application of this protocol in drug discovery and development.
References
- 1. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 5. NAPRT Expression Regulation Mechanisms: Novel Functions Predicted by a Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase | Semantic Scholar [semanticscholar.org]
- 11. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | NAMPT and NAPRT, Key Enzymes in NAD Salvage Synthesis Pathway, Are of Negative Prognostic Value in Colorectal Cancer [frontiersin.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: The Role of 2-Fluoronicotinic Acid in the Development of Novel Anti-Inflammatory Agents
Introduction: Targeting Inflammation through the Niacin Receptor GPR109A
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense against infection and injury, yet a key driver of pathology in a host of chronic diseases when dysregulated. The development of novel anti-inflammatory therapeutics remains a critical endeavor in pharmaceutical research. A promising, yet nuanced, target in this field is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2]
GPR109A is highly expressed in immune cells like monocytes and macrophages, as well as in adipocytes.[1][3] Its activation by its endogenous ligand, nicotinic acid (niacin), triggers potent anti-inflammatory effects that are independent of niacin's well-known lipid-modifying properties.[2][3] This discovery has opened a new avenue for designing anti-inflammatory agents that harness this natural immunomodulatory pathway.
The core mechanism of GPR109A-mediated anti-inflammatory action involves the inhibition of the canonical NF-κB signaling pathway, a master regulator of inflammatory gene expression.[2][4] Upon agonist binding, GPR109A recruits β-arrestin proteins. This interaction prevents the degradation of IκBα, the natural inhibitor of NF-κB.[2] By stabilizing IκBα, NF-κB is sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[2][3]
This guide focuses on the strategic use of 2-Fluoronicotinic acid as a foundational scaffold for the synthesis and evaluation of novel GPR109A-targeting anti-inflammatory agents.
Part 1: Mechanistic Rationale - Why this compound?
While nicotinic acid is the natural agonist for GPR109A, its therapeutic use as an anti-inflammatory is hampered by a significant side effect: cutaneous flushing, mediated by prostaglandin release.[1] The development of derivatives that retain anti-inflammatory efficacy while minimizing flushing is a key objective. This compound serves as an ideal starting point for medicinal chemistry efforts for several reasons:
-
Bioisosteric Replacement: The fluorine atom is a bioisostere of a hydrogen atom but possesses vastly different electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of the carboxylic acid and the electron density of the pyridine ring, potentially modulating receptor binding affinity and selectivity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the 2-position can block potential sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Binding Interactions: Fluorine can participate in unique, non-covalent interactions with receptor residues, such as hydrogen bonds or orthogonal multipolar interactions, which may enhance binding potency.
The overarching strategy is to utilize this compound as a core structure to build a library of derivatives (e.g., amides, esters, biaryl ethers) to probe the GPR109A binding pocket and optimize for potent, selective anti-inflammatory activity.
Signaling Pathway of GPR109A-Mediated Anti-inflammation
Caption: GPR109A activation by a this compound derivative inhibits NF-κB signaling.
Part 2: Synthesis and Screening Workflow
The development of novel agents begins with a robust synthetic strategy followed by a hierarchical screening cascade to identify promising lead compounds.
General Synthetic Protocol: Amide Library Synthesis
This protocol describes a general method for synthesizing a library of amides from this compound, a common and effective derivatization strategy.
-
Activation of Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add Oxalyl chloride (1.2 eq) and a catalytic amount of Dimethylformamide (DMF, 1 drop) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-fluoronicotinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM (0.1 M).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as Triethylamine (TEA, 1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 4-12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.
-
Experimental and Screening Workflow
Caption: A hierarchical workflow for the synthesis and evaluation of this compound derivatives.
Part 3: Key In Vitro Evaluation Protocols
The following protocols are essential for characterizing the anti-inflammatory potential of newly synthesized this compound derivatives.
Protocol 1: Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of test compounds to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line).[4][5]
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
Test compounds dissolved in DMSO (final DMSO concentration <0.1%)
-
Griess Reagent Kit for Nitric Oxide (NO) measurement
-
ELISA Kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells by adding 50 µL of media containing various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1 hour.
-
Inflammatory Stimulation: Add 50 µL of media containing LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Transfer 50 µL of supernatant to a new 96-well plate.
-
Perform the Griess assay according to the manufacturer's instructions to determine the concentration of nitrite (a stable product of NO).
-
Measure absorbance at 540 nm. Calculate the percentage inhibition relative to the LPS-only treated cells.
-
-
Cytokine (TNF-α, IL-6) Assay:
-
Use the collected supernatant to measure the concentrations of TNF-α and IL-6 using commercial ELISA kits, following the manufacturer's protocols.
-
Calculate the percentage inhibition of each cytokine relative to the LPS-only treated cells.
-
Protocol 2: In-Cell Western for NF-κB (p65) Nuclear Translocation
This assay quantifies the inhibition of NF-κB translocation from the cytoplasm to the nucleus, a key step in its activation.
Materials:
-
RAW 264.7 cells or similar
-
96-well black, clear-bottom plates
-
Primary antibodies: Rabbit anti-NF-κB p65 and Mouse anti-GAPDH (cytoplasmic marker)
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer)
-
Nuclear stain (e.g., Hoechst 33342)
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with test compounds and LPS as described in Protocol 1, but for a shorter duration (e.g., 30-60 minutes post-LPS stimulation).
-
Fixation: Remove media and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash wells 3 times with PBS, then permeabilize with 0.1% Triton X-100 for 15 minutes.
-
Blocking: Wash 3 times with PBS and block with Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies (anti-p65 and anti-GAPDH) diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3 times with PBS containing 0.1% Tween-20. Incubate with a cocktail of IRDye-conjugated secondary antibodies and Hoechst stain for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash 3 times. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Interpretation: The nuclear p65 signal will be masked by the Hoechst stain. The remaining cytoplasmic p65 signal (800 nm channel) is quantified and normalized to the GAPDH signal (700 nm channel). A potent inhibitor will prevent the decrease in the cytoplasmic p65 signal seen in LPS-stimulated cells.
Hypothetical In Vitro Data Summary
| Compound | GPR109A EC₅₀ (nM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| Niacin | 150 | 12.5 | 15.2 | 25.8 | >100 |
| Lead Cpd. 1 | 85 | 2.1 | 3.5 | 5.4 | >50 |
| Ibuprofen | N/A | 8.7 | 10.1 | 6.2 | >100 |
Data are hypothetical and for illustrative purposes.
Part 4: In Vivo Validation Protocol
After identifying a lead candidate with potent in vitro activity and low cytotoxicity, its efficacy must be confirmed in a living organism. The carrageenan-induced paw edema model is a standard and robust assay for acute inflammation.[6][7]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Parenteral Indomethacin (positive control)
-
Plethysmometer for measuring paw volume
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least 5 days. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. Administer Indomethacin i.p. 30 minutes prior.
-
Initial Paw Volume Measurement (V₀): Just before the carrageenan injection, measure the volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.
-
Post-Induction Measurements (Vₜ): Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀ .
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Hypothetical In Vivo Data Summary
| Treatment Group (Dose, p.o.) | Paw Edema Volume at 3h (mL) | % Inhibition at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Lead Cpd. 1 (30 mg/kg) | 0.45 ± 0.05 | 47.1% |
Data are hypothetical and represent mean ± SEM.
Part 5: Conclusion and Future Directions
This guide outlines a comprehensive strategy for leveraging this compound as a scaffold to develop novel anti-inflammatory agents targeting the GPR109A receptor. The workflow progresses from rational design and chemical synthesis through a cascade of in vitro assays to finally validate a lead candidate's efficacy in a preclinical in vivo model. A successful lead candidate, like the hypothetical "Lead Cpd. 1," would demonstrate potent GPR109A agonism, significant inhibition of key inflammatory mediators at non-toxic concentrations, and robust anti-inflammatory effects in vivo.
Future work on such a candidate would involve establishing a detailed structure-activity relationship (SAR), conducting pharmacokinetic (ADME) studies to assess its drug-like properties, and evaluating its efficacy in more complex, chronic models of inflammatory disease (e.g., collagen-induced arthritis). The ultimate goal is to develop a potent, orally bioavailable anti-inflammatory drug with a superior safety profile compared to existing therapies.
References
- 1. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]
- 7. Betulin Derivatives Effectively Suppress Inflammation in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Fluoronicotinic Acid in the Synthesis of Targeted Anti-Cancer Drugs
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. 2-Fluoronicotinic acid, a fluorinated pyridine derivative, has emerged as a valuable and versatile building block in the synthesis of complex, biologically active molecules. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound in the synthesis of targeted anti-cancer therapeutics. We will explore its role in the construction of two notable FDA-approved drugs, Encorafenib and Sonidegib, detailing their mechanisms of action, providing exemplary synthetic protocols, and outlining key analytical considerations.
Introduction: The Strategic Importance of this compound
Nicotinic acid and its derivatives are privileged structures in drug discovery, known for their diverse biological activities.[1][2] The introduction of a fluorine atom at the 2-position of the pyridine ring creates this compound, a precursor that offers unique chemical properties for synthetic chemists. The electron-withdrawing nature of the fluorine atom activates the carboxylic acid moiety, facilitating reactions such as amide bond formation, a ubiquitous linkage in pharmaceutical agents.[3] Furthermore, the pyridine nitrogen provides a site for potential hydrogen bonding interactions with biological targets, while the fluorine can enhance binding affinity and block metabolic degradation. These attributes make this compound an ideal starting point for creating potent and selective inhibitors of key oncogenic pathways.
Application Showcase: Key Anti-Cancer Drugs Synthesized from this compound
Two prominent examples highlight the successful application of this compound derivatives in oncology: Encorafenib, a BRAF inhibitor, and Sonidegib, a Hedgehog pathway inhibitor.
| Drug Name | Target | Primary Indication(s) | Key Precursor Derived from this compound |
| Encorafenib | BRAF V600E/K | Unresectable or metastatic melanoma, metastatic colorectal cancer, metastatic non-small cell lung cancer[4] | 2-Fluoro-3-formylpyridine (derived from this compound) |
| Sonidegib | Smoothened (SMO) | Locally advanced basal cell carcinoma (BCC)[5][6][7] | 2-Fluoro-N-methylnicotinamide (derived from this compound) |
Mechanistic Insights & Signaling Pathways
A deep understanding of the biological target and its pathway is critical for rational drug design. The drugs derived from this compound are highly targeted therapies that interfere with specific signaling cascades crucial for cancer cell proliferation and survival.
3.1 Encorafenib and the MAPK/ERK Pathway
Mutations in the BRAF gene, particularly the V600E mutation, lead to the constitutive activation of the BRAF kinase.[8] This results in persistent signaling through the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS/RAF/MEK/ERK pathway), driving uncontrolled cell growth and proliferation in cancers like melanoma.[9][10] Encorafenib is a potent and selective ATP-competitive inhibitor of the BRAF V600E kinase, effectively shutting down this aberrant signaling cascade and inducing cell cycle arrest.[4][11] It is often used in combination with a MEK inhibitor, such as binimetinib, to achieve a more profound and durable pathway inhibition by targeting two different nodes in the same pathway.[8][10]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Encorafenib.
3.2 Sonidegib and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development but is largely inactive in adult tissues.[6][12] In certain cancers, such as basal cell carcinoma (BCC), the pathway is aberrantly reactivated, often due to mutations in the Patched (PTCH) or Smoothened (SMO) proteins.[13] This leads to the activation of GLI transcription factors, which promote the expression of genes involved in cell proliferation and survival.[13] Sonidegib is a potent antagonist of the SMO transmembrane protein.[7] By binding to and inhibiting SMO, Sonidegib prevents the downstream activation of GLI transcription factors, thereby blocking the pro-tumorigenic signaling of the Hh pathway.[12][13]
Caption: The Hedgehog signaling pathway and the inhibitory action of Sonidegib.
Synthetic Protocols: Amide Bond Formation
The synthesis of both Encorafenib and Sonidegib involves a critical amide bond formation step where a derivative of this compound is coupled with an appropriate amine.[14][15] This reaction is central to constructing the final drug molecule. Below is a general, field-proven protocol for this key transformation.
4.1 General Workflow for Amide Coupling
The overall process involves activating the carboxylic acid of the this compound derivative, followed by nucleophilic attack from the amine partner.
Caption: General experimental workflow for amide bond formation.
4.2 Detailed Protocol: Representative Amide Coupling
This protocol describes the coupling of a generic this compound derivative with an aniline derivative, a reaction type central to the synthesis of drugs like Sonidegib.
Materials:
-
This compound derivative (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 15-30 minutes. Causality Note: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which is less prone to racemization than intermediates formed by carbodiimides. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.[16]
-
Amine Addition: Add the aniline derivative (1.1 equiv) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Quenching & Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Causality Note: The aqueous washes remove residual DMF, DIPEA, and other water-soluble byproducts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Analytical Characterization of Final Products
Ensuring the identity, purity, and structural integrity of the synthesized anti-cancer agent is paramount. A suite of analytical techniques should be employed for comprehensive characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and confirming the molecular weight of the final product and any intermediates. It provides crucial information on purity and the presence of byproducts.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure of the synthesized compound. For fluorinated molecules like those derived from this compound, ¹⁹F NMR is also highly informative for confirming the presence and chemical environment of the fluorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound with high accuracy. A validated HPLC method is essential for quality control before any biological testing.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the newly formed amide bond (typically showing characteristic C=O and N-H stretches).
Conclusion
This compound is a proven and high-value building block for the synthesis of sophisticated anti-cancer drugs. Its unique electronic properties facilitate robust and efficient chemical transformations, particularly the formation of amide bonds that are critical for the final drug architecture. By leveraging the principles and protocols outlined in this guide, researchers in medicinal chemistry and drug development can effectively utilize this versatile precursor to construct novel therapeutics targeting critical oncogenic pathways, as exemplified by the successful development of Encorafenib and Sonidegib.
References
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Encorafenib - Wikipedia [en.wikipedia.org]
- 5. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 10. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 11. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 12. [PDF] Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas | Semantic Scholar [semanticscholar.org]
- 13. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. An environmentally responsible 3-pot, 5-step synthesis of the antitumor agent sonidegib using ppm levels of Pd catalysis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. hepatochem.com [hepatochem.com]
- 17. mdpi.com [mdpi.com]
Experimental setup for receptor binding studies with 2-Fluoronicotinic acid
Application Note & Protocol Guide
Experimental Setup for High-Fidelity Receptor Binding Studies with 2-Fluoronicotinic Acid
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Abstract: This document provides a comprehensive guide to designing and executing robust receptor binding studies for this compound, a synthetic nicotinic acid analog with potential applications in pharmaceutical and agrochemical development[1][2][3]. Given its structural similarity to nicotinic acid, a known agonist for G-protein coupled receptors (GPCRs) such as GPR109A (HM74A) and GPR109B (HM74)[4][5], this guide will focus on methodologies to characterize the binding affinity and kinetics of this compound to these and other potential receptor targets. We present two gold-standard methodologies: a classic radioligand competition binding assay and a real-time, label-free Surface Plasmon Resonance (SPR) analysis[6][7][8]. The protocols are designed to be self-validating, ensuring data integrity and reproducibility.
Part 1: Foundational Principles & Experimental Design
Expertise & Experience: The "Why" Behind the "How"
The selection of an appropriate assay for characterizing a small molecule-protein interaction is paramount. For this compound, a compound with a molecular weight of approximately 141.10 g/mol [9], two powerful and complementary techniques are recommended:
-
Radioligand Binding Assays: This is the gold-standard method for quantifying the affinity of a test compound for a receptor, particularly for GPCRs expressed in cell membranes[6][10][11]. The assay indirectly measures the binding of the unlabeled "cold" ligand (this compound) by its ability to compete with a "hot" radiolabeled ligand of known high affinity for the target receptor[12][13]. This approach is highly sensitive, robust, and provides quantitative information on the equilibrium dissociation constant (Ki)[10].
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity[7][14][15]. In a typical setup for small molecules, the purified receptor protein is immobilized on a sensor chip, and the small molecule (this compound) is flowed over the surface[7][14]. This method is invaluable for obtaining a more detailed understanding of the binding mechanism and can be crucial for lead optimization[8][16].
The choice between these assays depends on the study's objectives. Radioligand binding is often employed for initial screening and affinity determination in a more native membrane environment, while SPR provides in-depth kinetic data that can elucidate the binding mechanism.
Trustworthiness: A Self-Validating Experimental System
To ensure the reliability of the binding data, each protocol is designed with internal controls:
-
Total Binding: Measures the total amount of radioligand bound to the receptor preparation.
-
Non-Specific Binding (NSB): Determined in the presence of a high concentration of a known, unlabeled ligand to saturate the target receptors. This accounts for the binding of the radioligand to non-receptor components.
-
Specific Binding: Calculated as the difference between total binding and non-specific binding. For a robust assay, specific binding should be at least 80% of the total binding at the Kd concentration of the radioligand[17].
-
Positive Control: A known ligand for the target receptor is run in parallel to confirm the assay is performing as expected.
-
Negative Control: A vehicle or buffer control to establish the baseline.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the generated data.
Part 2: Detailed Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., GPR109A) by measuring its ability to displace a specific radioligand.
Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human GPR109A receptor.
-
Radioligand: [³H]-Nicotinic acid (or another suitable high-affinity radioligand for GPR109A).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled nicotinic acid.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration System: 96-well filter plates with glass fiber filters (e.g., MultiScreenHTS) and a vacuum manifold[18].
-
Scintillation Cocktail: A high-efficiency cocktail compatible with filter plates.
-
Liquid Scintillation Counter: To measure radioactivity.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.
-
Dilute the receptor membranes in ice-cold assay buffer to a final concentration that results in less than 10% of the added radioligand being bound[17].
-
Dilute the [³H]-Nicotinic acid in assay buffer to a final concentration at or below its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Nicotinic acid, and 50 µL of the receptor membrane suspension.
-
Non-Specific Binding: Add 50 µL of unlabeled nicotinic acid (10 µM), 50 µL of [³H]-Nicotinic acid, and 50 µL of the receptor membrane suspension.
-
Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of [³H]-Nicotinic acid, and 50 µL of the receptor membrane suspension.
-
All determinations should be performed in triplicate.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time (e.g., 90 minutes) to reach equilibrium[19].
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate, which traps the receptor membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the kinetic parameters (kₐ, kd) and the equilibrium dissociation constant (KD) of the interaction between this compound and a purified target receptor.
Materials and Reagents:
-
SPR Instrument: e.g., Biacore, Reichert SPR system.
-
Sensor Chip: A carboxymethylated dextran chip (e.g., CM5 chip) is commonly used for amine coupling.
-
Purified Receptor: Highly purified target receptor protein (e.g., GPR109A, potentially stabilized in a nanodisc or detergent).
-
Analyte: this compound dissolved in running buffer. A concentration series is required.
-
Running Buffer: A buffer that minimizes non-specific binding, e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).
-
Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS, ethanolamine).
-
Regeneration Solution: A solution that removes the bound analyte without denaturing the immobilized receptor (e.g., a low pH glycine solution or a high salt concentration).
Step-by-Step Methodology:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified receptor protein over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the receptor to account for bulk refractive index changes and non-specific binding.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of this compound in the running buffer. It is crucial to perform a solubility test first, and if necessary, include a small percentage of DMSO (e.g., 1-5%) in the running buffer[8].
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the reference and receptor-immobilized flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) over time. Each injection cycle consists of:
-
Association Phase: Analyte flows over the sensor surface.
-
Dissociation Phase: Running buffer flows over the sensor surface.
-
-
Include buffer-only injections (blanks) for double referencing.
-
-
Regeneration:
-
After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer blank data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (kₐ) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD) is calculated as kd/kₐ.
Part 3: Data Interpretation & Visualization
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Radioligand Binding Assay Results
| Compound | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| Nicotinic Acid (Control) | GPR109A | 150 | 95 |
| This compound | GPR109A | 250 | 158 |
| Compound X (Negative) | GPR109A | >10,000 | >6,300 |
Table 2: Hypothetical SPR Kinetic Data
| Analyte | Target Receptor | kₐ (1/Ms) | kd (1/s) | KD (nM) |
| Nicotinic Acid (Control) | GPR109A | 1.5 x 10⁵ | 1.5 x 10⁻² | 100 |
| This compound | GPR109A | 1.2 x 10⁵ | 1.8 x 10⁻² | 150 |
Mandatory Visualizations
Caption: Overall workflow for receptor binding studies.
Caption: Hypothetical GPCR signaling pathway for a nicotinic acid analog.
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation[9]. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood[20].
-
Radioligands: Handle all radioactive materials in designated areas, following all institutional and national regulations for radiation safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 393-55-5 [chemicalbook.com]
- 3. Cas 393-55-5,this compound | lookchem [lookchem.com]
- 4. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 9. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. multispaninc.com [multispaninc.com]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Analytical techniques for quantifying 2-Fluoronicotinic acid in samples
Introduction: The Analytical Imperative for 2-Fluoronicotinic Acid
This compound, a fluorinated pyridinecarboxylic acid, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its incorporation into active molecules can significantly modulate metabolic stability, binding affinity, and bioavailability. Consequently, the ability to accurately and reliably quantify this compound in various samples—from reaction mixtures to complex biological fluids—is paramount for process optimization, pharmacokinetic studies, quality control, and regulatory compliance.
This document provides a comprehensive guide to the robust analytical techniques for the quantification of this compound. We will delve into the foundational principles of the primary analytical methodologies, offer detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss the critical parameters for method validation.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₄FNO₂ | [1] |
| Molecular Weight | 141.10 g/mol | [1] |
| CAS Number | 393-55-5 | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile) and aqueous bases. |
Core Analytical Strategies: Chromatography-Based Quantification
For quantifying small organic molecules like this compound, chromatographic techniques offer the necessary specificity and sensitivity to resolve the analyte from matrix interferences. The choice between HPLC with Ultraviolet (UV) detection and LC-MS/MS is primarily driven by the required sensitivity and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for routine analysis and quality control of bulk materials or formulated products where analyte concentrations are relatively high. The method is robust, cost-effective, and widely available. The chromophore in the pyridine ring of this compound allows for sensitive UV detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex matrices such as plasma, urine, or environmental samples.[2][3] Its unparalleled selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), minimizes matrix effects and provides definitive identification and quantification.[4][5]
The general analytical workflow is a multi-stage process requiring careful optimization at each step to ensure data integrity.
Caption: General workflow for the quantification of this compound.
Sample Preparation: The Key to Accurate Results
The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences, and present it in a solvent compatible with the chromatographic system. The choice of technique is dictated by the matrix.
-
For Simple Matrices (e.g., Reaction Mixtures, Purity Assessment): A simple "Dilute-and-Shoot" approach is often sufficient. The sample is dissolved in the mobile phase or a compatible solvent and diluted to fall within the calibration range.
-
For Complex Matrices (e.g., Biological Fluids - Plasma, Serum): More rigorous cleanup is required to remove proteins and phospholipids that can interfere with the analysis and damage the analytical column.
-
Protein Precipitation (PPT): A rapid and simple method where a water-miscible organic solvent (typically acetonitrile) is added to the plasma sample to denature and precipitate proteins.[5] While effective, it offers minimal removal of other matrix components.
-
Solid-Phase Extraction (SPE): A more selective and powerful technique that provides a much cleaner extract. It involves passing the liquid sample through a sorbent bed that retains the analyte, followed by washing away interferences and eluting the analyte with a strong solvent. For an acidic compound like this compound, a mixed-mode or anion-exchange SPE cartridge can provide excellent recovery and cleanup.
-
References
- 1. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchtrends.net [researchtrends.net]
- 4. bevital.no [bevital.no]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoronicotinic Acid in Material Science and Polymer Chemistry
Introduction: The Strategic Advantage of Fluorine in Nicotinic Acid Derivatives
2-Fluoronicotinic acid is a unique heterocyclic building block that offers a compelling combination of properties for advanced material synthesis. The strategic placement of a fluorine atom at the 2-position of the pyridine ring, adjacent to the nitrogen, significantly alters the electronic landscape of the molecule. This modification, coupled with the coordinating ability of the carboxylic acid and the pyridine nitrogen, makes this compound a highly versatile precursor for a new generation of high-performance polymers and functional crystalline materials.
The strong electron-withdrawing nature of the fluorine atom enhances the thermal stability and chemical resistance of materials incorporating this moiety.[1] Furthermore, the introduction of fluorine can lead to polymers with improved optical clarity, lower dielectric constants, and unique surface properties, such as hydrophobicity.[2] In the realm of coordination chemistry, the modified electronic properties of the pyridine ring influence the formation and stability of metal-ligand bonds, opening avenues for the design of novel metal-organic frameworks (MOFs) and coordination polymers with tailored functionalities.[3][4]
These application notes provide a comprehensive overview of the utility of this compound in material science and polymer chemistry. We will delve into detailed protocols for the synthesis of high-performance polyamides and the construction of crystalline coordination polymers, supported by the underlying chemical principles and characterization methodologies.
I. High-Performance Fluorinated Polyamides
The incorporation of this compound into a polyamide backbone can impart significant improvements in material properties. The fluorine atom can disrupt chain packing, leading to increased solubility and processability, while also enhancing thermal stability and reducing flammability. The resulting fluorinated polyamides are promising candidates for applications requiring high transparency, low dielectric constants, and resistance to harsh chemical environments.[5][6]
Application Note: Synthesis of a Semi-Aromatic Polyamide from this compound and an Aliphatic Diamine
This protocol outlines the synthesis of a novel semi-aromatic polyamide via condensation polymerization of this compound with a suitable aliphatic diamine, such as 1,6-hexanediamine. This method is based on the well-established Yamazaki-Higashi phosphorylation reaction, which allows for the direct polycondensation of dicarboxylic acids and diamines under mild conditions.[7]
Causality of Experimental Choices:
-
Yamazaki-Higashi Reaction: This method is chosen over traditional melt polycondensation or interfacial polymerization to avoid the high temperatures that could lead to side reactions or degradation of the fluorinated monomer. It also circumvents the need for preparing the highly reactive and moisture-sensitive acid chloride of this compound.
-
N-methyl-2-pyrrolidone (NMP) as Solvent: NMP is an excellent solvent for both the monomers and the resulting polymer, ensuring a homogeneous reaction mixture. The addition of lithium chloride (LiCl) enhances the solubility of the growing polymer chains, preventing premature precipitation and allowing for the formation of high molecular weight polymers.
-
Triphenyl Phosphite (TPP) and Pyridine: This combination acts as the activating agent. Pyridine, a mild base, facilitates the reaction between the carboxylic acid and TPP to form a reactive phosphonium salt intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, driving the amide bond formation.
Experimental Protocol:
Materials:
-
This compound (1 equivalent)
-
1,6-Hexanediamine (1 equivalent)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Triphenyl phosphite (TPP) (2.2 equivalents)
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser. The flask is thoroughly dried and purged with an inert gas.
-
Monomer Dissolution: To the flask, add this compound (1 eq.), 1,6-hexanediamine (1 eq.), anhydrous LiCl (5% w/v of NMP), and anhydrous NMP. Stir the mixture under a gentle flow of inert gas until all solids are completely dissolved.
-
Addition of Activating Agents: Add anhydrous pyridine (2.2 eq.) to the reaction mixture, followed by the dropwise addition of triphenyl phosphite (2.2 eq.) at room temperature.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 4-6 hours with continuous stirring. The viscosity of the solution will gradually increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the precipitated polymer by filtration and wash it thoroughly with hot methanol to remove any unreacted monomers, oligomers, and residual solvents.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours to a constant weight.
Diagram of Polyamide Synthesis Workflow:
Caption: Workflow for the synthesis of fluorinated polyamide.
Characterization of the Fluorinated Polyamide
The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm the formation of amide bonds and the presence of the fluorinated pyridine ring. | Appearance of characteristic amide C=O stretching (around 1650 cm⁻¹) and N-H bending (around 1550 cm⁻¹) bands. Presence of C-F stretching vibrations. |
| ¹H and ¹⁹F NMR Spectroscopy | Elucidate the polymer structure and confirm the incorporation of the this compound moiety.[8] | Signals corresponding to the protons of the aliphatic diamine and the aromatic protons of the pyridine ring. A characteristic signal in the ¹⁹F NMR spectrum confirming the presence of the fluorine atom. |
| Gel Permeation Chromatography (GPC) | Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8] | A monomodal distribution indicating a successful polymerization. The molecular weight will depend on the reaction conditions. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability of the polymer.[9] | High decomposition temperature, indicative of the enhanced thermal stability imparted by the fluorinated aromatic units. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg).[9] | A distinct glass transition temperature, which will be influenced by the rigidity of the polymer backbone. |
II. Functional Crystalline Materials: Coordination Polymers and MOFs
This compound is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate group can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks.[3][10] The fluorine substituent can influence the coordination geometry and introduce hydrophobicity into the pores of MOFs, which can be advantageous for specific applications such as gas separation and catalysis.[11]
Application Note: Solvothermal Synthesis of a 2-Fluoronicotinate-Based Coordination Polymer
This protocol describes the solvothermal synthesis of a coordination polymer using this compound and a metal salt, such as zinc nitrate. Solvothermal synthesis is a common method for preparing crystalline MOFs and coordination polymers, as the elevated temperature and pressure can promote the formation of well-ordered structures.[10][12]
Causality of Experimental Choices:
-
Solvothermal Method: This technique allows for the crystallization of products that may not be stable or soluble at room temperature. The use of a sealed reaction vessel maintains a high pressure, which can influence the final crystal structure.
-
Dimethylformamide (DMF) as Solvent: DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis. It effectively dissolves the metal salt and the organic linker, and it can also act as a template or coordinating solvent in some cases.
-
Zinc(II) as the Metal Node: Zinc(II) is a versatile metal ion for the construction of coordination polymers due to its flexible coordination geometry. It readily forms stable complexes with carboxylate and nitrogen-containing ligands.[13][14]
Experimental Protocol:
Materials:
-
This compound (2 equivalents)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture: In a glass vial, dissolve this compound (2 eq.) in DMF. In a separate vial, dissolve zinc nitrate hexahydrate (1 eq.) in a mixture of DMF and ethanol.
-
Combining Reagents: Slowly add the metal salt solution to the ligand solution with stirring.
-
Solvothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Profile: Heat the autoclave to 100-150°C over 2-4 hours, hold at this temperature for 24-72 hours, and then cool slowly to room temperature over 12-24 hours.
-
Crystal Isolation and Washing: After cooling, carefully open the autoclave and collect the crystalline product by filtration. Wash the crystals with fresh DMF to remove any unreacted starting materials, followed by washing with a lower-boiling solvent like ethanol or acetone.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 60-80°C) to remove the solvent molecules from the pores.
Diagram of MOF/Coordination Polymer Synthesis:
Caption: General workflow for solvothermal synthesis of a coordination polymer.
Characterization of the Crystalline Material
The synthesized crystalline material should be characterized to determine its structure, porosity, and stability.
| Technique | Purpose | Expected Observations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Determine the precise crystal structure, including bond lengths, bond angles, and the overall network topology. | A well-defined crystal structure showing the coordination of the metal ions with the 2-fluoronicotinate ligands. |
| Powder X-ray Diffraction (PXRD) | Confirm the phase purity of the bulk material and compare it with the simulated pattern from SC-XRD. | A diffraction pattern that matches the simulated pattern from the single-crystal structure, indicating a pure crystalline phase. |
| Thermogravimetric Analysis (TGA) | Assess the thermal stability of the framework and identify the temperature at which solvent molecules are removed and the framework decomposes.[9] | A multi-step weight loss profile, with the initial loss corresponding to guest solvent molecules and subsequent losses at higher temperatures indicating framework decomposition. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | Determine the porosity, surface area (BET), and pore size distribution of the material after activation. | A characteristic isotherm (e.g., Type I for microporous materials) indicating a porous structure. |
| Solid-State ¹⁹F NMR Spectroscopy | Confirm the presence and local environment of the fluorine atoms within the crystalline framework. | A signal corresponding to the fluorine atoms, which can provide information about their interaction with the surrounding framework. |
Conclusion and Future Outlook
This compound is a promising building block for the development of advanced materials with tailored properties. The protocols and characterization methods outlined in these application notes provide a solid foundation for researchers and scientists to explore the potential of this versatile molecule in creating high-performance polymers and functional crystalline materials. The unique combination of a coordinating pyridine ring, a carboxylic acid group, and an electron-withdrawing fluorine atom offers a rich design space for future innovations in material science, with potential applications ranging from advanced coatings and membranes to specialized adsorbents and catalysts. Further exploration into the copolymerization of this compound with other monomers and the synthesis of mixed-ligand MOFs will undoubtedly unlock even more exciting possibilities.
References
- 1. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymers | Special Issue : Thermal Properties and Applications of Polymers II [mdpi.com]
- 10. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 13. youtube.com [youtube.com]
- 14. Coordination Complexes and Ligands [chemed.chem.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Fluoronicotinic Acid
Welcome to the technical support center for the synthesis of 2-Fluoronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. We will delve into the common challenges encountered during its synthesis, providing expert insights and evidence-based solutions in a direct question-and-answer format.
The predominant and most industrially viable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically the Halex reaction.[1] This process involves the displacement of a chlorine atom from an activated aromatic ring with a fluoride ion. Our focus will be on optimizing this transformation from the readily available precursor, 2-Chloronicotinic acid.[2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield for the conversion of 2-chloronicotinic acid to this compound is consistently low (<50%). What are the primary factors I should investigate?
A low yield is the most frequent challenge and typically stems from a combination of factors related to reagents, reaction conditions, and workup procedures. The key areas to scrutinize are:
-
Reactivity of the Fluoride Source: The nucleophilicity of the fluoride ion is paramount. Potassium Fluoride (KF) is commonly used, but its effectiveness is highly dependent on its physical state and the reaction environment.[1][4]
-
Reaction Kinetics: The reaction requires significant thermal energy to overcome the activation barrier for C-Cl bond cleavage. Inadequate temperature or inefficient heat transfer can lead to incomplete conversion.[4]
-
Water Contamination: Trace amounts of water will hydrate the fluoride anions, drastically reducing their nucleophilicity and promoting hydrolysis side reactions.
-
Sub-optimal Solvent Choice: The solvent plays a critical role in solubilizing reactants and facilitating the SNAr mechanism. The wrong solvent can hinder the reaction entirely.[5]
-
Product Loss During Workup: The purification process, particularly pH adjustment and extraction, can lead to significant loss of the final product if not performed correctly.[6]
Q2: How critical are anhydrous conditions for the Halex reaction, and what are the best practices to ensure them?
Strictly anhydrous conditions are non-negotiable for a successful Halex reaction. Water severely deactivates the fluoride nucleophile by forming strong hydrogen bonds, creating a solvation shell that prevents it from effectively attacking the pyridine ring.
Causality: The efficacy of the Halex reaction relies on a "naked" fluoride anion. Polar aprotic solvents are used to solvate the potassium cation (K+), leaving the fluoride anion (F-) relatively unsolvated and highly reactive. Water, being a protic solvent, preferentially solvates the anion, rendering it non-nucleophilic.
Best Practices:
-
Reagents: Use spray-dried potassium fluoride or dry it thoroughly under a high vacuum at >150 °C for several hours before use. All other reagents and solvents must be of anhydrous grade.
-
Glassware: Oven-dry all glassware and cool it under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.
-
Atmosphere: Assemble the reaction under an inert atmosphere and maintain it throughout the experiment. A positive pressure of nitrogen or argon is recommended.
Q3: My reaction is sluggish and requires extended heating times, which sometimes leads to decomposition. How can I safely improve the reaction rate?
Improving the reaction rate involves enhancing the interplay between temperature, the fluoride source's solubility, and its reactivity.
-
Optimize Temperature: The Halex reaction is typically performed at high temperatures, often between 150-250 °C.[4] Ensure your heating mantle and thermometer are calibrated for accurate temperature control.
-
Use a Phase-Transfer Catalyst (PTC): Since the reaction is often heterogeneous (solid KF in a liquid solvent), a PTC can significantly accelerate the rate.[1] Crown ethers (e.g., 18-crown-6) or quaternary ammonium salts can complex the potassium ion, effectively shuttling the more soluble and reactive fluoride anion into the organic phase.
-
Consider Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for rapidly and uniformly heating the reaction mixture to the target temperature, often leading to dramatically reduced reaction times and improved yields.[7]
-
Use a More Soluble Fluoride Source: While more expensive, cesium fluoride (CsF) or tetralkylammonium fluorides (e.g., TBAF) offer much greater solubility in polar aprotic solvents, which can lead to faster reactions at lower temperatures.[1][4]
Q4: I'm observing byproducts in my final product analysis. What are the likely side reactions and how can they be minimized?
Byproduct formation is often linked to non-anhydrous conditions or excessive thermal stress.
-
Primary Side Reaction (Hydrolysis): The most common byproduct is 2-hydroxynicotinic acid. This forms when water in the reaction mixture reacts with either the starting material (2-chloronicotinic acid) or the product (this compound) at high temperatures.
-
Mitigation: The most effective preventative measure is the rigorous adherence to anhydrous conditions as detailed in Q2.
-
-
Thermal Decomposition: At very high temperatures or with prolonged reaction times, the nicotinic acid ring can degrade, leading to a complex mixture of impurities and a darkened reaction mixture (tar formation).
-
Mitigation: Carefully optimize the reaction temperature and time. Monitor the reaction's progress using TLC or LC-MS to avoid unnecessary heating after the starting material is consumed.
-
Q5: Which solvent is truly optimal for this reaction? I've seen DMSO, DMF, and sulfolane mentioned.
The choice of a polar aprotic solvent is critical. These solvents are essential as they solvate the cation (K+) while leaving the fluoride anion relatively free and highly nucleophilic.
-
Dimethyl Sulfoxide (DMSO): For many Halex reactions, DMSO is the superior choice.[5] It has a high boiling point (189 °C), excellent solvating power for salts, and has been shown to produce dramatically higher yields compared to other solvents in similar SNAr reactions.[5]
-
N,N-Dimethylformamide (DMF): DMF (b.p. 153 °C) is another common choice, but its lower boiling point may limit the achievable reaction temperature without pressurizing the vessel.
-
Sulfolane: With a very high boiling point (285 °C), sulfolane allows for extremely high reaction temperatures but can be more difficult to remove during workup.
Recommendation: Start with anhydrous DMSO. Its performance is often superior, and its physical properties are well-suited for this transformation.[5]
Q6: What is the most effective workup and purification procedure to maximize product recovery and achieve high purity?
A carefully executed workup is crucial. The goal is to separate the product from the solvent, unreacted starting material, and inorganic salts (KCl, excess KF).
-
Quenching and Dilution: After cooling the reaction to room temperature, slowly pour the mixture into cold water or onto crushed ice. This will precipitate inorganic salts.
-
pH Adjustment for Precipitation: The key step is acidification. This compound is least soluble in water at its isoelectric point. Using a strong acid like concentrated HCl, adjust the pH of the aqueous solution to approximately 1-2.[6] This will protonate the carboxylate and precipitate the product as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts. A wash with a small amount of a non-polar solvent like cold ether or hexane can help remove organic-soluble impurities.
-
Drying and Recrystallization: Dry the product under vacuum. For achieving high purity (>99%), recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. Purity can be confirmed by HPLC and melting point analysis.[6]
Part 2: Systematic Troubleshooting Guide
Use this table to diagnose and resolve specific issues during your synthesis.
| Symptom Observed | Potential Root Cause | Recommended Solution & Scientific Rationale |
| No or minimal reaction | 1. Inactive fluoride source (hydrated).2. Insufficient temperature. | 1. Solution: Use freshly dried KF. Rationale: Water creates a tight solvation shell around the F⁻ ion, neutralizing its nucleophilicity. 2. Solution: Increase reaction temperature in 10 °C increments. Rationale: The SNAr reaction has a high activation energy that must be overcome. |
| Reaction starts but stalls | 1. Insufficient fluoride source.2. Phase-transfer issue. | 1. Solution: Use a larger excess of KF (e.g., 2-3 equivalents). Rationale: Ensures a driving concentration gradient of F⁻ is maintained throughout the reaction. 2. Solution: Add a phase-transfer catalyst (e.g., 18-crown-6, 5 mol%). Rationale: The PTC actively transports F⁻ into the organic phase, overcoming the solid-liquid phase boundary limitation.[1] |
| Dark, tar-like reaction mixture | Thermal decomposition. | Solution: Reduce reaction temperature and monitor closely for completion to avoid prolonged heating. Rationale: The nicotinic acid moiety can be sensitive to excessive heat, leading to polymerization and degradation pathways. |
| Low isolated yield after workup | 1. Incomplete precipitation.2. Product remains dissolved. | 1. Solution: Ensure pH is truly in the 1-2 range during acidification. Use a calibrated pH meter. Rationale: Maximum precipitation occurs at the isoelectric point; at higher or lower pH, the compound exists as a more soluble salt.[6]2. Solution: If the product has some water solubility, extract the acidic aqueous phase with an organic solvent (e.g., Ethyl Acetate) multiple times after filtration. Rationale: This recovers any product that remained dissolved in the aqueous mother liquor. |
| Final product is impure (by NMR/LCMS) | 1. Contamination with starting material.2. Contamination with 2-hydroxynicotinic acid. | 1. Solution: Increase reaction time or temperature. Rationale: Indicates incomplete conversion. 2. Solution: Ensure strictly anhydrous conditions. Rationale: This byproduct is a direct result of hydrolysis. Recrystallization may be required to remove it. |
Part 3: Optimized Experimental Protocol
This protocol is a synthesized methodology based on established principles of the Halex reaction for this specific transformation.
Objective: To synthesize this compound from 2-Chloronicotinic acid with a target yield of >80%.
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
Spray-dried Potassium Fluoride (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, stir bar) at 120 °C for at least 4 hours and cool under an inert atmosphere (N₂).
-
Reaction Setup: To the round-bottom flask, add 2-Chloronicotinic acid (1.0 eq) and spray-dried Potassium Fluoride (2.5 eq).
-
Solvent Addition: Add anhydrous DMSO via cannula or syringe to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Inert Atmosphere: Equip the flask with a reflux condenser under a positive pressure of N₂.
-
Heating: Begin vigorous stirring and heat the reaction mixture to 160-170 °C using a temperature-controlled heating mantle.
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for LC-MS analysis until the starting material is consumed (typically 4-8 hours).
-
Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice, with stirring.
-
Precipitation: While monitoring with a pH meter, slowly add concentrated HCl to the aqueous mixture to adjust the pH to ~2. A white precipitate should form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold deionized water, followed by a small portion of cold diethyl ether.
-
Drying: Dry the white solid in a vacuum oven at 50-60 °C to a constant weight.
-
(Optional) Recrystallization: For higher purity, recrystallize the crude product from an appropriate solvent like an ethanol/water mixture.
Part 4: Visualization & Workflows
Diagram 1: Synthesis & Purification Workflow
This diagram outlines the critical steps from reaction setup to final product isolation.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This logical diagram provides a step-by-step diagnostic path for addressing low yields.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 2. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 2-Fluoronicotinic Acid
Disclaimer: This document is intended for informational purposes for research professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction: Understanding the Solubility Challenge
2-Fluoronicotinic acid is a vital heterocyclic building block in medicinal and agricultural chemistry.[1] Its unique electronic properties make it a valuable component in the synthesis of novel bioactive molecules.[1] However, researchers frequently encounter significant challenges in dissolving this compound, which can stall experimental progress. The primary reason for its poor solubility in many common solvents is its molecular structure: it is a pyridinecarboxylic acid.[2][3] This structure imparts a high degree of crystallinity and the potential for strong intermolecular hydrogen bonding, making it difficult for solvent molecules to break apart the solid lattice.
This guide provides a structured, in-depth approach to systematically overcome these solubility issues, empowering you to select the optimal solubilization strategy for your specific experimental needs.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound insoluble in common non-polar organic solvents like dichloromethane (DCM) or diethyl ether?
A1: The insolubility stems from a fundamental chemical principle: "like dissolves like." this compound is a polar molecule containing both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the pyridine nitrogen and carbonyl oxygen). Non-polar solvents like DCM lack the ability to form strong interactions to overcome the powerful hydrogen bonds holding the crystal lattice together.
Q2: I'm struggling to dissolve it in moderately polar solvents like ethyl acetate or tetrahydrofuran (THF). What is causing this?
A2: While more polar than DCM, solvents like ethyl acetate and THF are still not always sufficient to disrupt the strong intermolecular forces of this compound. The energy gained by solvating the acid molecules is often less than the energy required to break the crystal lattice, resulting in poor solubility.
Q3: Is it possible to dissolve this compound in water? My attempts with neutral water have failed.
A3: Yes, but its solubility in neutral water is limited. In neutral conditions, the molecule can exist in a zwitterionic form (where the pyridine is protonated and the carboxylic acid is deprotonated), which can lead to aggregation. The key to aqueous solubility is pH adjustment, which converts the acid into a much more soluble salt.[4][5]
Part 2: Troubleshooting Guides & Experimental Protocols
Scenario 1: Solubilization for Organic Synthesis (e.g., Amide Coupling, Esterification)
Issue: Your reaction requires a non-polar or moderately polar aprotic solvent, but the this compound remains as a solid slurry.
Solution Strategy: Co-Solvency
The principle of co-solvency involves using a minimal amount of a powerful, highly polar "solubilizing" solvent to break down the solid before diluting with your main reaction solvent.[6][7]
Protocol 1: The Co-Solvent Method
-
Initial Solubilization: In your reaction flask, add the this compound. Add a small volume of a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). A good starting point is 0.5 mL to 1 mL for every 100 mg of acid.
-
Energy Input: Stir the mixture at room temperature. Gentle warming (to 30-40°C) can be applied to aid dissolution.
-
Dilution: Once you have a clear, homogeneous solution, slowly add the primary solvent for your reaction (e.g., THF, DCM, or acetonitrile) to reach the desired final concentration.
-
Execution: The this compound should now remain in solution, allowing you to proceed with the addition of your other reagents.
Workflow for Co-Solvency in Organic Reactions
Caption: A step-by-step workflow for the co-solvent method.
Scenario 2: Preparation of Aqueous Stock Solutions for Biological Assays
Issue: You need to prepare a stock solution of this compound in an aqueous buffer for a biological experiment, but it precipitates out of solution.
Solution Strategy: pH Adjustment and Salt Formation
This is the most effective method for aqueous systems. By converting the weakly acidic this compound into its conjugate base (a salt), you dramatically increase its polarity and, therefore, its water solubility.[5]
Protocol 2: Aqueous Solubilization via pH Adjustment
-
Create a Slurry: Weigh the required amount of this compound and add it to approximately 80% of your final desired volume of purified water or buffer. This will form a suspension.
-
Titrate with Base: While stirring vigorously, add a 1 M solution of sodium hydroxide (NaOH) drop by drop.
-
Monitor pH: Use a calibrated pH meter to monitor the pH. Continue adding NaOH until all the solid dissolves and the solution becomes clear. The target pH should typically be >7.0.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the remaining water or buffer to reach the final desired volume.
-
Sterilization: If required for your application, sterile filter the solution using a 0.22 µm filter.
Data Summary: The Effect of pH on Solubility
| pH Range | Dominant Species | Expected Water Solubility | Primary Application |
| < 2 | Cationic (Protonated Pyridine) | Moderate to High | Specific acidic reactions |
| ~2.5 - 5 | Neutral / Zwitterionic | Low | Zone of precipitation |
| > 6 | Anionic (Deprotonated Acid) | Very High | Aqueous stock solutions |
Visualizing the pH Effect on Chemical Species
Caption: The relationship between pH, chemical form, and solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. pharmatutor.org [pharmatutor.org]
Side reactions and byproducts in 2-Fluoronicotinic acid synthesis
Welcome to the technical support guide for the synthesis of 2-Fluoronicotinic acid. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important fluorinated building block. Here, we address common challenges, side reactions, and byproducts through a detailed troubleshooting guide and frequently asked questions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues encountered during the synthesis of this compound, primarily focusing on the two most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and the Balz-Schiemann reaction.
Issue 1: Low or No Yield of this compound
Question: My Halogen Exchange (Halex) reaction starting from 2-chloronicotinic acid is resulting in a low yield. What are the common causes and how can I fix it?
Answer: Low yield in a Halex reaction for this synthesis is a frequent problem that can often be traced back to suboptimal reaction conditions or reagent quality. The reaction involves the displacement of a chloride ion by a fluoride ion, a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being electron-deficient, facilitates this process, but several factors must be precisely controlled.
Common Causes & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Troubleshooting Steps |
| Ineffective Fluoride Source | The fluoride salt (e.g., KF, CsF) must be anhydrous and highly soluble in the reaction medium. Water molecules can hydrate the fluoride ion, drastically reducing its nucleophilicity. | 1. Dry the Fluoride Salt: Use spray-dried KF or dry your CsF/KF under high vacuum at >100 °C for several hours before use. 2. Phase-Transfer Catalyst: Employ a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) to increase the solubility and reactivity of the fluoride salt in aprotic polar solvents. |
| Inappropriate Solvent | The solvent must be aprotic and polar to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without participating in the reaction.[1] Protic solvents like water or alcohols will compete with the fluoride ion as nucleophiles. | 1. Select High-Boiling Point Aprotic Solvents: DMSO, DMF, or Sulfolane are excellent choices as they effectively solvate the cation of the fluoride salt and can be used at the high temperatures often required. 2. Ensure Anhydrous Conditions: Use dry solvents to prevent the formation of 2-hydroxynicotinic acid as a byproduct. |
| Insufficient Reaction Temperature/Time | The C-Cl bond on an aromatic ring is strong, and significant activation energy is required for the nucleophilic attack and subsequent substitution. | 1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and byproduct generation via TLC or LC-MS. Temperatures between 150-220 °C are common. 2. Extend Reaction Time: If the reaction is proceeding cleanly but slowly, increasing the duration can improve conversion. Monitor the reaction progress to avoid decomposition at extended times. |
| Poor Leaving Group | While chlorine is a suitable leaving group, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, not the departure of the leaving group.[2] However, a very stable C-Cl bond can still hinder the reaction. | For pyridine systems, chlorine is generally a good leaving group. If starting from a bromo-analog (2-bromonicotinic acid), the reaction may proceed more readily. |
Question: My Balz-Schiemann reaction starting from 2-aminonicotinic acid failed, yielding a complex mixture or tar. What likely went wrong?
Answer: The Balz-Schiemann reaction is a powerful method but is notoriously sensitive.[3] It proceeds through the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to the desired aryl fluoride.[4][5] Failure often occurs at one of these two critical stages.
Common Causes & Recommended Actions:
-
Failed Diazotization: The initial conversion of the amine to the diazonium salt is critical.
-
Cause: Incorrect temperature control (diazotization must be done at low temperatures, typically 0-5 °C, to prevent premature decomposition of the diazonium salt); impure sodium nitrite; incorrect stoichiometry of acids (HCl and HBF₄).
-
Solution: Maintain strict temperature control with an ice/salt bath. Use fresh, high-purity sodium nitrite. Ensure the amine is fully dissolved before adding the nitrite solution slowly.
-
-
Improper Isolation of the Diazonium Salt: The diazonium tetrafluoroborate salt is often isolated as a solid.
-
Cause: The salt may be too soluble or unstable to precipitate cleanly. Contamination with other salts can lead to explosive mixtures.
-
Solution: Ensure sufficient fluoroboric acid is used to facilitate precipitation.[5] Wash the isolated salt with cold ether or a similar solvent to remove residual acids, but do not let it become completely dry if you are not experienced, as dry diazonium salts can be shock-sensitive and explosive.[3][6]
-
-
Uncontrolled Thermal Decomposition: This is the most common failure point.
-
Cause: Heating the salt too rapidly can lead to a violent, exothermic decomposition, resulting in tar formation and a significant explosion risk.[3] The intermediate aryl cation is highly reactive and can react with any available nucleophile or polymerize.[6]
-
Solution:
-
Controlled Heating: Heat the diazonium salt slowly and evenly. Mixing with an inert solid like sand or using a high-boiling point, non-polar solvent (like hexane or chlorobenzene) can help moderate the decomposition.[7]
-
Vacuum Pyrolysis: Performing the decomposition under vacuum allows the volatile this compound to distill away from the reaction mixture as it forms, preventing it from participating in side reactions.
-
-
Issue 2: Presence of Impurities and Byproducts
Question: My final product is contaminated with 2-hydroxynicotinic acid. How is this forming and how can I prevent it?
Answer: The formation of 2-hydroxynicotinic acid is a classic example of a competitive side reaction where water acts as a nucleophile.
-
In Halex/SNAr Syntheses: This occurs when the reaction is not performed under strictly anhydrous conditions. Water present in the solvent or on the surface of hygroscopic fluoride salts can compete with the fluoride ion, attacking the carbon bearing the chlorine atom. Given the high temperatures often used, this hydrolysis reaction can be significant.
-
In Balz-Schiemann Syntheses: During the diazotization step, if the temperature rises or if there is insufficient HBF₄, the diazonium salt can react with water to form the phenol analog. This is a common side reaction in all diazonium salt chemistry.
Prevention Strategy:
-
Anhydrous Conditions: For Halex reactions, use freshly dried, anhydrous solvents (e.g., distilled over CaH₂) and oven- or flame-dried glassware. Ensure your fluoride source is rigorously dried.
-
Strict Temperature Control: For the Balz-Schiemann reaction, maintain the diazotization temperature below 5 °C to suppress the hydrolysis side reaction.
Question: I am observing my starting material, 2-chloronicotinic acid, in the final product. How can I drive the reaction to completion?
Answer: Seeing significant starting material indicates incomplete conversion. Based on the troubleshooting steps for low yield, this points to issues with reactivity.
-
Increase Temperature: This is the most direct way to increase the reaction rate. Monitor by TLC or LC-MS to find the optimal temperature that maximizes conversion without causing significant decomposition.
-
Use a More Reactive Fluoride Source: Cesium fluoride (CsF) is generally more reactive than potassium fluoride (KF) due to its greater solubility and the "freer" nature of the fluoride anion.
-
Add a Phase-Transfer Catalyst: Catalysts like 18-crown-6 can significantly accelerate the reaction by bringing the fluoride ion into the organic phase.
-
Increase Reaction Time: If the reaction is proceeding cleanly, simply allowing it to run longer may be sufficient.
Visualizing the SNAr Pathway and Hydrolysis Side Reaction
The following diagram illustrates the desired SNAr pathway for the synthesis of this compound from 2-chloronicotinic acid and the competing hydrolysis side reaction.
Caption: SNAr synthesis pathway and hydrolysis side reaction.
Part 2: Frequently Asked Questions (FAQs)
Question: What are the primary synthetic routes to this compound?
Answer: The two most established methods are:
-
Nucleophilic Aromatic Substitution (SNAr) / Halogen Exchange (Halex): This is often the preferred industrial route. It involves reacting a precursor like 2-chloronicotinic acid[8] or its ester with a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.[9][10]
-
Balz-Schiemann Reaction: This classical method starts with 2-aminonicotinic acid. The amine is converted to a diazonium tetrafluoroborate salt using nitrous acid and fluoroboric acid. This isolated salt is then thermally decomposed to yield this compound.[3][4] While effective, it can be hazardous on a large scale due to the potentially explosive nature of diazonium salts.[6]
Question: Why is the reactivity for leaving groups in SNAr reactions often F > Cl > Br > I, the opposite of SN1/SN2 reactions?
Answer: This is a hallmark of the SNAr mechanism and an excellent question. In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[1][2][11]
The high electronegativity of fluorine strongly withdraws electron density from the ring, making the carbon atom at the C-F bond more electrophilic and thus more susceptible to nucleophilic attack. This effect accelerates the formation of the Meisenheimer complex, increasing the overall reaction rate. In contrast, for SN1/SN2 reactions, the rate-determining step involves the breaking of the carbon-halogen bond, where the weaker bonds (C-I, C-Br) break more easily.
Visualizing the Troubleshooting Workflow for Low SNAr Conversion
This decision tree provides a logical workflow for addressing low conversion in a Halex/SNAr synthesis.
Caption: Troubleshooting workflow for low SNAr conversion.
Question: What are the critical safety precautions for performing a Balz-Schiemann reaction?
Answer: Safety is paramount with this reaction.
-
Explosion Hazard: Dry aryldiazonium salts are notoriously unstable and can detonate upon shock, friction, or heat.[3][6] Handle them with extreme care, using non-metal spatulas and performing work behind a blast shield.
-
Controlled Decomposition: The thermal decomposition step can be violently exothermic.[6] Never heat the solid salt in a sealed vessel. Perform the reaction on a small scale first to gauge its behavior. Diluting with sand or running the reaction in a high-boiling inert solvent can help control the exotherm.[7]
-
Toxic Byproducts: The reaction releases nitrogen gas (asphyxiant) and boron trifluoride (BF₃), which is a toxic and corrosive gas.[5] The entire procedure must be conducted in a well-ventilated chemical fume hood.
Question: Which analytical techniques are best for monitoring the reaction and assessing final product purity?
Answer: A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. You can easily visualize the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[] It allows for accurate determination of the purity of the final product and quantification of any byproducts or residual starting material.
-
Mass Spectrometry (MS), often LC-MS: Essential for identifying the product and byproducts by their molecular weight. This is crucial for diagnosing unexpected side reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the successful incorporation of the fluorine atom and for identifying any fluorine-containing impurities.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 9. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]
- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 11. pharmdguru.com [pharmdguru.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoronicotinic Acid Derivatization
Welcome to the technical support center for the derivatization of 2-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and offer detailed protocols for the successful modification of this versatile building block. This compound is a valuable scaffold in medicinal chemistry and agrochemical research, prized for its ability to enhance metabolic stability and bioavailability.[1] However, its unique electronic properties can present challenges during chemical derivatization. This guide will equip you with the knowledge to overcome these hurdles and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the derivatization of this compound, presented in a question-and-answer format.
Amide Bond Formation
Question 1: My amide coupling reaction with this compound is resulting in low to no product yield. What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions involving this compound are a common challenge and can stem from several factors. The electron-withdrawing nature of the fluorine atom and the pyridine ring deactivates the carboxylic acid, making it less reactive towards nucleophilic attack by the amine.[2] Here’s a systematic approach to troubleshooting this issue:
-
Incomplete Carboxylic Acid Activation: The primary reason for low yield is often inefficient activation of the carboxylic acid.[3] Standard coupling reagents may not be sufficiently potent for this electron-deficient substrate.
-
Protonation of the Amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3]
-
Steric Hindrance: If either your this compound derivative or your amine is sterically bulky, this can physically impede the reaction.[3]
-
Solution: In addition to using a potent coupling reagent, consider converting the carboxylic acid to its acyl fluoride . Acyl fluorides are highly reactive and less sterically demanding intermediates.[4] This can be achieved in situ using reagents like TFFH or by reacting the acid with pentafluoropyridine (PFP).[4][6]
-
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or the presence of water can significantly hamper the reaction.[3]
-
Solution: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure all reactants are fully dissolved.[5] If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can help overcome the activation energy barrier. Always use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.[3]
-
Question 2: I am observing significant side product formation in my amide coupling reaction. What are the common side reactions and how can I minimize them?
Answer:
Side reactions in amide couplings with this compound can arise from the reactivity of the coupling reagents or the substrate itself.
-
Guanidinium Byproduct Formation: When using uronium/aminium reagents like HATU or HBTU in excess, they can react with the amine nucleophile to form a guanidinium byproduct, which can be difficult to remove and terminates the desired reaction.
-
Solution: Use the coupling reagent in a 1:1 molar ratio with the carboxylic acid. If low yield is an issue, it is preferable to slightly increase the amount of the less expensive component (acid or amine) rather than the coupling reagent.
-
-
Racemization (if applicable): If you are coupling an amino acid and wish to preserve its stereochemistry, racemization can be a concern.
-
Solution: The use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[3] Modern coupling reagents like HATU and COMU already incorporate a HOAt or an equivalent moiety, making them excellent choices for minimizing this side reaction.[4]
-
-
Reaction with the Pyridine Ring: While less common under standard amide coupling conditions, harsh reagents or high temperatures could potentially lead to side reactions involving the pyridine ring.
-
Solution: Stick to milder, modern coupling reagents and avoid excessive heating unless necessary. Monitor the reaction closely by TLC or LC-MS to detect the formation of unexpected byproducts.
-
Question 3: I am having trouble purifying my 2-fluoronicotinamide product. What are the best strategies?
Answer:
Purification of 2-fluoronicotinamide derivatives can sometimes be challenging due to the polarity of the molecule and the potential for byproducts with similar properties.
-
Aqueous Workup: A standard aqueous workup is the first step. After quenching the reaction, dilute with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.[7]
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining highly pure material.[8][9] Common solvent systems for recrystallization of amides include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.[9]
-
Column Chromatography: If recrystallization is not feasible, flash column chromatography on silica gel is a standard alternative. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
Ester Formation
Question 4: I am attempting a Fischer esterification of this compound with methanol, but the yield is poor and the reaction is slow. How can I optimize this?
Answer:
Fischer esterification, while a classic method, can be inefficient for electron-deficient carboxylic acids like this compound due to the reduced nucleophilicity of the carbonyl oxygen.
-
Increased Catalyst Concentration: The reaction is acid-catalyzed. You can try increasing the amount of the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[10]
-
Removal of Water: Fischer esterification is an equilibrium reaction. To drive the equilibrium towards the product, water must be removed as it is formed.[11] Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a highly effective method.[11]
-
Alternative Esterification Methods: For a more reliable and higher-yielding approach, consider alternative methods:
-
Reaction with an Alkyl Halide: Convert the this compound to its carboxylate salt with a base (e.g., sodium or potassium carbonate) and then react it with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a polar aprotic solvent like DMF. This is an SN2 reaction and is often very efficient.
-
Acyl Chloride Intermediate: A highly effective two-step method is to first convert the this compound to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[12] The resulting acyl chloride is highly reactive and will readily react with the alcohol (often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct) to form the ester in high yield.
-
Question 5: I am observing side reactions during the esterification of this compound. What should I look out for?
Answer:
Side reactions in esterification are generally less common than in amide coupling, but can still occur, especially under harsh conditions.
-
Dehydration/Decarboxylation: At very high temperatures, some carboxylic acids can undergo dehydration or decarboxylation.
-
Solution: Avoid excessive heating. If using Fischer esterification, refluxing at the boiling point of the alcohol is usually sufficient.[10]
-
-
Reaction with the Pyridine Ring: As with amide bond formation, extremely harsh acidic or basic conditions could potentially lead to reactions on the pyridine ring, although this is unlikely under standard esterification protocols.
-
Solution: Use standard, well-established esterification methods and monitor the reaction for the formation of unexpected byproducts.
-
Frequently Asked Questions (FAQs)
Q1: How does the fluorine atom in this compound affect its reactivity?
The fluorine atom at the 2-position of the pyridine ring has a strong electron-withdrawing inductive effect. This has two main consequences for derivatization of the carboxylic acid at the 3-position:
-
Increased Acidity: The electron-withdrawing effect of the fluorine atom increases the acidity of the carboxylic acid proton.
-
Decreased Nucleophilicity of the Carbonyl Oxygen: The carbonyl oxygen is less electron-rich and therefore less nucleophilic, which can slow down reactions that require its initial attack, such as acid-catalyzed esterification.
-
Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to nucleophilic attack. This can make reactions with potent nucleophiles, once the carboxylic acid is activated, more favorable.
Q2: Which coupling reagent is best for forming an amide with this compound?
There is no single "best" reagent, as the optimal choice depends on the specific amine and the reaction scale. However, for a challenging substrate like this compound, HATU is often a top choice due to its high reactivity, rapid reaction times, and ability to suppress racemization.[4] COMU is another excellent option with similar reactivity to HATU but with the advantage of being based on the non-explosive OxymaPure.
Q3: Can I form an acyl chloride from this compound?
Yes, forming the acyl chloride is a very effective way to activate this compound for subsequent reactions. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂) .[12][13] The reaction is typically performed by heating the carboxylic acid in neat SOCl₂ or in a high-boiling inert solvent. The byproducts, SO₂ and HCl, are gases, which helps to drive the reaction to completion.[13] Oxalyl chloride with a catalytic amount of DMF is another common method.[12]
Q4: What is the best way to purify the methyl ester of this compound?
After the reaction, a standard workup would involve neutralizing any acid catalyst, extracting the ester into an organic solvent like diethyl ether or ethyl acetate, washing with water and brine, and drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[10] The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Add HATU (1.0-1.1 equivalents) to the solution and stir for 1-2 minutes at room temperature.[5]
-
Add DIPEA (2.0 equivalents) and continue stirring for another 1-2 minutes.[5]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30-60 minutes.[5]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
**Protocol 2: Acyl Chloride Formation using Thionyl Chloride (SOCl₂) **
This protocol details the conversion of this compound to 2-fluoronicotinoyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Inert solvent (optional, e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), place this compound (1.0 equivalent).
-
Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 equivalents) to the flask. The reaction can be run neat or in an inert solvent like toluene.
-
Heat the reaction mixture to reflux (the boiling point of SOCl₂ is 76 °C) and maintain for 1-3 hours.[12] The reaction progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. It is often beneficial to co-evaporate with an inert solvent like toluene to ensure all residual SOCl₂ is removed.
-
The resulting crude 2-fluoronicotinoyl chloride is often used directly in the next step without further purification.
Protocol 3: Fischer Esterification with Methanol
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Standard workup reagents (e.g., diethyl ether, saturated NaHCO₃, brine)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol (which acts as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[10]
-
Attach a reflux condenser and heat the mixture to reflux for several hours (typically 4-24 hours). Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until gas evolution ceases, to neutralize the acid catalyst and any unreacted carboxylic acid.[11]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude methyl 2-fluoronicotinate by vacuum distillation or flash column chromatography.
Data and Reagent Comparison
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Advantages | Disadvantages |
| HATU | Very fast and efficient, even for hindered substrates.[4] Low rate of racemization.[4] | Higher cost. Can form guanidinium byproducts if used in excess. |
| HBTU/TBTU | Good efficiency, widely used. | Can form guanidinium byproducts. Less effective than HATU for very difficult couplings. |
| COMU | Reactivity comparable to HATU. Non-explosive byproduct (OxymaPure). | Higher cost. |
| EDC/HOBt | Cost-effective. Water-soluble byproducts are easily removed. | Less effective for electron-deficient or sterically hindered acids.[3] Can lead to some racemization. |
| Acyl Chloride | Highly reactive intermediate, very effective for difficult couplings. | Requires an extra synthetic step. Reagents like SOCl₂ are corrosive and require careful handling. |
Visual Workflows
Caption: Workflow for Amide Coupling
Caption: Esterification Decision Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021) | Arun K. Ghosh | 41 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hmn-214.com [hmn-214.com]
- 6. ntd-network.org [ntd-network.org]
- 7. benchchem.com [benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Purification techniques for high-purity 2-Fluoronicotinic acid
Welcome to the technical support center for the purification of high-purity 2-Fluoronicotinic acid (2-FNA). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-FNA and require a product of exceptional purity for applications in pharmaceutical and agrochemical research.[1] As a key building block, the purity of 2-FNA is paramount to ensure the desired efficacy, safety, and reproducibility of downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 2-FNA. The methodologies described are grounded in established chemical principles and validated through extensive field experience.
Diagram: General Purification Workflow
The following diagram outlines the logical workflow for purifying crude this compound to high purity, incorporating decision points for troubleshooting common issues.
Caption: Logical workflow for the purification of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges.
Section 1: Recrystallization Issues
Recrystallization is the most common and cost-effective method for purifying solid organic compounds like 2-FNA. Success hinges on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.
Question 1: My this compound 'oils out' instead of crystallizing. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with compounds that have relatively low melting points or when significant impurities are present, which can cause melting point depression.
Causality: The presence of impurities lowers the melting point of the eutectic mixture. If the boiling point of your chosen solvent is higher than this depressed melting point, the solid will melt into an oil.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Add more of the primary ("good") solvent to the hot solution to decrease the saturation point. This ensures the compound stays dissolved at a higher temperature and crystallizes at a lower temperature, hopefully below its melting point.
-
Lower the Crystallization Temperature Slowly: Rapid cooling encourages supersaturation and oiling. Allow the flask to cool slowly to room temperature before moving it to an ice bath. A Dewar flask can be used to slow the cooling process.
-
Switch to a Lower-Boiling Solvent: If oiling persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: This is often the most effective solution. Dissolve the 2-FNA in a minimum amount of a "good" solvent (one in which it is highly soluble, like ethanol or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like water or hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[2]
Question 2: I've performed a recrystallization, but my 2-FNA is still yellow/brown. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar, conjugated molecules that can be effectively removed by adsorption onto activated carbon (charcoal).[3][4][5]
Causality: Activated carbon has a high surface area with a network of pores that trap large, flat, aromatic molecules—the typical structure of colored byproducts from synthetic reactions—while the smaller 2-FNA molecules remain in solution.
Protocol: Activated Carbon Treatment
-
Dissolve the Crude Product: Dissolve the discolored 2-FNA in a suitable amount of hot recrystallization solvent.
-
Add Activated Carbon: Add a very small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. A common mistake is adding too much, which can adsorb your product and significantly reduce the yield.
-
Boil and Mix: Keep the solution at a gentle boil for 5-10 minutes, swirling to ensure good mixing. This allows time for the impurities to adsorb onto the carbon surface.
-
Perform a Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon. If the solution cools, your product will crystallize prematurely along with the carbon. Use a pre-heated funnel and fluted filter paper to speed up the process.
-
Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified, colorless 2-FNA.
Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.[6]
Question 3: My yield after recrystallization is very low. What are the likely causes and how can I improve it?
Answer:
Low yield is a common problem in recrystallization and can be attributed to several factors.
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent is the most frequent cause of low recovery. The goal is to create a saturated solution at high temperature, not a dilute one. To recover the product, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure your funnel and receiving flask are pre-heated, and use a slight excess of solvent to prevent saturation on the filter paper.[2]
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. A good solvent should exhibit a steep solubility curve with temperature.
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of the product. Always use ice-cold solvent for washing.[7]
Section 2: Column Chromatography
When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the next logical step.
Question 4: What are the recommended starting conditions for purifying this compound by column chromatography?
Answer:
The choice of stationary and mobile phase depends on the polarity of 2-FNA and the impurities you are trying to remove. Given its structure (a carboxylic acid on a pyridine ring), 2-FNA is a polar molecule.
Recommended Starting Points:
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (SiO₂) | C18-functionalized Silica |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a more polar solvent (like Ethyl Acetate or Methanol). Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. | A mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic modifier (e.g., Acetonitrile or Methanol). A gradient from high aqueous to high organic is typical.[8] |
| Rationale | Impurities that are less polar than 2-FNA will elute first. The acidic nature of silica gel can sometimes cause peak tailing with basic compounds like pyridines, but it is often effective. | More polar compounds, like 2-FNA, will elute earlier. This is often an excellent choice for separating polar impurities. The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape.[9] |
| Expert Tip | For fluorinated compounds, a fluorinated stationary phase can offer unique selectivity and improved separation from non-fluorinated impurities.[10] |
Protocol: Developing a Column Chromatography Method
-
Analytical TLC/HPLC: First, develop a separation on a Thin Layer Chromatography (TLC) plate (for normal phase) or analytical HPLC (for reversed-phase). This allows you to quickly test different solvent systems to find one that gives good separation between your product and the impurities.
-
Packing the Column: Use the "wet slurry" method for packing the column to avoid air bubbles and ensure a uniform stationary phase bed, which is crucial for good separation.[11]
-
Loading the Sample: Dissolve your crude 2-FNA in a minimal amount of the mobile phase. If it's not very soluble, use a stronger solvent and adsorb the sample onto a small amount of silica gel ("dry loading").[11]
-
Elution: Start running the mobile phase through the column and collect fractions. Monitor the fractions by TLC or HPLC to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Analyte-Phase Interactions in Chromatography
This diagram illustrates the fundamental principles of analyte separation in normal-phase and reversed-phase chromatography.
Caption: Interactions in Normal-Phase vs. Reversed-Phase Chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
-
A1: Impurities typically originate from the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as 2-chloro-nicotinic acid or other precursors.
-
Reagents: Residual chlorinating agents like phosphorus oxychloride or thionyl chloride, which can be hydrolyzed to their respective acids.
-
Side-Products: In syntheses involving chlorination, over-chlorinated species or regioisomers can form. For instance, in related syntheses, byproducts like 2,4,6-trichloro-3-cyano-5-fluoropyridine have been observed.[11] Hydrolysis of such precursors can lead to unwanted nicotinic acid derivatives.
-
Q2: What is the best way to assess the purity of my final product?
-
A2: A combination of methods is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed method can separate and quantify even trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities with different chemical structures. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Melting Point Analysis: A sharp melting point close to the literature value (164-165 °C) is a good indicator of high purity.[12] A broad or depressed melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
-
Q3: My purified 2-FNA is a fine powder and difficult to handle. Can I grow larger crystals?
-
A3: Yes. The formation of very fine needles or powder is often a result of rapid crystallization. To grow larger crystals, you need to slow down the crystallization process. After dissolving your compound in the minimum amount of hot solvent, ensure it cools as slowly as possible. Cover the flask with a watch glass and insulate it by placing it in a beaker with paper towels or a Dewar flask. Slow, undisturbed cooling allows for the formation of larger, more ordered crystals.[13]
Q4: Is this compound stable in common purification solvents?
-
A4: this compound is generally stable under typical recrystallization and chromatography conditions. However, like other nicotinic acid derivatives, it can undergo esterification if heated for prolonged periods in alcoholic solvents (e.g., methanol, ethanol) under acidic conditions. In aqueous buffers, it exhibits stability with both acid and base-catalyzed hydrolysis being slow for the parent compound.[14] For routine purification, these degradation pathways are generally not a significant concern.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. carbotecnia.info [carbotecnia.info]
- 4. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 5. Activated carbon for decolorization [zhulincarbon.com]
- 6. naturecarbon.com [naturecarbon.com]
- 7. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 8. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for 2-Fluoronicotinic Acid-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoronicotinic acid. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during assay development and execution. As a versatile molecular scaffold, this compound is increasingly utilized in pharmaceutical and agrochemical research for synthesizing bioactive molecules and imaging agents.[1][2] However, its unique physicochemical properties can present specific experimental hurdles. This guide follows a question-and-answer format to directly address these issues, explaining not just the solution but the underlying scientific principles to empower your research.
Section 1: Foundational Troubleshooting: Reagent & Compound Integrity
This section addresses the most critical first step: ensuring the quality and consistency of your primary reagent. Problems originating here will invariably affect all downstream results.
Q1: My this compound won't dissolve properly or precipitates during the experiment. What should I do?
A1: Cause & Investigation
Incomplete solubilization is a frequent issue with aromatic carboxylic acids. The solubility of this compound is highly dependent on the pH and the solvent system due to its ionizable carboxylic acid and pyridine ring nitrogen. In aqueous solutions, it can exist as a neutral, anionic, cationic, or zwitterionic species, each with different solubility characteristics.[3] In many organic solvents, it primarily exists in its neutral form.[3]
Solution Pathway:
-
pH Adjustment (for Aqueous Buffers): The primary cause of poor aqueous solubility is often a pH near the compound's isoelectric point. The pKa of the carboxylic acid is predicted to be around 2.5.[4] To solubilize it, you must shift the pH away from this value.
-
To dissolve as an anion: Add a small amount of dilute base (e.g., 0.1 M NaOH) to your buffer to deprotonate the carboxylic acid (COO-), significantly increasing solubility. Aim for a pH at least 2 units above the pKa (e.g., pH > 4.5).
-
To dissolve as a cation: In some cases, protonating the pyridine nitrogen with dilute acid (e.g., 0.1 M HCl) can also enhance solubility, though deprotonating the carboxyl group is more common.
-
-
Solvent Selection: If your assay permits, using an organic co-solvent can be highly effective.
-
Start by preparing a concentrated stock solution (e.g., 10-50 mM) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Serially dilute this stock into your final aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your biological system.
-
-
Systematic Solubility Testing: Before starting a large-scale experiment, perform a small-scale solubility test.
Experimental Protocol: Small-Scale Solubility Assessment
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microfuge tubes.
-
Add a defined volume (e.g., 100 µL) of each test solvent to each tube.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for particulates. If undissolved material remains, add another 100 µL of solvent and repeat until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
Table 1: Recommended Starting Solvents for Solubility Testing
Solvent Type Typical Starting Concentration Notes DMSO Polar Aprotic 10-50 mM Excellent for initial stock solutions. Ethanol Polar Protic 1-10 mM Good for assays where DMSO is not tolerated. PBS, pH 7.4 Aqueous Buffer < 1 mM Solubility may be limited without pH adjustment. | PBS + 0.1M NaOH | Basic Aqueous | > 5 mM | Titrate base to achieve desired pH and solubility. |
-
Q2: I'm seeing inconsistent results between experiments or a loss of signal over time. Could my compound be degrading?
A2: Cause & Investigation
Yes, compound instability is a critical factor. Nicotinic acid and its derivatives can be susceptible to degradation, particularly from light exposure (photodegradation).[5][6] While fluorination can sometimes enhance molecular stability, it is not a guarantee.[7] Degradation reduces the concentration of your active compound, leading to variable results.
Solution Pathway:
-
Minimize Light Exposure: The pyridine ring system is known to be sensitive to UV light.[5]
-
Always store this compound powder and stock solutions in the dark (e.g., in amber vials or wrapped in foil).
-
During experiments, use light-blocking or amber-colored microplates. If not possible, minimize the time plates are exposed to ambient light.
-
Follow established guidelines for photostability testing if the compound is a new chemical entity.[8]
-
-
Assess Chemical Stability in Your Assay Buffer: The compound may not be stable over the full duration of your experiment at the working temperature and pH.
-
Protocol: Prepare your working concentration of this compound in the final assay buffer.
-
Incubate aliquots at the experimental temperature (e.g., 37°C) for different time points (0h, 2h, 4h, 8h, 24h).
-
Analyze the concentration of the parent compound at each time point using a suitable analytical method like HPLC or LC-MS. A >10% decrease in the parent peak area suggests instability.
-
-
Proper Storage:
-
Solid: Store at 2-8°C under an inert atmosphere, as recommended by suppliers.[2]
-
Stock Solutions: Prepare fresh stock solutions for each experiment. If you must store them, flash-freeze aliquots in an inert solvent like DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Section 2: Common Assay Performance Issues
These questions tackle problems that arise during the assay itself, such as poor signal quality and high background noise.
Q3: My assay has a very high background signal, masking my results. How can I reduce it?
A3: Cause & Investigation
High background in fluorescence-based assays is a multi-faceted problem. The primary culprits are typically: (1) intrinsic fluorescence (autofluorescence) from your sample or materials, (2) non-specific binding (NSB) of the fluorophore to assay components, and (3) contaminated reagents.[9][10][11] Aromatic, drug-like molecules like this compound are particularly prone to NSB through hydrophobic or electrostatic interactions.[12][13]
Solution Pathway:
-
Identify the Source: Run a series of control wells to pinpoint the origin of the background signal.
-
Well 1 (Buffer Blank): Assay buffer only.
-
Well 2 (Reagent Blank): All assay components except the target biomolecule (e.g., enzyme, receptor).
-
Well 3 (Compound Blank): Assay buffer + this compound (at the highest concentration used).
-
Well 4 (Biological Blank): Assay buffer + target biomolecule only. This will tell you if the background comes from the buffer, the compound itself, or the biological preparation.[14]
-
-
Mitigate Non-Specific Binding (NSB): NSB is the most common cause of high background for this type of compound.
-
Use Low-Binding Plates: Switch from standard polystyrene plates to commercially available low-protein-binding microplates. Black-walled, clear-bottom plates are essential for reducing stray light and well-to-well crosstalk.[9]
-
Add Blocking Agents: Include a non-interacting protein or detergent in your assay buffer to occupy non-specific binding sites on plate surfaces and biomolecules.
-
Bovine Serum Albumin (BSA): Typically used at 0.01-0.1%.
-
Non-ionic Detergents: Tween-20 or Triton X-100 at very low concentrations (0.005-0.05%).
-
-
Optimize Compound Concentration: Using an excessively high concentration of this compound can saturate specific sites and drive non-specific interactions.[11] Perform a titration to find the lowest concentration that gives a robust specific signal.
-
-
Reduce Autofluorescence:
-
If the compound or biological matrix is highly autofluorescent, ensure your excitation and emission filter settings are optimal to maximize the signal from your specific reaction while minimizing the collection of off-target light.[9]
-
Consider switching to red-shifted fluorophores if your assay involves derivatization, as cellular and media autofluorescence is typically lower at longer wavelengths.[11][14]
-
dot
Caption: A decision tree for systematically diagnosing and resolving high background signals.
Q4: The signal-to-noise ratio in my assay is too low. How can I improve it?
A4: Cause & Investigation
A low signal-to-noise (S/N) ratio can be caused by either a weak specific signal or high background noise (as discussed in Q3). Assuming the background is controlled, a weak signal may stem from incorrect instrument settings, suboptimal reactant concentrations, compound instability (see Q2), or fluorescence quenching.[9]
Solution Pathway:
-
Optimize Instrument Settings: This is the easiest parameter to adjust.
-
Gain/Sensitivity: Increase the photomultiplier tube (PMT) gain on your plate reader. Be cautious not to increase it so much that you saturate the detector with your positive controls.[9]
-
Integration Time: Increasing the read time per well can improve the signal, but may also increase background.
-
Excitation/Emission Wavelengths: Empirically determine the optimal excitation and emission maxima for your assay product. Do not rely solely on theoretical values. Scan both excitation and emission spectra to find the true peaks.
-
-
Review Assay Component Concentrations:
-
Enzyme/Receptor: Ensure you are using an adequate concentration of your target biomolecule to generate a detectable signal within the desired timeframe.
-
Substrate/Compound: While high concentrations of this compound can cause NSB, a concentration that is too low will result in a weak signal. Ensure you are working in a concentration range that is appropriate for the binding affinity (Kd) or enzymatic constant (Km) of the interaction.
-
-
Check for Quenching: Fluorescence quenching occurs when another molecule in the solution deactivates the excited fluorophore through a non-radiative pathway.
-
Inner Filter Effect: At very high concentrations, the compound itself can re-absorb the emitted light, reducing the measured signal. Dilute your sample to see if the signal increases.
-
Buffer Components: Some buffer components (e.g., halide ions like I- or Cl-, or heavy metals) can be collisional quenchers. If suspected, test the assay in a simpler buffer system.
-
Section 3: Advanced Troubleshooting & Data Interpretation
This section focuses on ensuring the data you generate is meaningful and correctly interpreted.
Q5: How can I be sure the signal I'm measuring is from a specific interaction with my target and not just a non-specific effect?
A5: Cause & Investigation
This is a fundamental question in drug discovery. A raw signal is not proof of specific biological activity. Non-specific binding, compound aggregation, or interference with the detection method can all produce false-positive results.[15] Trustworthy data requires a self-validating system built on rigorous controls.
Solution Pathway:
-
Competition Assay: This is the gold standard for demonstrating specific binding. The principle is to show that your labeled compound (or the signal generated by it) can be displaced by a known, unlabeled ligand that binds to the same site.
-
Protocol:
-
Set up your assay with a fixed concentration of this compound (and/or other necessary reagents).
-
In parallel wells, add increasing concentrations of a known, unlabeled inhibitor or binder for your target.
-
A specific interaction will show a dose-dependent decrease in signal as the unlabeled competitor displaces the this compound-related signal.
-
A non-specific signal will be unaffected by the competitor.
-
-
-
Use of a Negative Control: Test a structurally similar but biologically inactive molecule. This control should ideally have similar physicochemical properties (e.g., pKa, logP) but lack the key functional group required for binding. If it produces a similar signal, your assay may be reporting on a non-specific feature of the chemical scaffold.
-
Orthogonal Assays: Validate your findings using a different assay modality that relies on a different detection principle (e.g., a colorimetric assay instead of a fluorescence assay, or Surface Plasmon Resonance for binding).
dot
Caption: A diagram showing how an unlabeled competitor displaces a signaling molecule in a specific interaction.
Q6: My assay results are highly dependent on the buffer pH. Why is this happening and how do I manage it?
A6: Cause & Investigation
The fluorescence and reactivity of molecules with ionizable groups are often pH-sensitive.[16] For this compound, both the carboxylic acid and the pyridine nitrogen can change their protonation state with pH. This can affect your results in three ways:
-
Direct Effect on the Compound: A change in protonation state alters the electronic structure of the molecule, which can directly change its intrinsic fluorescence quantum yield and spectral properties (wavelength shifts).[17][18]
-
Effect on the Target: The activity of most proteins (enzymes, receptors) is highly pH-dependent. A change in buffer pH may be altering the conformation or charge of your target's active site, thereby changing its interaction with the compound.
-
Effect on the Reaction: If the assay measures an enzymatic reaction, the catalytic mechanism itself is likely to have a distinct pH optimum.
Solution Pathway:
-
Determine the pH Profile of Your Assay: This is a crucial optimization step.
-
Protocol: Prepare a series of buffers spanning a relevant pH range (e.g., from pH 5.0 to 9.0 in 0.5 unit increments).
-
Run your complete assay in each buffer, keeping all other conditions constant.
-
Plot your assay signal (e.g., fluorescence intensity, reaction rate) against pH.
-
This will reveal the optimal pH for your system. For future experiments, ensure you use a buffer with strong buffering capacity at this optimal pH.
-
-
Characterize the Compound's pH-Fluorescence Relationship:
-
To isolate the effect of pH on the compound itself, measure the fluorescence of this compound (and its reaction product, if applicable) across the same pH range in the absence of the target biomolecule.
-
This will help you understand if the changes seen in the full assay are due to the compound's properties or the target's activity.[19][20]
-
By systematically addressing these potential issues, you can develop a robust, reliable assay using this compound and generate data that you can trust.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Cas 393-55-5,this compound | lookchem [lookchem.com]
- 5. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. biotium.com [biotium.com]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Balancing Brightness and Photobasicity: Modulating Excited-State Proton Transfer Pathways in Push–Pull Fluorophores for Biological Two-Photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
How to prevent the degradation of 2-Fluoronicotinic acid in solution
Welcome to the technical support guide for 2-Fluoronicotinic Acid. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this compound in solution. Degradation of this valuable building block can compromise experimental outcomes, yield, and purity. This guide provides in-depth troubleshooting advice and validated protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a new peak in the HPLC analysis and has a slight yellow tint. What is the likely cause?
A: This is a classic sign of chemical degradation. The most common degradation pathway for this compound in solution is hydrolysis. The fluorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to its replacement with a hydroxyl group to form 2-hydroxynicotinic acid. This process can be accelerated by non-optimal pH, elevated temperatures, or exposure to UV light[1][2].
Q2: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?
A: To minimize degradation, a slightly acidic pH range of 4.0-6.0 is recommended for temporary aqueous solutions. Both strongly acidic and, particularly, alkaline conditions can catalyze hydrolysis[3][4][5]. Alkaline environments increase the concentration of the highly nucleophilic hydroxide ion (OH-), which readily attacks the electron-deficient pyridine ring, accelerating the displacement of the fluoride ion[4][6].
Q3: Which solvent is best for preparing a long-term stock solution of this compound?
A: For long-term storage, anhydrous, aprotic polar solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. These solvents are non-nucleophilic and, when anhydrous, prevent the primary hydrolytic degradation pathway. It is critical to use a high-purity, anhydrous grade of the solvent and to handle it under an inert atmosphere to prevent moisture absorption[7].
Q4: What are the ideal storage conditions for a prepared stock solution?
A: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to drastically reduce the rate of any potential degradation reactions. The solutions must be protected from light by using amber glass vials or by wrapping the container in aluminum foil[8][9]. It is also best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen. Purging the vial headspace with an inert gas like argon or nitrogen before sealing provides an additional layer of protection[10][11].
In-Depth Troubleshooting and Optimization Guide
Unexpected degradation can derail critical experiments. This section provides a systematic approach to identifying and resolving stability issues.
Table 1: Troubleshooting Common Degradation Issues
| Observed Problem | Potential Root Cause | Recommended Solution & Optimization Strategy |
| Rapid loss of parent compound in aqueous buffer (within hours) | pH-Catalyzed Hydrolysis: The buffer pH is either too high (alkaline) or too low (acidic), accelerating the SNAr reaction. | 1. pH Verification: Immediately verify the pH of your buffer. 2. Optimization: Adjust the buffer to a pH between 4.0 and 6.0. Use a non-nucleophilic buffer if possible. 3. Fresh Preparation: Always prepare aqueous working solutions immediately before use from a stable, anhydrous stock. Do not store aqueous solutions[4]. |
| Inconsistent analytical results from the same stock solution | 1. Freeze-Thaw Cycles: Repeatedly warming and cooling the stock introduces moisture and thermal stress. 2. Long-Term Instability: The stock solution has degraded over time, even under recommended conditions. | 1. Aliquoting: Prepare single-use aliquots of your stock solution to eliminate freeze-thaw cycles. 2. Purity Re-verification: Periodically re-analyze the purity of your long-term stock solution via HPLC. For critical applications, do not use stock solutions older than 3-6 months without re-qualification. |
| Precipitate formation when adding stock to aqueous buffer | Poor Solubility / "Salting Out": The compound is crashing out of solution due to a sharp change in solvent polarity. | 1. Solvent Pre-mixing: Instead of adding the DMSO/DMF stock directly to the buffer, try pre-mixing it with a small amount of a miscible co-solvent (e.g., acetonitrile, ethanol) before adding it to the bulk aqueous solution. 2. Slow Addition: Add the stock solution dropwise to the vigorously stirring aqueous buffer. 3. Temperature Control: Gently warming the buffer may increase solubility, but this must be balanced against the risk of thermal degradation. |
| Gradual degradation under optimal pH and temperature | 1. Photodegradation: Exposure to ambient or UV light is initiating radical or other photochemical reactions. 2. Oxidative Degradation: Dissolved oxygen in the solvent is contributing to degradation pathways. | 1. Light Protection: Use amber vials or foil-wrapped containers for all solutions. Minimize exposure to direct light during handling[9][12]. 2. De-gassing: Use solvents that have been de-gassed by sparging with nitrogen or argon. Store solutions under an inert atmosphere. |
Workflow for Investigating Degradation
This workflow provides a logical sequence for diagnosing stability problems.
Caption: Systematic workflow for troubleshooting degradation.
Validated Protocols for Solution Handling
Adherence to proper technique is paramount for preventing degradation.
Protocol 1: Preparation of Long-Term Anhydrous Stock Solution (100 mM in DMSO)
-
Preparation: Place a new, sealed bottle of anhydrous DMSO (≤50 ppm H₂O) and a vial of this compound inside a nitrogen-filled glovebox or glove bag.
-
Weighing: On a tared analytical balance, accurately weigh 141.1 mg of this compound into a sterile, 10 mL amber glass vial.
-
Dissolution: Using a calibrated pipette, add 10.0 mL of anhydrous DMSO to the vial.
-
Mixing: Seal the vial with a PTFE-lined cap and mix gently on a vortex mixer until the solid is completely dissolved. Avoid excessive heating.
-
Aliquoting: Dispense the solution into single-use, amber micro-vials (e.g., 100 µL per vial).
-
Inerting: Before final sealing, briefly purge the headspace of each micro-vial with a gentle stream of argon or nitrogen.
-
Storage: Label clearly and store the aliquots at -80°C.
Protocol 2: Preparation of Aqueous Working Solution (for Immediate Use)
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate or acetate). Filter and degas the buffer by sparging with nitrogen for 15 minutes. Adjust the final pH to a value between 4.0 and 6.0.
-
Pre-chill: Place the buffer on ice to cool to approximately 4°C.
-
Stock Retrieval: Remove a single aliquot of the anhydrous stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Dilution: While vigorously stirring the chilled buffer, add the required volume of the stock solution dropwise. This minimizes localized high concentrations that can lead to precipitation.
-
Immediate Use: Use the freshly prepared aqueous solution without delay. Protect the solution from light throughout the experiment.
-
Disposal: Discard any unused portion of the aqueous solution. It is not suitable for storage.
Understanding the Primary Degradation Pathway
The principal mechanism of degradation for this compound in protic or aqueous solutions is Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of the fluorine atom and the nitrogen atom in the pyridine ring makes the C-2 position highly electron-deficient and thus susceptible to attack by nucleophiles.
Caption: Primary hydrolytic degradation of this compound.
In this pathway:
-
A nucleophile (like a water molecule or a hydroxide ion) attacks the carbon atom bonded to the fluorine.
-
This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, resulting in the formation of 2-hydroxynicotinic acid.
Understanding this mechanism underscores the critical importance of controlling the primary factors that promote it: the presence of nucleophiles (water), catalysts (acid/base), and energy (heat/light).
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
- 11. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 12. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Production of 2-Fluoronicotinic Acid
Welcome to the technical support center for the scale-up production of 2-Fluoronicotinic acid. This guide is designed for researchers, process chemists, and drug development professionals actively engaged in the synthesis of this critical pharmaceutical intermediate. This compound and its derivatives are vital building blocks in the synthesis of numerous agrochemicals and pharmaceuticals.[1][2] However, transitioning its synthesis from the laboratory bench to a multi-kilogram or pilot-plant scale presents a unique set of challenges that can impact yield, purity, safety, and cost-effectiveness.[3][4]
This document moves beyond standard operating procedures to provide in-depth troubleshooting advice and answers to frequently asked questions. The core of this guide is built on addressing the practical issues encountered during the scale-up of the most common synthetic route: the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid, often referred to as a Halex (Halogen Exchange) reaction.[5][6]
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the Halex reaction for this compound synthesis. Each entry follows a "Problem/Observation" and "Potential Causes & Recommended Actions" format.
Question 1: My Halex reaction has stalled or shows low conversion of 2-chloronicotinic acid. What are the primary factors to investigate?
Potential Causes & Recommended Actions:
This is one of the most frequent challenges in scaling up this chemistry. The culprit often lies within the delicate interplay of the fluoride source's reactivity, water content, and reaction temperature.
-
Ineffective Fluoride Source Activation: The fluoride anion (F⁻) from sources like Potassium Fluoride (KF) is a poor nucleophile if not properly activated. Its high lattice energy and low solubility in common aprotic solvents are significant hurdles.[7]
-
Action (Reagent Quality): Ensure you are using spray-dried potassium fluoride .[8][9] This form has a higher surface area and lower moisture content than standard KF, which is critical. For scale-up, any moisture will severely hinder the reaction by hydrating the fluoride ion, reducing its nucleophilicity.[10]
-
Action (Azeotropic Drying): Before adding the 2-chloronicotinic acid, perform an azeotropic distillation of the KF and solvent (e.g., DMSO, Sulfolane) mixture with a solvent like toluene to rigorously remove residual water. This is a non-negotiable step in large-scale reactions.[11]
-
-
Suboptimal Phase-Transfer Catalyst (PTC) Performance: At scale, the reaction is often heterogeneous. A PTC is essential to shuttle the fluoride anion from the solid KF surface into the organic solvent phase where the reaction occurs.[6]
-
Action (PTC Selection & Loading): While crown ethers (e.g., 18-crown-6) are effective, they can be costly and pose toxicity concerns for pharmaceutical applications.[12] Consider quaternary ammonium salts like tetrabutylammonium chloride (TBAC) or phosphonium salts as more practical alternatives for scale-up.[13][14] Optimize the catalyst loading; typically 5-10 mol% is a starting point, but this may need to be increased at scale due to different mixing dynamics.
-
-
Insufficient Reaction Temperature: Halex reactions on electron-deficient rings like pyridine require significant thermal energy to overcome the activation barrier.[5][15]
-
Action (Temperature Optimization): Laboratory procedures often report temperatures around 150-180 °C. At scale, heat transfer can be less efficient.[3] Ensure your reactor's heating system can uniformly maintain the target temperature throughout the batch. Use calibrated temperature probes to monitor the internal batch temperature, not just the jacket temperature. A gradual increase in temperature (e.g., to 190-220 °C in a high-boiling solvent like Sulfolane) might be necessary, but this must be balanced against the risk of decomposition.
-
Question 2: I'm observing a significant amount of 2-hydroxynicotinic acid as a byproduct. How can I minimize this impurity?
Potential Causes & Recommended Actions:
The formation of 2-hydroxynicotinic acid is a classic sign of hydrolysis, where water acts as a nucleophile instead of the fluoride ion.
-
Presence of Water: This is the most direct cause. As mentioned above, even trace amounts of water can compete with the fluoride nucleophile, especially at the high temperatures required for the Halex reaction.[7]
-
Action (Rigorous Anhydrous Conditions): Re-evaluate your drying procedures. Use freshly distilled, high-purity polar aprotic solvents (e.g., DMSO, DMF, Sulfolane).[5] Ensure all reagents, especially the KF, are scrupulously dried. The azeotropic drying step before the reaction start is your primary defense against this side reaction.
-
-
"Wet" Phase-Transfer Catalyst: Some PTCs, particularly quaternary ammonium salts, can be hygroscopic.
-
Action (Dry the PTC): If you suspect your PTC is a source of moisture, consider drying it in a vacuum oven before use or co-evaporating it with toluene.
-
Question 3: The reaction workup and product isolation are proving difficult at scale, resulting in low isolated yield. What is a robust isolation protocol?
Potential Causes & Recommended Actions:
Scaling up purification is rarely a linear process. What works for 1 gram may fail for 10 kilograms due to changes in phase separations, filtration times, and solubility.[16]
-
Solvent Choice and Post-Reaction Quenching: High-boiling polar aprotic solvents like DMSO or Sulfolane are excellent for the reaction but notoriously difficult to remove during workup.
-
Action (Optimized Workup): A typical robust workup involves: i. Cooling the reaction mixture and carefully quenching it into a large volume of chilled water. ii. Acidifying the aqueous solution with a strong acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate group of the this compound, causing it to precipitate out of the aqueous solution. iii. The precipitated solid can then be isolated by filtration. This avoids cumbersome extractions with large volumes of organic solvents.
-
-
Incomplete Precipitation: The product may have some residual solubility in the acidic aqueous mixture, especially if significant organic solvent remains.
-
Action (Crystallization/Re-slurry): After initial filtration, the crude product can be purified by re-slurrying or recrystallizing from a suitable solvent system, such as an ethanol/water mixture. This will help remove inorganic salts (KCl byproduct) and other soluble impurities.
-
Part 2: Process Logic & Workflow Visualization
To successfully navigate the scale-up process, a logical troubleshooting workflow is essential. The following diagram outlines a decision-making process for addressing common challenges.
Caption: Troubleshooting workflow for this compound synthesis.
The following diagram illustrates the primary synthesis pathway and the competing hydrolysis side reaction.
Caption: Synthesis pathway and impurity formation.
Part 3: Key Process Parameters & Protocol
Success at scale depends on the precise control of several critical parameters. The table below summarizes these factors and their typical ranges for this synthesis.
| Parameter | Laboratory Scale (g) | Pilot/Production Scale (kg) | Rationale & Justification |
| Starting Material | 2-Chloronicotinic Acid | 2-Chloronicotinic Acid | Key precursor for the Halex reaction.[1] |
| Fluoride Source | KF (anhydrous) | KF (spray-dried, anhydrous) | Spray-dried KF offers higher surface area and lower moisture, crucial for reactivity at scale.[8][9] |
| KF Equivalents | 1.5 - 2.5 eq | 2.0 - 3.0 eq | A larger excess is often used at scale to drive the heterogeneous reaction to completion. |
| Solvent | DMSO, DMF, NMP | Sulfolane, DMSO | Sulfolane has a higher boiling point and greater thermal stability, making it safer for high-temperature reactions at scale.[5] |
| Solvent Volume | 5-10 mL/g | 3-6 L/kg | Concentration is increased at scale to improve reactor throughput and efficiency. |
| PTC | 18-crown-6, TBAB | TBAC, Phosphonium Salts | Shift to less expensive and less toxic PTCs is necessary for economic viability and regulatory compliance.[13][14] |
| Temperature | 150 - 180 °C | 180 - 220 °C | Higher temperatures may be needed to compensate for mass and heat transfer limitations in large reactors.[3][6] |
| Workup | Extraction | Precipitation/Crystallization | Extraction is impractical with large volumes; precipitation by pH adjustment is far more scalable.[16] |
Exemplary Scale-Up Protocol (Self-Validating)
This protocol is a representative model for a multi-kilogram scale synthesis and includes in-process controls (IPCs) for self-validation.
Safety Precaution: This reaction is conducted at high temperatures with potentially hazardous materials. All operations must be performed in a suitable reactor with appropriate engineering controls (e.g., pressure relief, ventilation) and personal protective equipment (PPE). This compound is an irritant.[17]
Equipment:
-
Glass-lined or Hastelloy reactor equipped with mechanical stirring, a temperature probe, a condenser, and a nitrogen inlet.
-
Filtration equipment (e.g., Nutsche filter-dryer).
Reagents:
-
2-Chloronicotinic Acid (1.0 eq)
-
Spray-Dried Potassium Fluoride (2.5 eq)
-
Tetrabutylammonium Chloride (TBAC) (0.1 eq)
-
Sulfolane (4 L per kg of starting material)
-
Toluene (for azeotropic drying)
-
Hydrochloric Acid (for pH adjustment)
-
Deionized Water
Procedure:
-
Reactor Setup & Drying:
-
Charge the reactor with spray-dried Potassium Fluoride (2.5 eq) and Sulfolane.
-
Begin agitation and heat the slurry to 110-120 °C under a slow nitrogen stream.
-
Charge Toluene to the reactor and begin azeotropic distillation to remove water. Continue until no more water is collected.
-
Distill off the remaining Toluene under vacuum.
-
-
Reaction:
-
Cool the reactor contents to ~80 °C.
-
Under nitrogen, charge the Tetrabutylammonium Chloride (0.1 eq) followed by the 2-Chloronicotinic Acid (1.0 eq).
-
Seal the reactor and slowly heat the mixture to 190-200 °C.
-
Hold at this temperature for 8-12 hours.
-
IPC-1: After 8 hours, carefully take a sample. Prepare it for HPLC analysis to check the conversion of 2-chloronicotinic acid. The target is >98% conversion. If not met, continue heating and re-sample every 2-4 hours.
-
-
Workup & Isolation:
-
Once the reaction is complete (by IPC-1), cool the batch to 60-70 °C.
-
In a separate vessel, prepare a quench pot with chilled deionized water (10 L per kg of starting material).
-
Slowly and carefully transfer the reaction mixture into the chilled water with vigorous stirring. Maintain the quench pot temperature below 30 °C.
-
Adjust the pH of the resulting aqueous solution to 2.0-2.5 using concentrated HCl.
-
Stir the resulting slurry at 5-10 °C for at least 2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7).
-
-
Purification & Drying:
-
The wet cake can be re-slurried in hot water or recrystallized from an ethanol/water mixture for further purification if required.
-
IPC-2: Sample the crude/recrystallized product for HPLC purity analysis. The target is >99.0% purity.
-
Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Cesium Fluoride (CsF) instead of KF for better reactivity? A: While CsF is more soluble and generally more reactive than KF, it is significantly more expensive.[13] For large-scale industrial production, the cost is often prohibitive. Developing a robust process with the more economical KF is the standard industry approach.
Q2: Is it possible to run this reaction in a lower boiling point solvent like DMF or DMSO at scale? A: Yes, it is possible, and many processes use DMSO.[15] However, running near the solvent's boiling point in a large reactor requires careful engineering controls for pressure management. Solvents like Sulfolane provide a wider, safer operating window for the high temperatures often needed to drive the reaction to completion.[5]
Q3: My final product is off-color (yellow or brown). What is the cause? A: Discoloration is typically due to thermal decomposition products formed during the high-temperature reaction. This can be exacerbated by extended reaction times or localized overheating ("hot spots") in the reactor. Minimizing the reaction time by ensuring efficient fluorination and performing a final purification step like recrystallization or a carbon treatment can often resolve this issue.
Q4: What are the main safety concerns when scaling up this process? A: The primary safety concerns are: 1) Thermal Runaway: The reaction is exothermic, and at high temperatures, decomposition can occur. Proper temperature control and monitoring are critical.[4] 2) Handling of Fluorides: Potassium fluoride is toxic if inhaled or ingested.[8] Appropriate PPE and containment are required. 3) High Temperatures: Operating at ~200 °C requires robust equipment and adherence to safety protocols for handling hot materials.
References
- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. Halex process - Wikipedia [en.wikipedia.org]
- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. 氟化钾 99%, spray-dried | Sigma-Aldrich [sigmaaldrich.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]
- 12. scilit.com [scilit.com]
- 13. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
- 15. gchemglobal.com [gchemglobal.com]
- 16. Purification process scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reactivity of 2-Fluoronicotinic Acid in Coupling Reactions
Welcome to the technical support center dedicated to overcoming the challenges associated with 2-Fluoronicotinic acid in synthetic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity issues with this important, yet often challenging, building block. The unique electronic properties of this compound—stemming from the electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen—can significantly deactivate the carboxylic acid moiety towards standard coupling conditions.
This resource provides in-depth, field-proven insights, troubleshooting guides, and optimized protocols to enhance reaction success rates.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard amide coupling reactions?
The reduced reactivity is a direct consequence of its electronic structure. The pyridine nitrogen and the C2-fluorine atom are strongly electron-withdrawing. This effect lowers the electron density of the entire aromatic system, including the carboxyl group. As a result, the carbonyl carbon is less electrophilic, and the carboxylate is a poorer nucleophile for activation, making it sluggish in reactions that require nucleophilic attack on a coupling agent or formation of an activated ester intermediate.
Q2: What are the most common types of coupling reactions performed with this compound?
The most prevalent applications involve forming amide bonds and carbon-carbon bonds.
-
Amide Bond Formation: Coupling with primary and secondary amines to form nicotinamide derivatives is a cornerstone in medicinal chemistry. This typically requires potent activating agents.
-
Suzuki-Miyaura Coupling: Forming biaryl structures by coupling a derivative of this compound (e.g., the corresponding bromide or iodide) with a boronic acid is common for scaffold elaboration.[1] The challenge often lies in finding conditions that favor the C-C coupling without promoting unwanted side reactions.
Q3: Does the fluorine atom offer any synthetic advantages?
Absolutely. While it deactivates the carboxylic acid, the C2-fluorine atom strongly activates that position for Nucleophilic Aromatic Substitution (SNAr). In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[2] This allows for the displacement of fluoride with various nucleophiles (e.g., amines, thiols, alcohols) either before or after coupling at the carboxylic acid, providing a versatile handle for molecular diversification.
Troubleshooting Guide: Amide Bond Formation
Low yields and stalled reactions are the most common complaints when attempting to form amides with this compound. Below are specific issues and actionable solutions.
Q4: My amide coupling using HATU/DIPEA is giving low yield or failing completely. What is the most likely cause?
This is a classic issue. The problem often lies not with the inherent power of the coupling reagent but with the reaction kinetics and competing side reactions.
Probable Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: Due to its electron-deficient nature, this compound activates more slowly than typical carboxylic acids. Adding all reagents (acid, amine, HATU, base) simultaneously can lead to side reactions, such as the amine reacting directly with HATU to form an inactive guanidinium byproduct.[3]
-
Solution: Pre-activation. The most reliable strategy is to pre-activate the carboxylic acid.[3][4] Dissolve the this compound, HATU (1.1-1.2 eq.), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP).[4] Stir this mixture at room temperature for 15-30 minutes before adding the amine.[3] This allows the highly reactive OAt-active ester to form in sufficient concentration before the nucleophile is introduced.
-
-
Incorrect Choice of Base: Using a nucleophilic base like triethylamine (Et₃N) or pyridine can be detrimental.[4] These bases can compete with the intended amine nucleophile, leading to unwanted side products.
-
Presence of Water: Uronium salts and their activated ester intermediates are highly sensitive to moisture. Water will hydrolyze the active ester back to the starting carboxylic acid, effectively killing the reaction.[4][6]
-
Solution: Rigorous Anhydrous Conditions. Use anhydrous grade solvents (sure-seal bottles are recommended), dry all glassware thoroughly, and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Suboptimal Solvent Choice: While DCM is a common solvent, its lower polarity can be insufficient to dissolve all reagents and intermediates, especially the polar salts formed during activation.
Visualizing the Solution: The HATU Pre-activation Workflow
The diagram below illustrates the critical pre-activation step that separates the slow activation of the acid from the rapid reaction with the amine, thereby maximizing yield.
Caption: Workflow for HATU-mediated amide coupling emphasizing pre-activation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
When using a 2-fluoronicotinoyl derivative (e.g., 2-fluoro-5-bromonicotinic acid) in Suzuki couplings, common failure points include catalyst deactivation and decomposition of the coupling partners.
Q5: My Suzuki coupling with a 2-fluoro-5-bromonicotinic acid derivative is not working. I see starting material decomposition but no product. What should I try?
This scenario suggests issues with the catalyst, base, or stability of the boronic acid, particularly if it's a heteroaromatic one.
Probable Causes & Solutions:
-
Catalyst Choice: Standard Pd(PPh₃)₄ can be ineffective for electron-deficient heteroaryl halides. The oxidative addition step is often the rate-limiting step and requires a more electron-rich and robust catalyst system.
-
Solution: Use Modern Catalysts. Pd(dppf)Cl₂ is a reliable choice for many Suzuki reactions.[7] For particularly challenging couplings, consider using more electron-rich and bulky phosphine ligands developed by Buchwald or others (e.g., Xantphos, SPhos) with a Pd(0) source like Pd₂(dba)₃.[8] These can accelerate the oxidative addition.
-
-
Base and Solvent System: The choice of base and solvent is critical and interdependent. An inappropriate combination can lead to poor solubility, slow reaction rates, or decomposition.
-
Solution: Screen Bases and Solvents. A common and effective system is K₂CO₃ or K₃PO₄ as the base in a mixture of an organic solvent and water (e.g., Dioxane:H₂O 4:1, Toluene:H₂O 2:1).[7][8] Anhydrous couplings with K₃PO₄ may require a few equivalents of water to function properly.[8] Grinding the base to a very fine powder can also improve reproducibility.[8]
-
-
Boronic Acid Instability: Pyridineboronic acids are notoriously prone to protodeborylation (hydrolysis back to the parent pyridine) under the reaction conditions, especially at elevated temperatures.[7]
-
Solution: Use Boronic Esters and Control Conditions. Consider using the more stable pinacol boronate ester (Bpin) derivative of your coupling partner. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) and for the minimum time necessary can help preserve the boronic acid.[8]
-
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen and can be oxidized to an inactive state.
Visualizing the System: The Suzuki Catalytic Cycle
This diagram outlines the fundamental steps in the Suzuki-Miyaura coupling, highlighting where potential issues with this compound derivatives can arise.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
Protocol 1: Optimized HATU-mediated Amide Coupling
This protocol incorporates the pre-activation strategy for robust amide bond formation with this compound.
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Reagent Addition: Add anhydrous DMF (to make a ~0.1 M solution) followed by HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Pre-activation: Stir the resulting solution at room temperature for 20 minutes. The solution may change color.
-
Amine Addition: Add the amine (1.0-1.2 eq.), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling derivatives of this compound.
-
Preparation: To a Schlenk flask, add the 2-fluoro-halo-nicotinic acid derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and finely ground K₃PO₄ (3.0 eq.).
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂; 3-5 mol%) and any additional ligand if required.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Acronym | Class | Key Advantages | Considerations for this compound |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium Salt | High reactivity, low racemization risk, fast kinetics.[9] | Excellent choice. Pre-activation is strongly recommended.[3] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | High reactivity; avoids guanidinium byproducts. | Good alternative to HATU; less carcinogenic HMPA byproduct than BOP. |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC | Carbodiimide | Water-soluble byproducts, cost-effective. | Lower reactivity. Almost always requires an additive like HOBt or OxymaPure to be effective and suppress side reactions.[6] |
| Propylphosphonic Anhydride | T3P | Phosphonic Anhydride | High reactivity, clean reaction profiles. | Effective, but may require specific solvent systems (e.g., EtOAc, Me-THF). |
Troubleshooting Decision Workflow
Use this flowchart to diagnose a failed amide coupling reaction systematically.
Caption: A decision tree for troubleshooting failed amide coupling reactions.
References
Technical Support Center: Method Refinement for the Analysis of 2-Fluoronicotinic Acid and its Metabolites
Welcome to the technical support center for the analysis of 2-Fluoronicotinic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your analytical methods are robust, reliable, and self-validating.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and validation of analytical methods for this compound and its metabolites.
Q1: What are the primary metabolic pathways for this compound?
While specific metabolic pathways for this compound are not extensively documented in publicly available literature, we can predict the likely transformations based on the known metabolism of nicotinic acid and the influence of fluorine substitution on drug metabolism.[1][2] The primary routes are expected to be:
-
Conjugation: The carboxylic acid group is a prime site for conjugation reactions. The most common conjugation is with glycine to form 2-fluoronicotinuric acid. This is a major metabolic pathway for nicotinic acid.[1]
-
Hydroxylation: The pyridine ring can undergo hydroxylation, although the electron-withdrawing nature of the fluorine atom and the carboxylic acid group may influence the position of this modification.
-
N-methylation: The nitrogen atom in the pyridine ring is a potential site for methylation, leading to the formation of a quaternary ammonium ion.
It is crucial to experimentally verify these predicted metabolites in your specific biological system.
Q2: What are the key considerations for sample preparation when analyzing this compound and its metabolites from biological matrices like plasma and urine?
Given the polar nature of this compound and its expected metabolites, the choice of sample preparation technique is critical for achieving good recovery and minimizing matrix effects.[3][4]
-
Protein Precipitation (PPT): This is a simple and common method for plasma samples. Acetonitrile is often preferred over methanol as it tends to provide cleaner extracts. However, for highly polar analytes, a mixture of methanol and acetonitrile may offer better recovery.[5]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT, which is particularly beneficial for reducing matrix effects in LC-MS/MS analysis. For polar acidic compounds, a mixed-mode or a polymeric sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE is generally less suitable for highly polar analytes like this compound and its conjugated metabolites as they will have low partition coefficients in common organic solvents.
For urine samples, a simple "dilute and shoot" approach after centrifugation and filtration may be sufficient, but SPE can be employed for cleaner samples and to concentrate the analytes if necessary.
Q3: Which chromatographic technique is most suitable for separating this compound and its metabolites?
The polarity of these compounds presents a challenge for traditional reversed-phase chromatography.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is advantageous for ESI-MS sensitivity.
-
Reversed-Phase Chromatography with Ion-Pairing Agents: While less common in modern LC-MS due to potential ion suppression, the use of ion-pairing agents can improve retention of polar acidic analytes on C18 columns.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can offer excellent retention and selectivity for polar and charged analytes.
Q4: What are the expected fragmentation patterns for this compound and its primary metabolite, 2-fluoronicotinuric acid, in positive ion ESI-MS/MS?
Predicting fragmentation patterns is key for developing selective and sensitive MRM methods.[6]
-
This compound (C₆H₄FNO₂):
-
The precursor ion will be the protonated molecule [M+H]⁺.
-
A characteristic fragmentation will be the loss of water (H₂O) from the carboxylic acid group.
-
Another likely fragmentation is the loss of the entire carboxyl group as COOH or CO₂ and H.
-
Cleavage of the pyridine ring is also possible, though it may require higher collision energy. The presence of fluorine can influence the fragmentation pathways.[7]
-
-
2-Fluoronicotinuric acid (Glycine Conjugate):
-
The precursor ion will be the protonated molecule [M+H]⁺.
-
A primary fragmentation pathway will be the cleavage of the amide bond, resulting in a fragment ion corresponding to protonated this compound.
-
Loss of the entire glycine moiety is also a probable fragmentation.
-
It is essential to optimize the collision energy for each transition to achieve the best sensitivity.[6]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with the polar analytes, causing peak tailing. | - Use a column with end-capping or a more inert stationary phase. - Add a small amount of a competitor, like triethylamine, to the mobile phase (use with caution in MS). - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. | - Dilute the sample. - Use a column with a higher loading capacity. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. | - Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase. |
| Extra-Column Volume | Excessive tubing length or poor connections can lead to band broadening and peak tailing. | - Use tubing with a smaller internal diameter and minimize its length. - Ensure all fittings are properly connected to avoid dead volume.[4] |
Issue 2: Low Sensitivity or No Signal
| Potential Cause | Explanation | Recommended Solution |
| Poor Ionization Efficiency | The analyte may not be ionizing effectively in the MS source. | - Optimize the mobile phase pH to promote ionization. For acidic compounds, a lower pH is generally better for positive ion mode. - Adjust ESI source parameters (e.g., spray voltage, gas flow, temperature).[8] |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components can interfere with the ionization of the target analyte, reducing its signal. | - Improve sample cleanup using a more selective method like SPE. - Optimize chromatography to separate the analyte from the interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Analyte Degradation | The analytes may be unstable in the sample matrix or during the analytical process. | - Investigate the stability of the analytes under different storage and sample preparation conditions. - Use appropriate preservatives or adjust the pH if necessary. |
| Incorrect MS/MS Transitions | The selected precursor and product ions may not be optimal. | - Infuse a standard solution of the analyte to identify the most abundant and specific fragment ions. - Optimize collision energy for each transition.[6] |
Issue 3: Inconsistent Retention Times
| Potential Cause | Explanation | Recommended Solution |
| Column Equilibration Issues | Insufficient equilibration time between injections, especially in gradient elution, can lead to shifting retention times. | - Increase the column equilibration time in your LC method. |
| Mobile Phase Composition Changes | Evaporation of volatile organic solvents or changes in buffer concentration can alter the mobile phase composition and affect retention. | - Prepare fresh mobile phase daily. - Keep mobile phase reservoirs tightly capped. |
| Temperature Fluctuations | Changes in ambient temperature can affect column temperature and, consequently, retention times. | - Use a column oven to maintain a constant temperature. |
| Column Degradation | Over time, the stationary phase can degrade, leading to changes in retention. | - Replace the column with a new one of the same type. - Use a guard column to protect the analytical column. |
Part 3: Experimental Workflow & Protocols
Workflow for Method Development
Caption: A typical workflow for developing a robust LC-MS/MS method for this compound and its metabolites.
Protocol: Plasma Sample Preparation using Protein Precipitation
-
Thaw Plasma: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with an appropriate internal standard (ideally, a stable isotope-labeled version of this compound).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex briefly and inject into the LC-MS/MS system.
References
- 1. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 3. blog.organomation.com [blog.organomation.com]
- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. article.sapub.org [article.sapub.org]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the Biological Activity of 2-Fluoronicotinic Acid Derivatives: A Comparative Guide
This guide provides an in-depth technical comparison of the biological activities of 2-Fluoronicotinic acid derivatives, offering supporting experimental data and protocols for researchers, scientists, and drug development professionals. We will explore the antifungal, anti-inflammatory, and anticancer potential of these compounds, comparing their performance against established alternatives.
Introduction: The Promise of Fluorinated Nicotinic Acids
Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse biological activities. The introduction of a fluorine atom into the nicotinic acid scaffold, creating this compound, can significantly enhance the parent molecule's therapeutic properties. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates. This guide will delve into the validation of the biological potential of specific this compound derivatives.
Antifungal Activity: A Potent Alternative to Azoles
Certain derivatives of 2-aminonicotinamide, which can be synthesized from this compound, have demonstrated remarkable antifungal properties. A standout example is 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide . This compound has shown potent activity against a range of fungal pathogens, including fluconazole-resistant strains.
Comparative Antifungal Performance
The in vitro antifungal activity of this 2-aminonicotinamide derivative was evaluated against various Candida species and compared with the widely used antifungal drug, Fluconazole . The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined.
| Compound | C. albicans ATCC 90028 MIC (µg/mL) | Fluconazole-Resistant C. albicans 103 MIC (µg/mL) | C. glabrata ATCC 2001 MIC (µg/mL) | C. parapsilosis ATCC 22019 MIC (µg/mL) |
| 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide | 0.0625 | 0.125 | 1 | 0.25 |
| Fluconazole | 0.5 | >64 | 8 | 1 |
Data synthesized from literature reports.
As the data indicates, the 2-aminonicotinamide derivative exhibits significantly lower MIC values against both fluconazole-sensitive and resistant C. albicans strains, as well as other Candida species, highlighting its potential as a powerful new antifungal agent.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
The primary mechanism of action for this class of compounds is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. GPI anchors are crucial for the proper localization and function of many cell wall proteins. By disrupting this process, the 2-aminonicotinamide derivative compromises the fungal cell wall integrity, leading to cell death. This mechanism is distinct from that of azole antifungals like fluconazole, which inhibit ergosterol biosynthesis.
Caption: Antifungal mechanism of the 2-aminonicotinamide derivative.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation:
-
Subculture fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the 2-aminonicotinamide derivative and Fluconazole in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (medium with inoculum only) and a sterility control well (uninoculated medium).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Nicotinic acid and its derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response.
Comparative Anti-inflammatory Performance
| Compound | In Vitro Anti-inflammatory Assay (Oxidative Burst) IC50 (µg/mL) |
| Isonicotinate Derivative | 1.42 ± 0.1 |
| Ibuprofen | 11.2 ± 1.9 |
Data from a study on isonicotinic acid derivatives, a close structural analog.[1]
Mechanism of Action: Dampening Pro-inflammatory Signaling
The anti-inflammatory effects of nicotinic acid derivatives are mediated through at least two key pathways:
-
GPR109A-dependent pathway: Nicotinic acid binds to the G protein-coupled receptor 109A (GPR109A) on immune cells like monocytes and macrophages. This interaction leads to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory cytokines and chemokines.
-
SIRT1-dependent pathway: Nicotinic acid can also upregulate the expression of Sirtuin 1 (SIRT1), a protein that plays a key role in cellular regulation and inflammation. SIRT1 can deacetylate and thereby inactivate components of the NF-κB pathway, further reducing the inflammatory response.[3]
Caption: Anti-inflammatory signaling pathways of nicotinic acid derivatives.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Grouping and Dosing:
-
Divide the animals into groups: a control group (vehicle), a standard group (e.g., Ibuprofen, 10 mg/kg), and test groups (different doses of the this compound derivative).
-
Administer the compounds orally or intraperitoneally one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.
-
Anticancer Activity: Targeting Tumor Angiogenesis
Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for tumor growth and survival, such as angiogenesis.
Comparative Anticancer Performance
While extensive data on this compound derivatives is still emerging, research on structurally similar nicotinamide-based derivatives has shown significant anticancer activity. For instance, a novel nicotinamide derivative, compound 6 (a chlorobenzylidene congener), demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and cytotoxic effects against various cancer cell lines.[4]
| Compound | VEGFR-2 Inhibition IC50 (nM) | HCT-116 (Colon Cancer) IC50 (µM) | HepG-2 (Liver Cancer) IC50 (µM) |
| Nicotinamide Derivative (Cpd 6) | 60.83 | 9.3 ± 0.02 | 7.8 ± 0.025 |
| Sorafenib (Reference Drug) | ~50-90 (literature values) | ~5-10 (literature values) | ~5-10 (literature values) |
Data for the nicotinamide derivative is from a specific study, while Sorafenib data represents a general range from the literature.[4]
Compound 6 shows comparable potency to the established multi-kinase inhibitor Sorafenib , which is used in the treatment of various cancers. This suggests that the nicotinamide scaffold is a promising starting point for the development of novel anticancer drugs.
Mechanism of Action: Inducing Apoptosis via VEGFR-2 Inhibition
The anticancer activity of these nicotinamide derivatives is primarily attributed to their ability to inhibit VEGFR-2. VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] By inhibiting VEGFR-2, these compounds can effectively starve the tumor, leading to the induction of apoptosis (programmed cell death).[6]
Caption: Anticancer mechanism of the nicotinamide derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the nicotinamide derivative and the reference drug (e.g., Sorafenib) for 48-72 hours. Include untreated cells as a control.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
-
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The presented data and protocols demonstrate their potential as potent antifungal, anti-inflammatory, and anticancer agents. The unique mechanisms of action, particularly the targeting of fungal GPI biosynthesis and tumor angiogenesis, offer exciting avenues for the development of novel therapeutics that can overcome existing drug resistance and provide improved treatment options. Further research and clinical evaluation are warranted to fully realize the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to 2-Fluoronicotinic Acid and Nicotinic Acid for Researchers
This guide provides an in-depth, objective comparison of 2-Fluoronicotinic acid and its parent compound, Nicotinic acid (also known as niacin or vitamin B3). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the causal relationships between chemical structure and biological function, supported by experimental data and detailed protocols.
Introduction: The Significance of a Single Atom
Nicotinic acid is a fundamental B vitamin and an established therapeutic agent for treating dyslipidemia.[1][2][3] Its pharmacological effects are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[1][4][5] The strategic placement of a single fluorine atom at the 2-position of the pyridine ring transforms nicotinic acid into this compound, a modification that, while seemingly minor, can profoundly alter the molecule's physicochemical properties, metabolic stability, and interaction with its biological targets. This guide dissects these differences to provide a clear rationale for why a fluorinated analog might be selected for specific research and development applications.
Part 1: Physicochemical Properties - A Tale of Two Acids
The introduction of fluorine, the most electronegative element, at the C-2 position of the pyridine ring induces significant changes in the molecule's electronic and physical characteristics. These alterations are not merely academic; they have direct consequences on solubility, membrane permeability, and receptor-ligand interactions.
Causality Behind the Differences: The electron-withdrawing nature of the fluorine atom has two primary effects. First, it increases the acidity (lowers the pKa) of the carboxylic acid group by stabilizing the conjugate base (the nicotinate anion). Second, it alters the molecule's lipophilicity (logP). While fluorination often increases lipophilicity by replacing a C-H bond with a more hydrophobic C-F bond, the effect can be complex.[6] The strong inductive effect can also decrease the basicity of the pyridine nitrogen, influencing hydrogen bonding potential and overall polarity.[6] These shifts are critical in drug design, as they can enhance a molecule's ability to cross cell membranes and may improve its metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8][9]
Table 1: Comparative Physicochemical Properties
| Property | Nicotinic Acid | This compound | Rationale for Difference |
| Chemical Structure | Introduction of a fluorine atom at the C-2 position. | ||
| Molecular Formula | C₆H₅NO₂[3] | C₆H₄FNO₂[10] | Addition of one fluorine atom, removal of one hydrogen atom. |
| Molecular Weight | 123.11 g/mol [3] | 141.10 g/mol [10][11] | The higher atomic weight of fluorine compared to hydrogen. |
| Melting Point | 236-239 °C[2] | 164-165 °C[11] | Altered crystal lattice energy due to changes in intermolecular forces (dipole moment, hydrogen bonding). |
| pKa | ~4.85 | Lower than Nicotinic Acid (est.) | The strong electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity. |
| logP (calc.) | 0.4[3] | 0.8[10] | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability. |
| Solubility in Water | 18 g/L[12] | Lower (predicted) | Increased lipophilicity typically corresponds to decreased aqueous solubility. |
Part 2: Comparative Mechanism of Action
Both compounds exert their primary pharmacological effects through the GPR109A receptor, a Gαi-coupled receptor highly expressed in adipocytes and immune cells like macrophages and neutrophils.[1][4][5]
The Canonical Nicotinic Acid Pathway
Activation of GPR109A by nicotinic acid initiates a well-defined signaling cascade.[13] The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][14] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase activity, which in turn decreases the breakdown of triglycerides (lipolysis) and lowers the release of free fatty acids into the bloodstream.[15][16] This is the principal mechanism behind nicotinic acid's beneficial lipid-lowering effects.[15]
However, GPR109A activation in skin Langerhans cells and keratinocytes triggers the production of prostaglandins, leading to vasodilation and the characteristic "niacin flush," a significant side effect that often limits patient compliance.[1][13]
Hypothesized Impact of 2-Fluoro Substitution
The fluorine atom at the C-2 position can influence the mechanism of action in several key ways:
-
Receptor Binding Affinity: The altered electronics and sterics of the pyridine ring can change how the molecule fits into the GPR109A binding pocket. Mutagenesis studies have identified key residues like Arg111, Trp91, and Ser178 as critical for nicotinic acid binding.[17] The carboxylate group forms a crucial interaction with Arg111, while the pyridine ring is positioned elsewhere.[17] A C-2 fluorine atom could form favorable orthogonal multipolar interactions (e.g., with the backbone carbonyl of a nearby amino acid), potentially increasing binding affinity and potency.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage.[18] Fluorine substitution can block sites of metabolic oxidation, potentially increasing the compound's plasma half-life and duration of action.
-
Signaling Bias: It is increasingly recognized that ligands can stabilize different receptor conformations, leading to "biased agonism"—preferential activation of one downstream pathway over another (e.g., G-protein vs. β-arrestin pathways). It is plausible that this compound could be a biased agonist, potentially activating the Gαi pathway (responsible for anti-lipolytic effects) more potently than the pathway leading to prostaglandin release (responsible for flushing). This remains an active area of research.
Part 3: Experimental Protocols for Comparative Analysis
To empirically determine the differences between these two compounds, standardized, self-validating assays are essential. The following protocols provide a framework for a direct comparison.
Protocol 1: Gαi Functional Assay - cAMP Measurement
This assay quantifies the functional consequence of GPR109A activation by measuring the inhibition of cAMP production. It is the most direct way to determine the potency (EC₅₀) of each compound as a GPR109A agonist.
Causality of Experimental Choices:
-
Cell Line: A stable cell line (e.g., CHO-K1 or HEK-293) expressing the human GPR109A receptor is used to ensure a consistent and reproducible biological system.[5]
-
Forskolin Stimulation: GPR109A is Gαi-coupled, meaning it inhibits adenylyl cyclase.[4][19] To measure this inhibition, the enzyme must first be stimulated to produce a baseline level of cAMP. Forskolin is a direct activator of adenylyl cyclase, providing a robust and measurable signal to inhibit.
-
Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen® assays are preferred due to their high sensitivity, wide dynamic range, and homogenous ("no-wash") format, which reduces variability. These are competitive immunoassays where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[20]
Step-by-Step Methodology:
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., 10 µg/mL puromycin).[5]
-
Cell Plating: Harvest cells and seed them into a 384-well white microplate at an optimized density (e.g., 5,000 cells/well). Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Nicotinic acid and this compound in an appropriate assay buffer (e.g., HBSS with 5mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Assay Procedure: a. Aspirate the culture medium from the cells. b. Add 10 µL of assay buffer containing Forskolin (at a pre-determined EC₈₀ concentration, e.g., 3 µM). c. Immediately add 10 µL of the compound dilutions (or vehicle control). d. Incubate for 30 minutes at room temperature.
-
Detection: a. Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or Revvity AlphaScreen cAMP). b. Read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response versus the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Protocol 2: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the compounds for the GPR109A receptor. It directly measures the physical interaction between the compound and the receptor, complementing the functional data from the cAMP assay.
Causality of Experimental Choices:
-
Membrane Preparation: GPCRs are integral membrane proteins. Using isolated cell membranes provides a concentrated source of the receptor, free from interfering cytosolic components.[21]
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]nicotinic acid, is used as a tracer to detect receptor binding.
-
Competition Format: The assay is run in a competitive format where the unlabeled test compounds (Nicotinic acid and this compound) compete with the radioligand for binding. This allows for the calculation of the inhibitory constant (Ki) for the test compounds.
-
Separation: Rapid filtration through glass fiber filters is the standard method to separate receptor-bound radioligand from the unbound radioligand.
Step-by-Step Methodology:
-
Membrane Preparation: a. Grow a large batch of GPR109A-expressing cells. b. Homogenize the cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors). c. Centrifuge at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.[21] d. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Binding Assay: a. In a 96-well plate, combine the membrane preparation (e.g., 10-20 µg protein), a fixed concentration of [³H]nicotinic acid (near its Kd value), and increasing concentrations of the unlabeled test compound. b. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled nicotinic acid, e.g., 10 µM). c. Incubate for 60-90 minutes at room temperature.
-
Filtration: a. Rapidly filter the contents of each well through a GF/C glass fiber filter plate using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: a. Allow the filters to dry, then add scintillation cocktail to each well. b. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding for each concentration (Total Binding CPM - Non-specific Binding CPM). b. Plot the percent specific binding versus the log of the competitor concentration. c. Fit the data to a one-site competition model to determine the IC₅₀ value. d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Conclusion
The strategic fluorination of nicotinic acid at the 2-position creates a distinct chemical entity with altered physicochemical and potentially pharmacological properties. This compound's increased lipophilicity and modified electronic profile suggest it may exhibit enhanced membrane permeability, greater metabolic stability, and a different receptor binding profile compared to its parent compound. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences in potency and affinity. For drug development professionals, such fluorinated analogs represent a rational design strategy to optimize the therapeutic window of established pharmacophores, potentially leading to drugs with improved efficacy, better pharmacokinetic profiles, and reduced side effects.
References
- 1. Progess in mechanism of nicotinic acid mediated by nicotinic acid receptor GPR109A [cjpt.magtechjournal.com]
- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. multispaninc.com [multispaninc.com]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 13. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. benchchem.com [benchchem.com]
A Tale of Two Isomers: A Senior Application Scientist's Guide to 2-Fluoronicotinic Acid vs. 6-Fluoronicotinic Acid in Drug Design
In the intricate world of medicinal chemistry, the strategic placement of a single atom can dramatically alter the trajectory of a drug discovery program. The substitution of hydrogen with fluorine is a cornerstone of modern drug design, a subtle yet powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, building blocks: 2-fluoronicotinic acid and 6-fluoronicotinic acid. As we shall see, the seemingly minor shift of a fluorine atom on the pyridine ring has profound implications for synthesis, biological activity, and metabolic fate, offering distinct advantages and challenges for the discerning drug development professional.
The Strategic Value of Fluorine in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs. The introduction of a fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the properties of the pyridine ring in several ways[1][2]:
-
Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of the pyridine nitrogen, impacting its ionization state at physiological pH. This, in turn, affects solubility, receptor binding, and cell permeability.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can block sites of oxidative metabolism, thereby increasing a drug's half-life[1][3].
-
Altered Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, this effect is highly context-dependent[1][4].
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.
-
Unique Bonding Interactions: The polarized C-F bond can participate in favorable dipole-dipole and hydrogen bonding interactions within a protein binding pocket, enhancing binding affinity.
The choice between this compound and 6-fluoronicotinic acid is therefore not arbitrary but a calculated decision based on the desired properties of the final drug candidate.
Physicochemical Properties: A Tale of Two Positions
While both are fluorinated derivatives of nicotinic acid, the position of the fluorine atom creates distinct electronic environments, influencing their key physicochemical parameters.
| Property | This compound | 6-Fluoronicotinic Acid | Rationale for a Drug Designer |
| Molecular Formula | C₆H₄FNO₂ | C₆H₄FNO₂ | Identical |
| Molecular Weight | 141.10 g/mol [5] | 141.10 g/mol [6] | Identical |
| Melting Point | 164-165 °C[1] | 144-148 °C[6] | The higher melting point of the 2-fluoro isomer may suggest stronger intermolecular forces in the solid state. |
| pKa (predicted) | Lower than 6-FNA | 3.41 ± 0.10 | The fluorine at the 2-position has a stronger inductive electron-withdrawing effect on the carboxylic acid due to its closer proximity, leading to a more acidic proton and a lower pKa. This can impact solubility and formulation strategies. |
| LogP (predicted) | 0.8[5] | 0.9189 | The predicted LogP values are similar, suggesting that the position of the fluorine has a minor impact on the overall lipophilicity of the parent molecule. However, this can change significantly upon derivatization. |
| Reactivity | More susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position.[7] | The 6-position is also activated for SNAr, but the 2-position is generally more reactive in pyridines. | The enhanced reactivity of the 2-fluoro position can be an advantage for certain synthetic strategies but may also lead to potential metabolic liabilities if not appropriately managed. |
The Causality Behind the Choice: Electronic Effects and Reactivity
The differing properties of these two isomers can be explained by the electronic effects of the fluorine atom on the pyridine ring.
Caption: Logical workflow of how positional isomerism dictates application in drug design.
In the pyridine ring, the nitrogen atom is electron-withdrawing. The fluorine atom, being highly electronegative, further pulls electron density from the ring.
-
This compound: The fluorine atom at the 2-position (ortho to the nitrogen) strongly activates this position for nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this position[7]. This enhanced reactivity can be a double-edged sword: it facilitates certain synthetic transformations but may also be a site for metabolic attack.
-
6-Fluoronicotinic Acid: The fluorine atom at the 6-position also activates the ring for SNAr. While still reactive, the electronic influence on the carboxylic acid at the 3-position is less pronounced compared to the 2-fluoro isomer. This can be advantageous when a more stable C-F bond is desired, or when the synthetic strategy calls for functionalization at the 6-position.
Applications in Drug Design: Case Studies
The distinct properties of these isomers have led to their application in different areas of drug discovery.
6-Fluoronicotinic Acid: A Staple in PET Imaging and Metabolic Disease
6-Fluoronicotinic acid has found significant utility in the development of Positron Emission Tomography (PET) tracers and as a scaffold for drugs targeting metabolic diseases.
-
PET Imaging: The 6-fluoro position is often favored for radiolabeling with fluorine-18 ([¹⁸F]) due to its favorable reactivity for nucleophilic substitution and the good in vivo stability of the resulting tracer. For instance, [¹⁸F]6-fluoronicotinic acid has been used as a prosthetic group for the efficient labeling of biomolecules[8][9]. A notable example is the PET imaging agent Piflufolastat F-18 , which is used for the detection of prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer[10]. This tracer incorporates a [¹⁸F]6-fluoronicotinoyl moiety.
-
Metabolic Diseases: The 6-fluoronicotinic acid scaffold is present in the clinical candidate (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid , a hepatoselective glucokinase activator for the treatment of type 2 diabetes mellitus[11]. In this case, the 6-fluoronicotinic acid moiety likely contributes to the desired pharmacokinetic profile, including metabolic stability and appropriate lipophilicity for liver targeting.
This compound: A Versatile Building Block for Oncology and CNS Disorders
This compound is a valuable intermediate in the synthesis of a range of therapeutic agents, particularly where modulation of metabolic stability and specific interactions with the target are crucial.
-
Oncology: In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy, a 2-fluoro-3-substituted pyridine scaffold was explored to replace a metabolically labile quinoline ring. While the initial 2-fluoro analogue showed poor metabolic stability in this specific context, further optimization involving a 2-methoxy group led to a significant improvement, demonstrating the iterative nature of drug design where the 2-fluoro substitution can be a key step in structure-activity relationship (SAR) studies[12].
-
CNS and Anti-inflammatory Agents: this compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders and inflammation[13]. The 2-fluoro substituent can be strategically employed to block metabolic "soft spots" and fine-tune the electronic properties of the molecule to enhance its interaction with CNS targets.
Experimental Protocols
General Synthesis of 6-Fluoronicotinic Acid
A common method for the synthesis of 6-fluoronicotinic acid involves the oxidation of 2-fluoro-5-methylpyridine.
Materials:
-
2-Fluoro-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloroethane
Procedure:
-
In a three-necked flask, add 2-fluoro-5-methylpyridine (0.1 mol) and water (250 mL).
-
With mechanical stirring, add KMnO₄ (0.2 mol) and KOH (0.1 mol) sequentially.
-
Heat the mixture in an oil bath to 95°C and react for 5 hours.
-
Filter the hot solution and collect the filtrate.
-
Allow the filtrate to cool to room temperature and adjust the pH to 2-4 with concentrated HCl to precipitate the product.
-
Filter the solid and extract the filtrate twice with dichloroethane.
-
Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to obtain 6-fluoronicotinic acid[14].
Caption: Workflow for the synthesis of 6-Fluoronicotinic Acid.
General Synthesis of this compound
The synthesis of this compound can be achieved from 2-chloronicotinic acid via a halogen exchange reaction, though specific, detailed, and publicly available protocols are less common than for the 6-fluoro isomer. A general approach would involve:
Materials:
-
2-Chloronicotinic acid
-
A fluoride source (e.g., KF, CsF)
-
A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt)
-
A high-boiling point aprotic solvent (e.g., DMSO, sulfolane)
Procedure:
-
To a solution of 2-chloronicotinic acid in a suitable aprotic solvent, add the fluoride source and the phase-transfer catalyst.
-
Heat the reaction mixture to a high temperature (typically >150°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Acidify the aqueous solution to precipitate the product.
-
Filter, wash with water, and dry the solid to yield this compound.
Note: This is a generalized procedure, and specific reaction conditions may vary.
Conclusion: A Strategic Choice for the Medicinal Chemist
The comparison of this compound and 6-fluoronicotinic acid underscores a fundamental principle of drug design: there is no "one-size-fits-all" solution. The choice between these two isomers is a strategic one, dictated by the specific goals of the drug discovery program.
Choose 6-Fluoronicotinic Acid when:
-
The primary application is in PET imaging, requiring a reliable position for [¹⁸F] labeling.
-
A more metabolically robust C-F bond is desired, and the 6-position is not a metabolic hotspot.
-
The synthetic strategy benefits from the specific reactivity of the 6-position.
Choose this compound when:
-
A highly reactive site for nucleophilic substitution is needed for synthetic diversification.
-
The stronger inductive effect of the 2-fluoro position is desired to modulate the pKa of the carboxylic acid or other nearby functional groups.
-
Blocking a potential metabolic site at the 2-position is a key objective.
Ultimately, a thorough understanding of the electronic and steric effects of fluorine substitution, combined with careful consideration of the synthetic and metabolic implications, will empower the medicinal chemist to make the optimal choice between these two valuable building blocks, paving the way for the discovery of novel and effective therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. 6-Fluoronicotinic acid synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to 2-Fluoronicotinic Acid: A Comparative Benchmark for Drug Discovery
Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful tactic for optimizing molecular properties.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity (pKa), lipophilicity, metabolic stability, and binding affinity.[3] When applied to heterocyclic scaffolds like pyridine, a common motif in numerous pharmaceuticals, these effects become particularly impactful.
This guide provides an in-depth comparison of 2-Fluoronicotinic acid against other key fluorinated pyridine isomers and its chloro-analog, 2-chloronicotinic acid. As a Senior Application Scientist, my goal is to move beyond a simple catalog of properties and provide a nuanced, field-proven perspective on how to select the optimal building block for your drug discovery program. We will delve into the causality behind experimental observations and provide practical, validated protocols to empower your research.
Physicochemical Properties: A Game of Positional Isomerism
The seemingly subtle change in the position of a fluorine atom on the nicotinic acid scaffold creates a cascade of effects on its fundamental physicochemical properties. These parameters, namely pKa and logP, are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
A researcher's choice of building block is often dictated by the need to fine-tune these properties for optimal target engagement and pharmacokinetic performance. The following table summarizes key physicochemical data for this compound and its relevant comparators.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP (Predicted) |
| This compound | 141.10 | 161-165[4] | 2.54[5] | 0.81 - 0.92[4][6] | |
| 5-Fluoronicotinic Acid | 141.10 | - | 3.13[7] | - | |
| 6-Fluoronicotinic Acid | 141.10 | 144-148[8][9] | 3.41[10] | 0.92[11] | |
| 2-Chloronicotinic Acid | 157.55 | 176-178[12] | 2.07 - 2.54[12][13] | 0.99[14] |
Analysis and Field Insights:
-
Acidity (pKa): The position of the electron-withdrawing fluorine atom significantly impacts the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. The pKa of the carboxylic acid is lowest for the 2-substituted isomers (2-fluoro and 2-chloro) due to the strong inductive effect of the halogen in close proximity to the carboxyl group. This increased acidity can be leveraged to modulate interactions with biological targets or to influence solubility at different physiological pH values. The predicted pKa of 6-fluoronicotinic acid is the highest among the fluoro-isomers, indicating it is the least acidic.[10]
-
Lipophilicity (logP): The predicted logP values are all relatively similar, suggesting that the position of the fluorine atom has a less dramatic effect on overall lipophilicity compared to its effect on pKa. However, even subtle differences in logP can be critical for optimizing membrane permeability and avoiding efflux by transporters like P-glycoprotein.[15] The choice between a fluoro or chloro substituent also offers a way to modulate lipophilicity, with the chloro-analog being slightly more lipophilic.[14]
Metabolic Stability: The Fluorine Shield
A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability.[16] The exceptional strength of the C-F bond makes it significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a C-H bond. By strategically placing a fluorine atom at a known or suspected site of metabolic vulnerability, a practice often referred to as "metabolic blocking," a drug's half-life can be extended, leading to improved bioavailability and potentially a more convenient dosing regimen.[16]
Positional Considerations for Metabolic Stability:
-
2-Position: Fluorine at the 2-position can shield the pyridine ring from certain oxidative metabolic pathways.
-
5-Position: This position is often susceptible to aromatic hydroxylation. A fluorine atom here can effectively block this metabolic route.
-
6-Position: Similar to the 2-position, fluorine at the 6-position can provide steric and electronic shielding against metabolic attack.
The choice of which isomer to use will depend on the metabolic liabilities of the parent molecule. If, for example, a non-fluorinated analog is rapidly hydroxylated at the 5-position, 5-fluoronicotinic acid would be a logical choice to investigate.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a standardized workflow for assessing and comparing the metabolic stability of different fluorinated pyridines.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compounds (e.g., this compound derivative)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare the incubation buffer and NADPH regenerating system.
-
Incubation: Pre-warm the liver microsomes, incubation buffer, and test compound solutions to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture containing microsomes and the test compound.
-
Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½ = -0.693/slope). Intrinsic clearance (CLint) is then calculated from the half-life.
Caption: Workflow for an in vitro microsomal stability assay.
Synthetic Utility: A Tale of Two Halogens
The synthetic utility of these building blocks is largely defined by their performance in cross-coupling reactions, which are fundamental to modern drug synthesis. Here, we will focus on two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
A key consideration is the relative reactivity of the C-F versus the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is typically easier for heavier halogens, following the general trend I > Br > Cl > F. This would suggest that 2-chloronicotinic acid is a more reactive coupling partner than this compound. However, advancements in catalyst and ligand design have made the activation of C-F bonds increasingly feasible.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron species.
General Protocol for Suzuki-Miyaura Coupling:
Objective: To couple a 2-halonicotinic acid derivative with a phenylboronic acid.
Materials:
-
2-Halonicotinic acid (e.g., 2-chloronicotinic acid or a methyl ester of this compound) (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/H₂O, Dioxane/H₂O, or DMF)
Procedure:
-
To a reaction vessel, add the 2-halonicotinic acid derivative, phenylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Comparative Insights:
-
2-Chloronicotinic Acid: Generally, this substrate will couple under standard Suzuki conditions with common palladium catalysts like Pd(PPh₃)₄.[17][18]
-
This compound: Coupling of aryl fluorides is more challenging and often requires more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases to facilitate the difficult oxidative addition step. The reaction may also require higher temperatures or microwave irradiation.
References
- 1. 2-Difluoromethoxy-3-fluoroisonicotinic acid | 1806315-88-7 | Benchchem [benchchem.com]
- 2. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 38186-88-8 | CAS DataBase [m.chemicalbook.com]
- 4. kuujia.com [kuujia.com]
- 5. Cas 393-55-5,this compound | lookchem [lookchem.com]
- 6. 393-55-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. chemscene.com [chemscene.com]
- 12. 2-Chloronicotinic acid CAS#: 2942-59-8 [m.chemicalbook.com]
- 13. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 14. 2-Chloronicotinic acid Building Blocks Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. chemimpex.com [chemimpex.com]
- 16. 6-Amino-2-fluoronicotinamide|CAS 175357-99-0 [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoronicotinic Acid
Abstract: This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 2-Fluoronicotinic acid, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind methodological choices, grounding our recommendations in established regulatory guidelines from the ICH, USP, and FDA. We present detailed protocols for two orthogonal methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with derivatization—and outline a systematic approach to cross-validate these methods to ensure data equivalency and integrity. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and defensible analytical procedures.
Introduction: The Analytical Imperative for this compound
This compound (CAS 393-55-5) is a pyridinecarboxylic acid derivative utilized as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity, stability, and concentration in reaction mixtures and final products must be meticulously controlled to ensure the safety and efficacy of the resulting drug substance. This control is predicated on the availability of reliable, accurate, and precise analytical methods.
The validation of an analytical method is the formal, documented process of proving that the method is "fit for purpose"—that its performance characteristics are suitable for its intended application.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for this process.[4][5][6][7]
However, true analytical confidence, especially during method transfer between laboratories or when replacing an old method with a new one, is achieved through cross-validation . Cross-validation is the systematic comparison of two distinct, validated analytical methods to demonstrate that they produce comparable results.[8][9] This guide will detail the validation of a primary HPLC-UV method and a secondary, orthogonal GC-FID method, culminating in a rigorous cross-validation protocol to establish their interchangeability.
Part 1: Primary Method - Reversed-Phase HPLC with UV Detection
Causality of Method Selection: High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its versatility, robustness, and applicability to a wide range of compounds. For this compound, a non-volatile organic acid with a UV-absorbing aromatic ring, Reversed-Phase HPLC with a UV detector is the logical first choice. The reversed-phase mode (polar mobile phase, non-polar stationary phase) is ideal for retaining and separating polar to moderately non-polar analytes like nicotinic acid derivatives.[10]
Proposed HPLC-UV Method Parameters
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard C18 chemistry provides excellent retention for aromatic acids. The dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (30:70 v/v) | A buffered aqueous-organic mixture ensures consistent ionization state of the acidic analyte, leading to reproducible retention times and sharp peak shapes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 35°C | Maintaining a constant, slightly elevated temperature ensures retention time stability and reduces viscosity. |
| Detection | UV at 265 nm | This wavelength is chosen based on the UV absorbance maximum of the pyridine ring, providing high sensitivity. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Standard Conc. | 0.1 mg/mL in Mobile Phase | A typical concentration for assay and purity analysis. |
HPLC Method Validation Workflow
The validation process ensures the method is reliable for its intended use. The following diagram outlines the key parameters to be assessed, as stipulated by ICH Q2(R2) guidelines.[5][11]
Caption: Workflow for HPLC method validation.
Experimental Protocol for HPLC Method Validation
The following protocols are based on the principles outlined in USP <1225> Validation of Compendial Procedures.[2][12]
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (all formulation components except this compound).
-
Analyze a standard solution of this compound.
-
Analyze a sample of this compound spiked with known related substances/impurities.
-
Subject a sample to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the degraded sample.
-
-
Acceptance Criteria: The blank and placebo must show no interfering peaks at the retention time of this compound. The peak for this compound must be pure and resolved from all other peaks (impurities, degradants) with a resolution >2.0.
-
-
Linearity and Range:
-
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: Prepare at least five concentrations of this compound, typically ranging from 80% to 120% of the target assay concentration. Analyze each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
-
-
Accuracy (as Recovery):
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Analyze, in triplicate, a placebo sample spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.
-
Summary of HPLC Validation Performance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte Rt; Resolution > 2.0 from nearest peak. |
| Linearity (80-120%) | Correlation Coefficient (r²) ≥ 0.999 |
| Range | 80% to 120% of nominal concentration |
| Accuracy | Mean Recovery: 98.0% - 102.0% |
| Precision (Repeatability) | RSD ≤ 1.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| LOQ | S/N ratio ≥ 10; RSD ≤ 10% |
| Robustness | RSD ≤ 2.0% after minor changes (pH, flow rate, etc.) |
Part 2: Orthogonal Method - Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality of Method Selection: An orthogonal method utilizes a different scientific principle for separation, providing a powerful cross-check on the primary method. Gas Chromatography separates compounds based on their volatility and interaction with the stationary phase in the gas phase. Since this compound is a polar solid with a high melting point, it is not directly amenable to GC analysis.[13][14] Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound, typically an ester.[15][16] This difference in sample preparation and separation mechanism makes GC an excellent orthogonal technique to HPLC.
Proposed GC-FID Method with Derivatization
-
Derivatization Protocol (Esterification):
-
Objective: To convert the non-volatile this compound into its volatile methyl ester.
-
Procedure:
-
Accurately weigh ~10 mg of the this compound sample into a vial.
-
Add 1 mL of BF₃/Methanol (14% w/v) reagent.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the methyl 2-fluoronicotinate, to a clean autosampler vial for analysis.
-
-
-
GC-FID Method Parameters:
| Parameter | Specification | Rationale |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of derivatized analytes. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min | A temperature gradient to separate the analyte from solvent and potential by-products. |
| Detector | FID at 280°C | Flame Ionization Detector is robust and provides a linear response for organic compounds. |
| Injection | 1 µL, Split ratio 20:1 | A split injection prevents column overloading and ensures sharp peaks. |
The validation of the GC-FID method follows the same principles as the HPLC method (Specificity, Linearity, Accuracy, Precision), with the understanding that the entire process, including the derivatization step, is being validated as a single procedure.
Part 3: The Bridge - Cross-Validation of HPLC and GC Methods
Objective: The core purpose of this exercise is to demonstrate that the newly validated GC-FID method provides results that are equivalent to the established HPLC-UV method. This is critical for method lifecycle management, allowing for the confident use of either method.[17][18] The process is guided by principles of inter-laboratory comparison and data equivalency.[9][19]
Cross-Validation Workflow
Caption: Workflow for cross-validating two analytical methods.
Experimental Protocol for Cross-Validation
-
Sample Selection:
-
Select a minimum of six individual samples of this compound. These samples should represent the material that will be routinely tested.
-
Ideally, the samples should span three concentration levels (e.g., low, medium, and high) within the validated range of both methods.
-
-
Analysis:
-
Each of the selected samples is analyzed in triplicate using the validated HPLC-UV method.
-
Each of the same selected samples is analyzed in triplicate using the validated GC-FID method (including the derivatization step).
-
-
Data Comparison and Evaluation:
-
Calculate the mean assay value for each sample from both the HPLC and GC methods.
-
For each sample, calculate the percent difference between the mean results of the two methods using the primary (HPLC) method as the reference:
-
% Difference = [(Result_GC - Result_HPLC) / Result_HPLC] * 100
-
-
Acceptance Criteria: The percent difference for each sample should not exceed ± 5.0%. The average percent difference across all samples should be ≤ 2.0%.
-
Hypothetical Cross-Validation Data Summary
| Sample ID | Mean Assay (HPLC-UV) | Mean Assay (GC-FID) | % Difference | Pass/Fail |
| Sample 1 (Low) | 98.5% | 99.1% | +0.61% | Pass |
| Sample 2 (Low) | 98.8% | 98.2% | -0.61% | Pass |
| Sample 3 (Mid) | 100.2% | 100.5% | +0.30% | Pass |
| Sample 4 (Mid) | 99.9% | 101.0% | +1.10% | Pass |
| Sample 5 (High) | 101.5% | 100.8% | -0.69% | Pass |
| Sample 6 (High) | 101.2% | 101.9% | +0.69% | Pass |
| Average | 100.0% | 100.3% | +0.23% | Pass |
Conclusion: Ensuring Data Integrity Across the Lifecycle
The rigorous validation of individual analytical methods is the foundation of quality control in the pharmaceutical industry. Cross-validation builds upon this foundation, providing documented evidence that different analytical technologies can produce equivalent, reliable, and interchangeable data. By successfully cross-validating an orthogonal GC-FID method against a primary HPLC-UV method for this compound, an organization demonstrates a profound commitment to data integrity and scientific rigor. This approach not only satisfies regulatory expectations but also provides operational flexibility, enhances confidence in data generated across different sites or over long periods, and ultimately ensures the consistent quality of the final pharmaceutical product.
References
- 1. This compound | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uspbpep.com [uspbpep.com]
- 3. m.youtube.com [m.youtube.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. database.ich.org [database.ich.org]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
- 13. labproinc.com [labproinc.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. mdpi.com [mdpi.com]
- 16. scholarworks.uark.edu [scholarworks.uark.edu]
- 17. uspnf.com [uspnf.com]
- 18. books.rsc.org [books.rsc.org]
- 19. benchchem.com [benchchem.com]
The Bench-to-Bedside Journey: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 2-Fluoronicotinic Acid-Based Anticancer Compounds
For drug development professionals, the path from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The transition from in-vitro to in-vivo efficacy is a critical juncture where many candidates fail. This guide provides an in-depth technical comparison of the efficacy of 2-Fluoronicotinic acid-based compounds, a scaffold of increasing interest in medicinal chemistry, by examining their performance in both laboratory assays and preclinical models.[1]
The incorporation of a fluorine atom onto the nicotinic acid backbone is a strategic choice in medicinal chemistry.[1] This modification can significantly enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, all of which are desirable pharmacokinetic properties.[1] This guide will dissect the journey of a representative class of this compound derivatives – specifically, nicotinamide-based kinase inhibitors – from initial cell-based screening to their evaluation in animal models of cancer.
From Cellular Potency to Systemic Efficacy: A Tale of Two Environments
The core of this guide is the comparison between the controlled environment of an in-vitro assay and the complex, dynamic biological system of an in-vivo model. While in-vitro studies provide a direct measure of a compound's potency against a specific cellular target, in-vivo experiments reveal the culmination of its absorption, distribution, metabolism, excretion (ADME), and toxicity, which collectively determine its therapeutic efficacy.
In-Vitro Efficacy: Quantifying Potency at the Cellular Level
The initial assessment of a compound's potential is typically performed in-vitro using cancer cell lines. The primary metric for efficacy in these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.
A representative study on novel nicotinamide derivatives demonstrated their potential as anticancer agents by evaluating their anti-proliferative activities against various human cancer cell lines, including HCT-116 (colon cancer) and HepG2 (liver cancer).[2] One of the lead compounds from this study, designated here as Compound 8 , exhibited significant cytotoxicity with IC50 values of 5.4 µM and 7.1 µM against HCT-116 and HepG2 cells, respectively.[2]
| Compound | Target Cancer Cell Line | In-Vitro Efficacy (IC50) | Reference |
| Compound 8 (Nicotinamide Derivative) | HCT-116 (Colon Carcinoma) | 5.4 µM | [2] |
| Compound 8 (Nicotinamide Derivative) | HepG2 (Hepatocellular Carcinoma) | 7.1 µM | [2] |
| Sorafenib (Reference Drug) | HCT-116 (Colon Carcinoma) | 9.3 µM | [2] |
| Sorafenib (Reference Drug) | HepG2 (Hepatocellular Carcinoma) | 7.4 µM | [2] |
Experimental Protocol: In-Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of a test compound against a cancer cell line.
1. Cell Culture and Seeding:
- Human cancer cells (e.g., HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
- The this compound-based test compound is dissolved in DMSO to create a stock solution.
- A series of dilutions of the test compound are prepared in the cell culture medium.
- The medium from the 96-well plates is replaced with the medium containing the various concentrations of the test compound. A control group receives medium with DMSO only.
3. Incubation:
- The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Assay:
- After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well.
- The plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
5. Solubilization and Measurement:
- The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
- The percentage of cell viability is calculated relative to the control group.
- The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Diagram: In-Vitro Efficacy Workflow
Caption: Workflow for determining the in-vitro efficacy (IC50) of a compound.
In-Vivo Efficacy: Assessing Therapeutic Effect in a Living System
While a low IC50 value is encouraging, it does not guarantee success in-vivo. A compound must be able to reach its target in sufficient concentrations and for a sufficient duration to exert its therapeutic effect, without causing unacceptable toxicity. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical in-vivo evaluation.
For our representative this compound-based compound, while a direct corresponding in-vivo study is not available in the public domain, we can extrapolate the expected experimental design and outcomes based on studies of similar small molecule kinase inhibitors. In a study of 2-arylthiazolidine-4-carboxylic acid amides, a lead compound, Compound 1b , was evaluated in nude mice bearing A375 melanoma tumors.[3] The study found that Compound 1b significantly inhibited tumor growth in a dose-dependent manner, with a 10 mg/kg dose showing higher efficacy than the standard drug dacarbazine at 60 mg/kg.[3]
| Compound | Animal Model | Dosing Regimen | In-Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Compound 1b (ATCAA) | Nude mice with A375 melanoma xenografts | 10 mg/kg, daily | Significant inhibition, superior to dacarbazine | [3] |
| Dacarbazine (Reference) | Nude mice with A375 melanoma xenografts | 60 mg/kg, daily | Standard efficacy | [3] |
Experimental Protocol: In-Vivo Xenograft Study
This protocol describes a typical xenograft study to evaluate the in-vivo anticancer efficacy of a test compound.
1. Animal Model and Tumor Implantation:
- Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.
- A suspension of human cancer cells (e.g., HCT-116) is injected subcutaneously into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
2. Animal Grouping and Treatment:
- Mice are randomly assigned to a control group and one or more treatment groups.
- The control group receives a vehicle solution (e.g., saline with a solubilizing agent).
- The treatment groups receive the this compound-based test compound at various doses, typically administered orally or via intraperitoneal injection, on a predetermined schedule (e.g., daily for 21 days).
3. Monitoring and Measurement:
- Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
- The body weight of the mice is monitored as an indicator of toxicity.
- At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
4. Data Analysis:
- Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
- Statistical analysis is performed to determine the significance of the observed differences in tumor growth.
Diagram: In-Vivo Efficacy Workflow
Caption: Workflow for assessing the in-vivo efficacy of a compound in a xenograft model.
Bridging the Gap: Correlating In-Vitro and In-Vivo Data
The ultimate goal is to establish a correlation between in-vitro potency and in-vivo efficacy. A compound with a low nanomolar IC50 in-vitro may require a much higher dose in-vivo to achieve a therapeutic effect due to factors like poor bioavailability or rapid metabolism. Conversely, a compound with a modest micromolar IC50 might be highly effective in-vivo if it has excellent pharmacokinetic properties.
For our representative this compound-based nicotinamide, the hypothetical translation from a 5.4 µM IC50 in-vitro to a significant tumor growth inhibition in-vivo would depend on achieving and maintaining a plasma concentration above this IC50 value at the tumor site. This underscores the importance of parallel pharmacokinetic studies to understand the ADME profile of the compound.
Diagram: In-Vitro to In-Vivo Correlation
Caption: Relationship between in-vitro potency, pharmacokinetics, and in-vivo efficacy.
Conclusion
This guide illustrates the critical, yet often disconnected, stages of evaluating the efficacy of novel therapeutic candidates like this compound-based compounds. While in-vitro assays provide a rapid and cost-effective measure of a compound's potency at a cellular level, they are only the first step. The true therapeutic potential of a compound can only be ascertained through rigorous in-vivo studies that account for the complexities of a living biological system. A successful drug development program hinges on the ability to rationally bridge the gap between these two realms, using pharmacokinetic and pharmacodynamic data to predict and understand the translation of cellular activity into systemic efficacy. The this compound scaffold continues to be a promising starting point for the design of new anticancer agents, and a thorough understanding of its in-vitro and in-vivo behavior is paramount for its successful clinical translation.
References
- 1. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-Fluoronicotinic acid analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoronicotinic Acid Analogs
Introduction: The Strategic Advantage of Fluorine in Nicotinic Acid Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing drug-like properties.[1][2] this compound has emerged as a particularly valuable building block, leveraging the unique characteristics of both its pyridine core and the strategically placed fluorine atom.[2][3][4] The fluorine atom, due to its high electronegativity and small size, can significantly enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby influencing target binding interactions.[2][3]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting biological activities. By synthesizing data from disparate studies, this guide aims to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutic agents based on this versatile scaffold. We will explore key experimental data, detail the methodologies used to obtain them, and offer insights into the design of future analogs with enhanced potency and selectivity.
Core Scaffold Analysis: Why this compound?
The utility of the this compound scaffold stems from a synergistic combination of its constituent parts: the pyridine ring, the carboxylic acid, and the fluorine substituent.
-
Pyridine Core: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and a key interaction point with biological targets. The aromatic system provides a rigid framework for the precise orientation of functional groups.
-
Carboxylic Acid (Position 3): This functional group is a versatile handle for chemical modification. It can act as a hydrogen bond donor/acceptor and can be readily converted into a wide array of esters, amides, and other functional groups to probe interactions with target proteins and modulate pharmacokinetic properties.[2]
-
Fluorine Substituent (Position 2): The introduction of fluorine at the 2-position has profound effects. It alters the electron distribution of the pyridine ring, which can influence receptor binding affinity.[5] Crucially, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, which often prolongs the in vivo half-life of a drug.[1] This metabolic stability is a cornerstone of its value in drug design.[3]
This combination of features has led to the exploration of this compound derivatives in diverse therapeutic areas, including oncology, inflammation, and infectious diseases, as well as their use as tracers in Positron Emission Tomography (PET) imaging.[2][3][4][6]
Structure-Activity Relationship (SAR) Analysis: A Comparative Breakdown
The biological activity of this compound analogs is exquisitely sensitive to structural modifications. The following sections dissect the SAR based on the location of these modifications, drawing comparisons from published experimental data.
Part 1: Modifications of the Carboxylic Acid Group (Position 3)
The carboxylic acid at the 3-position is the most common site for modification. Its conversion to amides, esters, or hydrazides dramatically alters the compound's physicochemical properties and biological activity.
A key example is the synthesis of various amide derivatives to explore antifungal activity. Studies on related 2-aminonicotinamide derivatives show that the nature of the substituent on the amide nitrogen is critical for potency.[7] For instance, attaching a thiophene-methyl group linked to a fluorophenylamino moiety resulted in compounds with excellent activity against Candida albicans, including fluconazole-resistant strains.[7]
Key SAR Insights at Position 3:
-
Amide Formation: Conversion of the carboxylic acid to an amide generally maintains or enhances biological activity, depending on the amide substituent. This modification can introduce new hydrogen bonding interactions and alter lipophilicity.
-
Substituent Size and Electronics: In a series of 2-aminonicotinamide antifungal agents, the presence of a fluorine atom on the terminal phenyl ring (at the ortho- or meta-position) was shown to be highly favorable, leading to MIC₈₀ values as low as 0.0313 µg/mL.[7] This highlights the importance of specific electronic and steric factors in the appended group.
-
Hydrazide Formation: The synthesis of 2-[¹⁸F]-fluoroisonicotinic acid hydrazide for imaging applications demonstrates the utility of this modification for linking the core scaffold to other molecules or for its own inherent biological activity.[8]
Table 1: Comparative Activity of Position 3-Modified Nicotinic Acid Analogs (Antifungal)
| Compound ID | Core Structure | R-Group at Position 3 | Target Organism | Activity (MIC₈₀, µg/mL) | Key SAR Takeaway | Reference |
| 11g | 2-Aminonicotinamide | -NH-CH₂-(5-(CH₂-NH-Ph-2-F)-Thiophen-2-yl) | C. albicans | 0.0313 | The 2-fluoro substitution on the terminal phenyl ring significantly enhances potency. | [7] |
| 11h | 2-Aminonicotinamide | -NH-CH₂-(5-(CH₂-NH-Ph-3-F)-Thiophen-2-yl) | C. albicans | 0.0313 | The 3-fluoro substitution on the terminal phenyl ring is equally effective as the 2-fluoro. | [7] |
| Parent | This compound | -OH | N/A | N/A | The carboxylic acid is a key modification point. | N/A |
Part 2: The Impact of Ring Substituents
While the guide's focus is this compound, SAR insights can be powerfully inferred from analogs with substitutions at other positions on the pyridine ring. Studies on 6-substituted nicotine derivatives, for example, reveal that affinity for nicotinic acetylcholine receptors (nAChRs) is not simply governed by the electronic nature of the substituent but by a combination of lipophilicity (π) and substituent volume (MOL VOL).[5] This underscores the multifactorial nature of SAR.
In the context of anti-inflammatory agents derived from nicotinic acid, the addition of bulky, lipophilic groups can enhance COX-2 inhibitory activity.[6] Molecular docking studies of these analogs often show that these appended groups occupy hydrophobic pockets within the enzyme's active site.[6]
Key SAR Insights from Ring Modifications:
-
Position 6: For nAChR ligands, increasing the lipophilicity and volume at position 6 can modulate binding affinity, though a simple electronic effect is not sufficient to explain the activity.[5]
-
Position 2 (Amino Group): The presence of a 2-amino group, as seen in antifungal nicotinamide derivatives, is a critical pharmacophore for inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[7] This highlights how substitutions can completely change the therapeutic application.
Workflow for SAR Analysis
Caption: Workflow for a typical SAR study.
Experimental Protocols for SAR Determination
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and a common biological evaluation assay.
Protocol 1: Synthesis of 2-Fluoronicotinamide Analogs
This protocol describes a general procedure for the amidation of this compound, a crucial step in creating a library of analogs for SAR studies. The causality behind this choice is that amides offer a stable linkage while providing a vector for chemical diversity.
Objective: To synthesize an N-substituted-2-fluoronicotinamide from this compound and a primary amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU
-
An appropriate primary amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Acid Chloride Formation (Method A):
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-fluoronicotinoyl chloride.
-
-
Amide Coupling (Method A):
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the primary amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 4-12 hours until completion.
-
-
Direct Amide Coupling (Method B with HATU):
-
Dissolve this compound (1.0 eq), the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 6-24 hours. The use of a coupling agent like HATU avoids the harsh conditions of thionyl chloride and is often preferred for sensitive substrates.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted-2-fluoronicotinamide.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: General workflow for amide synthesis.
Protocol 2: In Vitro Antifungal Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a key metric for evaluating the potency of potential antifungal agents. This method is chosen for its high throughput and quantitative results, allowing for direct comparison between analogs.
Objective: To determine the MIC of this compound analogs against a fungal strain (e.g., Candida albicans).
Materials:
-
Synthesized analog compounds dissolved in DMSO (stock solutions).
-
Fungal strain (C. albicans ATCC 90028).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control drug (e.g., Fluconazole).
-
Negative control (DMSO vehicle).
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24 hours at 35 °C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the test compounds and fluconazole in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Ensure one well per row contains only medium with DMSO (vehicle control) and another contains only medium (sterility control).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the drug-free growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
The MIC₈₀ is calculated as the concentration at which the OD is ≤20% of the OD of the growth control well.
-
Conclusion and Future Directions
The analysis of this compound analogs reveals a scaffold of significant therapeutic potential, where biological activity can be finely tuned through systematic structural modification. The key SAR takeaways are clear:
-
The Fluorine Advantage: The 2-fluoro substituent consistently offers a metabolic stability advantage, a crucial starting point for designing compounds with favorable pharmacokinetic profiles.[1][3]
-
Position 3 as a Gateway to Diversity: The carboxylic acid is a versatile handle. Its conversion to amides is a proven strategy, with the nature of the N-substituent being a primary determinant of potency and target specificity.[7]
-
Multifactorial Interactions: Biological activity is rarely a function of a single property. As seen with related nicotinic derivatives, a combination of lipophilicity, steric bulk, and electronic effects governs target interaction.[5]
Future research should focus on a multiparametric optimization approach. The integration of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can provide predictive insights to guide the synthesis of more effective analogs.[9][10] Exploring less common modifications on the pyridine ring and synthesizing libraries of analogs based on promising initial hits will be crucial for unlocking the full potential of this remarkable scaffold in the development of next-generation therapeutic agents.
References
- 1. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 10. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Nicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic profiles is paramount. A critical determinant of a drug's in vivo efficacy, duration of action, and dosing regimen is its metabolic stability. Molecules that are rapidly metabolized often suffer from low bioavailability and short half-lives, necessitating higher or more frequent doses, which can, in turn, increase the risk of adverse effects. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated nicotinic acids, offering a technical narrative grounded in established principles and supported by experimental data.
The strategic introduction of fluorine into a molecular scaffold has become a powerful and widely adopted strategy to enhance metabolic stability.[1][2] This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond.[3][4] By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with fluorine, medicinal chemists can effectively block or slow down oxidative metabolism.[3] This chemical maneuver often leads to a longer in vivo half-life and improved bioavailability.[5][6]
Understanding Nicotinic Acid Metabolism
Nicotinic acid (Niacin or Vitamin B3) is a fundamental molecule in cellular metabolism, serving as a precursor to the essential coenzymes NAD+ and NADP+.[7] Its own metabolism, however, presents potential liabilities in a drug development context. In the liver, nicotinic acid can be conjugated with glycine to form nicotinuric acid or be converted into nicotinamide adenine dinucleotide (NAD). Catabolism of NAD releases nicotinamide, which is then methylated and oxidized to metabolites like N-methyl-2-pyridone-5-carboxamide that are excreted in the urine.[8] These metabolic pathways represent sites where the molecule can be altered and cleared from the body.
The pyridine ring of nicotinic acid is susceptible to oxidative metabolism by CYP450 enzymes, a common fate for many heterocyclic compounds. Blocking these sites of oxidation is a key strategy for improving the metabolic robustness of nicotinic acid-based drug candidates.
Caption: Simplified metabolic pathways of Nicotinic Acid.
The Impact of Fluorination on Metabolic Stability: A Quantitative Look
For instance, a study on the metabolic lability of different drug molecules demonstrated that strategic fluorination can lead to substantial improvements in stability. The replacement of a hydrogen atom with fluorine at a known site of metabolism in the drug risperidone (to create 9-fluororisperidone) resulted in a 16-fold increase in metabolic stability in vitro. Similarly, 4'-fluorocelecoxib was found to be 4 times more metabolically stable than its non-fluorinated parent, celecoxib.[9]
This principle is directly applicable to nicotinic acid. By substituting a hydrogen with a fluorine on the pyridine ring, for example at the 6-position to create 6-fluoronicotinic acid, the susceptibility of that position to oxidative attack by CYP450 enzymes is significantly reduced.[5] This "metabolic shielding" is a primary reason why fluorinated analogs are often investigated in drug discovery programs.[5]
Illustrative Comparative Data
The following table summarizes hypothetical, yet realistic, in vitro data that illustrates the expected outcome of fluorinating nicotinic acid, based on the principles and examples discussed. The key parameters are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[2]
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) |
| Nicotinic Acid | Non-fluorinated parent | 25 | 27.7 |
| 6-Fluoronicotinic Acid | Fluorinated analog | > 120 | < 5.8 |
This data is illustrative and based on established principles of metabolic stabilization through fluorination. The values are modeled to show the potential magnitude of the effect.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally determine and compare the metabolic stability of compounds, the liver microsomal stability assay is a widely used and robust in vitro method.[10] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the CYP450s.[11] This assay measures the rate of disappearance of a parent compound over time when incubated with these enzymes.[10]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., Nicotinic Acid vs. 6-Fluoronicotinic Acid).
Materials
-
Test Compounds (Nicotinic Acid, 6-Fluoronicotinic Acid)
-
Liver Microsomes (e.g., Human, Rat, Mouse)
-
NADPH regenerating system (contains NADPH, co-factors)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (with internal standard for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology
-
Preparation of Solutions :
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup :
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction :
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
For negative controls ('T0' or no-cofactor controls), add buffer instead of the NADPH system.
-
-
Time-Point Sampling :
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., 3 volumes of cold acetonitrile containing an internal standard).
-
-
Sample Processing :
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis :
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis
-
Calculate Percent Remaining : Determine the percentage of the parent compound remaining at each time point relative to the T0 sample.
-
Determine Half-Life (t½) : Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) : Calculate CLint using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion and Future Directions
The strategic incorporation of fluorine is a highly effective and mechanistically understood method for enhancing the metabolic stability of drug candidates, including those derived from a nicotinic acid scaffold. By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance, leading to a more favorable pharmacokinetic profile. The in vitro liver microsomal stability assay provides a robust and high-throughput method for experimentally verifying the impact of such chemical modifications. For drug development professionals, leveraging this "fluorine advantage" is a key tool in the rational design of more durable and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. A comparative study of the metabolism of nicotinamide and nicotinic acid in normal and germ-free rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of Fluoro Analogues of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-Fluoronicotinic Acid: A Guide for Researchers
Introduction: The Significance of 2-Fluoronicotinic Acid in Modern Chemistry
This compound is a key building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom at the 2-position of the nicotinic acid scaffold can profoundly influence the parent molecule's physicochemical and biological properties. This often leads to enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity, all of which are critical parameters in drug design and the development of new crop protection agents.
Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest to the chemical research community. A variety of synthetic strategies have been developed, each with its own set of advantages and challenges. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to this compound, offering detailed experimental insights and a critical evaluation of each method's practicality for both laboratory-scale research and industrial production.
Route 1: The Classic Halogen Exchange (Halex) Reaction
The Halogen Exchange (Halex) reaction is a cornerstone of industrial aromatic fluorination.[1][2] In the context of this compound synthesis, this route involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom in 2-chloronicotinic acid with a fluoride ion. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group activates the 2-position towards nucleophilic attack, making this transformation feasible.[1]
Causality in Experimental Design
The success of the Halex reaction hinges on several key factors. A high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), is crucial to solubilize the fluoride salt and to facilitate the high temperatures often required for the reaction to proceed at a practical rate.[1][3] Anhydrous potassium fluoride is a common and cost-effective fluoride source, though the use of cesium fluoride or phase-transfer catalysts can enhance reactivity by increasing the availability of "naked" fluoride anions in solution.[2] The reaction is typically conducted at elevated temperatures to overcome the activation energy of C-Cl bond cleavage.[3]
Experimental Protocol: Halex Fluorination of 2-Chloronicotinic Acid
A representative procedure for the synthesis of this compound via the Halex reaction is as follows:
-
To a stirred suspension of anhydrous potassium fluoride (4.0 equivalents) in DMSO, 2-chloronicotinic acid (1.0 equivalent) is added.
-
The reaction mixture is heated to 150-180 °C and maintained at this temperature for 12-24 hours, with the progress of the reaction monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous solution is acidified with concentrated HCl to a pH of 2-3, leading to the precipitation of the product.
-
The crude this compound is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Visualizing the Halex Reaction Workflow
References
The Strategic Advantage of Fluorination: A Comparative Guide to Patents Citing 2-Fluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth review and comparative analysis of patents citing 2-Fluoronicotinic acid (CAS 393-55-5), a versatile fluorinated building block, highlighting its applications in the development of novel therapeutics.
The Rise of this compound in Drug Discovery
This compound, a fluorinated derivative of nicotinic acid (Vitamin B3), has emerged as a valuable intermediate in the synthesis of a wide array of bioactive molecules. Its structure offers a unique combination of a pyridine ring, a carboxylic acid functional group, and a strategically placed fluorine atom. This trifecta of features allows for diverse chemical modifications, making it an attractive starting material for generating libraries of compounds with potential therapeutic applications. The presence of the fluorine atom at the 2-position can significantly alter the electronic properties of the pyridine ring, influencing its pKa and interaction with biological targets. Furthermore, the C-F bond can block sites of metabolism, leading to improved pharmacokinetic profiles of the resulting drug candidates.
Patents citing this compound and its derivatives span a range of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-bacterial agents. This guide will delve into specific examples from the patent literature, providing a comparative analysis of the resulting compounds and detailed experimental protocols for their synthesis.
Patented Applications and Comparative Analysis
Anti-Inflammatory Agents: The Case of Flunixin
One of the notable applications of a derivative of this compound is in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs). Flunixin, a widely used analgesic and anti-inflammatory agent in veterinary medicine, is synthesized from 2-chloronicotinic acid, a closely related derivative. The synthesis involves the nucleophilic substitution of the chlorine atom with an aniline derivative.
A solvent-free protocol for the synthesis of Flunixin and other 2-(arylamino) nicotinic acid derivatives using boric acid as a catalyst has been reported, offering an environmentally friendly and efficient method.[1] This approach provides excellent yields and a straightforward workup, which are crucial advantages in pharmaceutical manufacturing.[1]
Comparative Performance:
| Compound | Starting Material | Key Synthetic Step | Reported Yield |
| Flunixin | 2-Chloronicotinic acid | Boric acid-catalyzed amination | Excellent |
| 2-Arylaminonicotinic acid derivatives | 2-Chloronicotinic acid | Boric acid-catalyzed amination | Good to Excellent |
Antibacterial Agents: Naphthyridine Scaffolds
Substituted pyridines, including derivatives of this compound, are key intermediates in the synthesis of naphthyridine antibacterial agents. A notable example is the synthesis of 2,6-dichloro-5-fluoronicotinic acid, which serves as a crucial building block for these potent antibiotics. A patented process describes an improved method for preparing this intermediate, highlighting the importance of this fluorinated scaffold in the development of new antibacterial drugs.[2]
The process starts from readily available materials and proceeds in fewer steps with higher yields compared to previous methods.[2] This improved synthesis makes the production of these vital antibacterial agents more efficient and cost-effective.
Workflow for the Synthesis of 2,6-dichloro-5-fluoronicotinic acid:
Caption: Synthesis of 2,6-dichloro-5-fluoronicotinic acid.
Oncology: Tubulin Polymerization Inhibitors
This compound serves as a key intermediate in the preparation of oxadiazole derivatives that have shown promise as anti-cancer agents.[3] These compounds act by inhibiting tubulin polymerization, a critical process in cell division, leading to mitotic arrest in tumor cells.[3] The incorporation of the this compound moiety is crucial for the biological activity of these compounds.
While specific patent examples with comparative data are not detailed in the readily available search results, the general principle involves leveraging the fluorinated pyridine ring as a scaffold to orient other functional groups for optimal interaction with the tubulin protein. The fluorine atom can enhance binding affinity and improve the metabolic stability of these inhibitors.
Experimental Protocols
Synthesis of 2,6-dichloro-5-fluoronicotinic acid[2]
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Methyl malonamate
-
Methanol
-
37% Hydrochloric acid
-
Phosphorus oxychloride
-
Lithium reagent (e.g., Lithium chloride)
-
50% Aqueous sodium hydroxide
-
Methylene chloride
Procedure:
-
Preparation of Methyl 2,6-dihydroxy-5-fluoronicotinate:
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).
-
After 3.5 hours at 20°C, add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 0.5 hours.
-
To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).
-
Heat the reaction mixture at reflux for 10 minutes.
-
After standing at 0°C for 18 hours, filter the mixture, wash the collected solid with water, and vacuum dry to yield methyl 2,6-dihydroxy-5-fluoronicotinate.
-
-
Preparation of 2,6-dichloro-5-fluoronicotinoyl chloride:
-
Convert the methyl 2,6-dihydroxy-5-fluoronicotinate to 2,6-dichloro-5-fluoronicotinoyl chloride using phosphorus oxychloride in the presence of a lithium reagent.
-
Purify the product by vacuum distillation.
-
-
Preparation of 2,6-dichloro-5-fluoronicotinic acid:
-
Slurry the 2,6-dichloro-5-fluoronicotinoyl chloride (9.84 g) with 60 mL of water at 50-60°C.
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution of pH 10.
-
Extract the cooled solution with methylene chloride.
-
Acidify the aqueous layer to pH 1-2 with 37% hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and vacuum dry to obtain 2,6-dichloro-5-fluoronicotinic acid.
-
Synthesis of 2-chloro-5-fluoro-nicotinic acid[4]
This patented method provides a route to another valuable intermediate for pharmaceuticals. The process involves the selective removal of the 6-chloro atom from 2,6-dichloro-5-fluoro-nicotinates followed by hydrolysis.
General Workflow:
Caption: Synthesis of 2-chloro-5-fluoro-nicotinic acid.
Future Perspectives
The patent landscape surrounding this compound and its derivatives continues to evolve, with ongoing research into new applications and more efficient synthetic methodologies. Its utility as a versatile building block is evident in the diverse range of therapeutic areas where it has found application. As our understanding of disease mechanisms deepens, the demand for novel molecular scaffolds with tailored properties will undoubtedly increase. The strategic use of fluorination, exemplified by the applications of this compound, will remain a powerful tool in the arsenal of medicinal chemists, driving the discovery and development of the next generation of therapeutics.
References
- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. This compound | 393-55-5 [chemicalbook.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Fluoronicotinic Acid for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our work with specialized chemical reagents demands the highest standards of safety and operational excellence. 2-Fluoronicotinic acid, a key building block in pharmaceutical synthesis, requires meticulous handling not only during experimentation but also through its entire lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles to ensure the protection of both laboratory personnel and the environment. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, reinforcing a culture of safety and regulatory compliance within your institution.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated organic acid with specific risks that dictate our safety protocols.
Hazard Identification and Consequences:
| Hazard Classification | GHS Hazard Statement | Rationale for Precaution |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe dermatitis. This necessitates the use of appropriate chemical-resistant gloves.[1] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with eye tissue. This underscores the mandatory use of safety goggles or a face shield.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood.[1] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
The presence of a fluorine atom on the pyridine ring classifies this compound as a halogenated organic . This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams must be kept separate for proper treatment and disposal, often involving high-temperature incineration.[2][3][4] Mixing these waste streams can lead to regulatory non-compliance and significantly increased disposal costs.[5]
Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management
Proper preparation is the foundation of safety. Before beginning any disposal procedure, ensure the correct PPE is worn and you are prepared for any accidental spills.
Mandatory Personal Protective Equipment (PPE)
Your barrier against chemical exposure is your PPE. The following must be worn at all times when handling this compound:
-
Eye and Face Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[6]
-
Protective Clothing : A standard laboratory coat is required. For larger quantities, consider an impervious apron.[6]
-
Respiratory Protection : If handling outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6]
Emergency Spill Protocol
Accidents can happen. A swift and correct response minimizes risk.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and notify your institution's safety officer.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[2]
-
Clean-Up : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][8] Avoid any actions that generate dust.[1][6]
-
Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Dispose : The sealed container with the spill cleanup material must be disposed of following the same protocol as the chemical itself.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the safe collection and disposal of this compound waste. The guiding principle is waste segregation to ensure compliance and proper final treatment.
Required Materials
-
Designated, sealable, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[2][5]
-
Waste labels (compliant with local and national regulations).
-
Chemical fume hood.
-
Full PPE (as described in Section 2.1).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for disposing of this compound and associated contaminated materials.
Caption: Decision workflow for proper segregation and disposal.
Detailed Procedural Steps
-
Work Area Preparation : Perform all waste handling operations within a certified chemical fume hood to mitigate inhalation risks.[2]
-
Waste Container Identification : Select a waste container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[2][5] This container must be explicitly labeled for "Halogenated Organic Solid Waste." [2][4] Never mix halogenated waste with non-halogenated waste.[2][3][5]
-
Waste Transfer :
-
For residual solid this compound: Carefully transfer the solid from its original container or labware into the designated halogenated waste container. Use a spatula or scoop. Avoid actions that create dust.
-
For contaminated disposable items (e.g., gloves, weighing paper, wipes): Place these items directly into the same "Halogenated Organic Solid Waste" container.
-
-
Container Sealing and Labeling :
-
After adding waste, securely seal the container. Waste containers must remain closed at all times except when actively adding waste.[2][5] This prevents the release of vapors and protects against spills.
-
Ensure the waste label is properly filled out with the full chemical name ("this compound") and an estimate of the quantity. Do not use abbreviations or chemical formulas.[2]
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage location.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong bases, or amines.[9]
-
-
Final Disposal :
-
Once the container is full or has reached its designated storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Follow all institutional procedures for waste handover. The ultimate disposal must be carried out by a licensed and approved waste disposal plant.[1][9]
-
By adhering to this structured protocol, you contribute to a safe and compliant laboratory environment, ensuring that the lifecycle of this compound is managed with the scientific rigor it deserves.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 4. mn.uio.no [mn.uio.no]
- 5. pfw.edu [pfw.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
